URMC-099
説明
特性
IUPAC Name |
3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKIWEILHCXECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
URMC-099: A Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
URMC-099 is a brain-penetrant, small-molecule inhibitor recognized for its broad-spectrum kinase activity and significant therapeutic potential in a range of neuroinflammatory and neurodegenerative disorders.[1][2] Developed initially as a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3), its mechanism of action is now understood to be multifaceted, involving the modulation of key signaling pathways that govern innate immunity, neuronal survival, and cellular proteostasis.[3][4] This document provides an in-depth technical overview of the core mechanisms through which URMC-099 exerts its anti-inflammatory and neuroprotective effects.
Pharmacodynamics and Molecular Targets
URMC-099 is a Type I kinase inhibitor that engages a spectrum of kinases, contributing to its pleiotropic effects.[3] Its primary target is MLK3, a key upstream regulator of the mitogen-activated protein kinase (MAPK) signaling cascades.[3][4] However, its efficacy is enhanced by its ability to potently inhibit other kinases implicated in neuroinflammation and degeneration.[1][5]
The inhibitory activity of URMC-099 has been quantified against a panel of kinases, demonstrating high affinity for MLKs and other relevant targets.
| Kinase Target | IC50 Value (nM) | Reference |
| MLK3 (MAP3K11) | 14 | [3][6] |
| LRRK2 | 11 | [6] |
| MLK1 | 19 | [6] |
| MLK2 | 42 | [6] |
| DLK | 150 | [6] |
| ABL1 | 6.8 | [6] |
A kinome-wide scan revealed that URMC-099 potently inhibits tens of kinases with greater than 99% inhibition at a 1 µM concentration, including AXL, LRRK2, and FLT3, which have been associated with microgliosis.[1] At the same concentration, it also shows over 90% inhibition of kinases such as ABL1, various CDKs, CLKs, DYRK1B, KIT, and ROCK1.[3] This broad-spectrum activity is crucial for its ability to modulate multiple "control hubs" related to the pathological interactions between immune cells and neurons.[5]
Core Signaling Pathways and Mechanisms of Action
The therapeutic effects of URMC-099 can be attributed to its modulation of at least three core cellular processes: canonical MLK-MAPK signaling, microglial activation and polarization, and autophagy.
The most well-characterized mechanism of URMC-099 is the inhibition of the MLK3-JNK/p38 MAPK signaling axis.[3] MLK3 is activated by various cellular stressors, including inflammatory cytokines (e.g., TNFα), and subsequently phosphorylates and activates downstream MAP2Ks like MKK3, MKK4, and MKK7.[3] These kinases, in turn, activate the MAPKs c-Jun N-terminal kinase (JNK) and p38, which are key drivers of inflammatory gene expression and neuronal apoptosis.[3][5] By inhibiting MLK3, URMC-099 effectively blocks this entire downstream cascade.[4]
A critical component of URMC-099's neuroprotective effect is its ability to modulate the activation state of microglia, the resident immune cells of the central nervous system.[2][3] In pathological contexts, such as in response to HIV-1 Tat protein or amyloid-beta, microglia adopt a pro-inflammatory phenotype, releasing neurotoxic mediators.[3][4] URMC-099 treatment prevents this pathogenic activation and promotes a shift towards a protective, anti-inflammatory M2 phenotype.[3] This shift is characterized by a reduction in pro-inflammatory cytokines (TNFα, IL-1β) and an increase in anti-inflammatory cytokines (IL-4, IL-13), which is associated with enhanced phagocytic clearance of debris like amyloid-beta.[3]
URMC-099 facilitates cellular proteostasis by inducing autophagy, a catabolic process for degrading and recycling cellular components.[3][7] Evidence suggests this occurs through the regulation of the transcription factor TFEB in an mTORC1-dependent manner.[3] This mechanism is particularly relevant in the context of HIV-1, where the virus actively suppresses autophagy to survive.[7] By reversing this block, URMC-099 allows host cells to clear virions.[7] Furthermore, this induction of autophagy appears to prolong the intracellular retention and efficacy of nanoformulated antiretroviral drugs, significantly increasing their half-life.[7][8]
Key Experimental Protocols and Findings
The mechanisms of URMC-099 have been elucidated through a series of robust in vitro and in vivo experiments.
This assay confirms the direct inhibitory effect of URMC-099 on the MLK3-JNK pathway in an immune cell context.
-
Objective: To measure the ability of URMC-099 to block HIV-1 Tat-induced phosphorylation of JNK in microglial cells.[4]
-
Cell Line: BV-2 microglial cells.[4]
-
Methodology:
-
Pre-treatment: BV-2 cells are pre-treated for 1 hour with URMC-099 (100 nM) or a vehicle control (DMSO).[4] The 100 nM concentration is selected to be approximately 10-fold higher than the IC50 for MLK3, ensuring complete target engagement.[4]
-
Stimulation: Cells are then exposed to recombinant HIV-1 Tat protein (1 µg/mL) or saline for 30 minutes to activate the MLK3 pathway.[4]
-
Lysis & Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated JNK (p-JNK p54 and p46 isoforms) and total JNK or a loading control (e.g., tubulin).[4]
-
Detection & Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the ratio of p-JNK to total JNK.
-
-
Key Finding: Treatment with HIV-1 Tat significantly increases the phosphorylation of both JNK isoforms, an effect that is robustly blocked by pre-treatment with URMC-099.[4]
This model demonstrates the ability of URMC-099 to prevent neuroinflammation and cognitive decline following a peripheral inflammatory challenge.
-
Objective: To assess if prophylactic URMC-099 treatment can prevent microgliosis and cognitive deficits in a mouse model of perioperative neurocognitive disorders (PND).[1][2]
-
Animal Model: Male C57BL/6 mice.[1]
-
Methodology:
-
Surgical Procedure: Orthopedic surgery (tibia fracture with intramedullary fixation) is performed under general anesthesia to induce a sterile peripheral inflammatory response.[1][2]
-
Dosing Regimen: Mice receive prophylactic treatment with URMC-099 (10 mg/kg, intraperitoneal injection) or vehicle. A typical regimen involves three injections spaced 12 hours apart, with the final dose administered one hour before surgery.[1][2]
-
Neuroinflammation Assessment: At a defined time point post-surgery, brains are analyzed. Microgliosis (activation and proliferation of microglia) is evaluated using unbiased stereology and immunohistochemistry for markers like Iba1. Blood-brain barrier (BBB) permeability is assessed via IgG immunostaining.[1][2]
-
Cognitive Assessment: A separate cohort of mice undergoes behavioral testing to assess hippocampus-dependent memory, using tasks such as the "What-Where-When" object recognition test.[1][2]
-
-
Key Findings: Orthopedic surgery induces significant microglial activation, BBB disruption, and cognitive impairment in vehicle-treated mice.[1][2] Prophylactic treatment with URMC-099 prevents these neuroinflammatory sequelae and abrogates the surgery-induced memory deficits, without affecting peripheral immune responses or fracture healing.[1][2]
Conclusion
The mechanism of action of URMC-099 is complex and potent, stemming from its broad-spectrum inhibition of kinases centrally involved in inflammation and cell death. By primarily targeting the MLK3-JNK/p38 MAPK signaling axis, it effectively decouples cellular stress from pathological inflammatory and apoptotic outcomes. Its ability to modulate microglial polarization towards a protective phenotype and enhance cellular clearance mechanisms through autophagy further underscores its therapeutic potential. These interconnected mechanisms make URMC-099 a compelling candidate for treating a wide array of disorders where neuroinflammation is a key driver of pathology, including HIV-associated neurocognitive disorders, Alzheimer's disease, and perioperative neurocognitive disorders.[1][3][9]
References
- 1. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. URMC Drug Extends Effectiveness of HIV Therapy | URMC Newsroom [urmc.rochester.edu]
- 8. The mixed lineage kinase-3 inhibitor URMC-099 improves therapeutic outcomes for long-acting antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
URMC-099: A Technical Whitepaper on a Novel Mixed-Lineage Kinase Inhibitor for Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Abstract: URMC-099 is a novel, orally bioavailable, and brain-penetrant small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) with broad-spectrum activity against other kinases. Developed by the University of Rochester Medical Center, it has demonstrated significant therapeutic potential in a variety of preclinical models of neuroinflammatory and neurodegenerative diseases.[1][2][3] By modulating pathological innate immune responses, particularly in microglia, URMC-099 offers a promising strategy for conditions such as HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, multiple sclerosis, and perioperative neurocognitive disorders (PND).[1][2][4][5] This document provides a comprehensive technical overview of URMC-099, including its mechanism of action, pharmacokinetic profile, preclinical efficacy, and key experimental protocols.
Core Mechanism of Action
URMC-099's primary mechanism is the inhibition of mixed-lineage kinases (MLKs), a family of serine/threonine kinases that are key regulators of mitogen-activated protein kinase (MAPK) signaling cascades.[2] Its preferential target is MLK3 (also known as MAP3K11), which is widely expressed and acts as an integration point for various cellular stress signals.[2]
Upon activation by inflammatory stimuli (e.g., lipopolysaccharide, HIV-1 Tat protein, amyloid-beta oligomers), MLK3 phosphorylates and activates downstream MAP2Ks, including MKK4 and MKK7.[2][6] These, in turn, activate the c-Jun N-terminal kinase (JNK) and, to some extent, the p38 MAPK pathways.[2][6] The activation of these pathways in immune cells like microglia leads to:
-
Pro-inflammatory Mediator Release: Increased production and release of cytokines and chemokines such as TNF-α, IL-6, and MCP-1.[6]
-
Pathological Phagocytosis: Enhanced engulfment of synaptic elements, contributing to synaptodendritic damage.[6]
-
Neurotoxicity: Creation of a neurotoxic environment that promotes neuronal injury and apoptosis.[2][4]
URMC-099 intervenes by directly inhibiting MLK3, thereby blocking the activation of the JNK and p38 MAPK cascades. This dampens the inflammatory response of microglia, shifting them from a pathogenic, pro-inflammatory state towards a more protective, homeostatic phenotype.[2][4] This modulation is a key factor in its neuroprotective effects observed across multiple disease models.[2]
Physicochemical Properties and Kinase Inhibition Profile
URMC-099 is a pyrrolopyridine derivative designed for high potency, metabolic stability, and central nervous system (CNS) penetration.[6] Its favorable drug-like properties are crucial for its application in neurological disorders.
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₇H₂₇N₅ | [2] |
| Molecular Weight | 421.5 g/mol | [2] |
| Oral Bioavailability (%F) | 41% | [2] |
| BBB Penetration | Brain:Plasma Ratio = 0.81 | [2] |
| Terminal Half-life (t₁/₂) | ~1.9 - 2.7 hours (in mice) |[2][7] |
URMC-099 is a "broad-spectrum" inhibitor, meaning it targets multiple kinases, which may contribute to its robust efficacy.[1][4] Its inhibitory activity is not limited to MLK3, extending to other kinases relevant to neuroinflammation and cell survival.
Table 2: IC₅₀ Values for Selected Kinase Targets
| Kinase Target | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| MLK1 | 19 | [8] |
| MLK2 | 42 | [8] |
| MLK3 | 14 | [2][7][8] |
| LRRK2 | 11 | [7] |
| FLT3 | 4 | [7] |
| ABL1 | 6.8 | [7] |
| ROCK2 | 111 | [7] |
| p38α | 12050 | [7] |
| JNK1 | 3280 |[7] |
Preclinical Efficacy in Neuroinflammatory Disease Models
URMC-099 has been validated in several preclinical models, consistently demonstrating anti-inflammatory and neuroprotective effects.
-
HIV-Associated Neurocognitive Disorders (HAND): In murine models using the HIV-1 Tat protein, URMC-099 treatment reduced the production of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) in the CNS.[6] It protected synaptic architecture from Tat-induced damage and modulated the microglial response, preventing pathological phagocytosis of axons.[6][9] Furthermore, it has been shown to enhance the efficacy of antiretroviral therapies by upregulating autophagy in macrophages.[5]
-
Alzheimer's Disease (AD): In APP/PS1 mouse models of AD, URMC-099 treatment reduced the activation of the JNK pathway in the cortex and hippocampus.[2] It shifted microglia towards a protective M2 polarization state, which was associated with increased clearance of amyloid-beta (Aβ) and reduced synapse loss.[2] In vitro, URMC-099 treatment of microglia exposed to Aβ42 reduced the expression of pro-inflammatory mediators and promoted phagocytic uptake of Aβ.[2]
-
Perioperative Neurocognitive Disorders (PND): In a mouse model of orthopedic surgery (tibia fracture), prophylactic treatment with URMC-099 prevented the development of PND-like deficits.[1][10] The treatment reduced surgery-induced microgliosis, decreased blood-brain barrier (BBB) leakage, and preserved cognitive function in memory tasks without impairing the peripheral immune response or fracture healing.[1][3][10]
-
Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, URMC-099 administered after symptom onset prevented the loss of hippocampal synapses.[4] It also shifted activated microglia toward a less inflammatory phenotype and reversed deficits in hippocampal-dependent learning and memory.[4] Notably, a highly selective MLK3 inhibitor was not effective, suggesting that URMC-099's broader kinase inhibition profile is crucial for its neuroprotective effects in this context.[4]
Key Experimental Protocols and Workflows
The following protocols are representative of the methodologies used to evaluate URMC-099 in preclinical studies.
URMC-099 Formulation and Administration (In Vivo)
This protocol describes the preparation and administration of URMC-099 for in vivo mouse studies, typically at a dose of 10 mg/kg.
-
Stock Preparation: Dissolve 20 mg of URMC-099 powder in 0.5 mL of sterile dimethyl sulfoxide (DMSO).
-
Vehicle Addition: To the DMSO-drug solution, add 4.0 mL of polyethylene glycol 400 (PEG400).
-
Final Dilution: Add 5.5 mL of sterile saline to the mixture.
-
Final Concentration: The final solution contains 2 mg/mL of URMC-099 in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.
-
Administration: Administer the solution via intraperitoneal (i.p.) injection. For a 10 mg/kg dose in a 25g mouse, inject 125 µL. The vehicle-only solution is used for control groups.[1]
In Vitro Microglial Activation Assay
This protocol is used to assess the anti-inflammatory effects of URMC-099 on cultured microglia.
-
Cell Culture: Plate BV-2 immortalized mouse microglial cells in appropriate culture media and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with URMC-099 (e.g., 100 nM) for 1 hour. A vehicle control (e.g., DMSO) is run in parallel.
-
Stimulation: Expose the cells to an inflammatory stimulus, such as HIV-1 Tat protein (0.5 µg/mL) or lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a specified time course (e.g., 4, 8, or 12 hours).
-
Analysis:
-
Cytokine Protein Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (TNF-α, IL-6, MCP-1) using ELISA or multiplex bead-based assays (e.g., Luminex).[6]
-
mRNA Expression: Lyse the cells to extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the transcript levels of cytokine genes, normalized to a housekeeping gene like 18S rRNA.[6]
-
Orthopedic Surgery Model for PND
This workflow illustrates the experimental design for testing URMC-099's efficacy in preventing surgery-induced cognitive decline.
Safety and Toxicology Profile
Preclinical studies indicate that URMC-099 is well-tolerated in mice at therapeutic doses (e.g., 10 mg/kg, twice daily).[2] These studies, generally short in duration, have not reported changes in body weight or other obvious toxicities.[2] In vitro assessments show minimal interference with human CYP450 enzymes or hERG channels, suggesting a lower potential for drug-drug interactions and cardiac side effects.[2]
However, as a broad-spectrum kinase inhibitor, the long-term safety profile is unknown.[2] URMC-099 has not yet been tested in humans.[2] Because MLK3 is involved in immune regulation, chronic inhibition could potentially affect the host's ability to respond to certain pathogens. One study noted that URMC-099 could facilitate Zika virus replication in a neonatal mouse model, highlighting a potential risk that requires further investigation.[2]
Conclusion
URMC-099 is a potent, brain-penetrant mixed-lineage kinase inhibitor with a compelling preclinical profile as a neuroprotective and anti-inflammatory agent. Its ability to modulate microglial activation by inhibiting the MLK3-JNK/p38 MAPK signaling axis places it at a critical node in neuroinflammatory pathways. Robust efficacy in models of HAND, AD, MS, and PND underscores its potential as a disease-modifying therapy for a range of debilitating neurological conditions. While its broad-spectrum activity appears beneficial for efficacy, further long-term safety studies and eventual clinical trials are necessary to fully define its therapeutic window and translate its preclinical promise to human patients.
References
- 1. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 4. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Investigation into the Effects of URMC-099 on Peripheral Immune Cells in Neuroinflammatory Disease Models - ProQuest [proquest.com]
- 6. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
URMC-099: A Technical Guide to its Targets and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
URMC-099 is a novel, brain-penetrant small molecule inhibitor with potent anti-inflammatory and neuroprotective properties. Developed at the University of Rochester Medical Center, it has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative and neuroinflammatory diseases. This technical guide provides an in-depth overview of URMC-099's kinase targets, its selectivity profile, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
URMC-099 is primarily characterized as a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3). MLKs are a family of serine/threonine kinases that act as key upstream regulators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are activated in response to cellular stressors, including inflammatory cytokines, and play a crucial role in mediating neuroinflammation and neuronal apoptosis.[1][2] By inhibiting MLK3, URMC-099 effectively dampens the activation of the downstream JNK and p38 MAPK cascades, thereby reducing the production of pro-inflammatory mediators and protecting neurons from apoptotic cell death.[1][3]
Kinase Selectivity and Potency
URMC-099 exhibits a broad-spectrum kinase inhibition profile, a characteristic that is believed to contribute to its robust therapeutic efficacy.[4] While its primary target is MLK3, it also potently inhibits other members of the mixed-lineage kinase family and a variety of other kinases implicated in neuroinflammation and neurodegeneration.
Quantitative Inhibition Data
The following table summarizes the known inhibitory activity of URMC-099 against a panel of kinases.
| Target Kinase | IC50 (nM) | Percent Inhibition @ 1µM |
| MLK Family | ||
| MLK1 | 19[5][6] | >90%[2] |
| MLK2 | 42[5][6] | >90%[2] |
| MLK3 (MAP3K11) | 14[1][2][5][6][7] | >99%[4] |
| DLK (MAP3K12) | 150[5][6] | >90%[2] |
| Other Key Kinases | ||
| ABL1 | 6.8[6] | >90%[2] |
| LRRK2 | 11[5][6] | >90%[2] |
| FLT3 | - | >90%[2] |
| AXL | - | >90%[2] |
| KIT | - | >90%[2] |
| PDGFRB | - | >90%[2] |
| ALK | - | >90%[2] |
| IKKα | - | >90%[2] |
| IKKβ | - | >90%[2] |
| ROCK1 | - | >90%[2] |
| TYK2 | - | >90%[2] |
| CDK Family | ||
| CDK4 | - | >90%[2] |
| CDK11 | - | >90%[2] |
| CDKL2 | - | >90%[2] |
| CLK Family | ||
| CLK1 | - | >90%[2] |
| CLK2 | - | >90%[2] |
| CLK4 | - | >90%[2] |
| Other | ||
| DYRK1B | - | >90%[2] |
| MELK | - | >90%[2] |
| SRPK2 | - | >90%[2] |
| ARK5 | - | >90%[2] |
Signaling Pathways Modulated by URMC-099
URMC-099 exerts its therapeutic effects by intercepting key signaling cascades involved in inflammation and apoptosis. The primary pathway inhibited is the MLK3-JNK/p38 MAPK axis.
Experimental Protocols
URMC-099 has been extensively validated in a variety of in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of URMC-099 against a panel of kinases.
Methodology:
-
Kinase Panel: A comprehensive panel of purified recombinant kinases is used.
-
Assay Principle: Kinase activity is typically measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay.
-
Procedure:
-
Kinases are incubated with a specific substrate and ATP in a buffer solution.
-
URMC-099 is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed is quantified.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Assays for Neuroinflammation
Objective: To assess the anti-inflammatory effects of URMC-099 in cultured microglia.
Methodology:
-
Cell Line: Murine BV-2 microglial cells or primary microglia are commonly used.
-
Stimulation: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS), HIV-1 Tat protein, or aggregated amyloid-β (Aβ) peptides.[8][9][10]
-
Treatment: Cells are pre-treated with URMC-099 at various concentrations (e.g., 100 nM) for a specified duration (e.g., 1 hour) before the addition of the inflammatory stimulus.[9]
-
Endpoint Analysis:
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using ELISA or multiplex bead-based assays.[11]
-
Western Blotting: Phosphorylation status of key signaling proteins (e.g., JNK, p38, c-Jun) in cell lysates is determined to confirm target engagement.[1][3][9]
-
Phagocytosis Assays: The ability of microglia to phagocytose fluorescently labeled Aβ peptides or latex beads is assessed by flow cytometry or fluorescence microscopy.[10]
-
In Vivo Animal Models of Neurodegenerative Diseases
Objective: To evaluate the neuroprotective and anti-inflammatory efficacy of URMC-099 in relevant animal models.
1. Alzheimer's Disease (AD) Model:
-
Animal Model: APP/PS1 double-transgenic mice, which develop age-dependent Aβ plaque pathology.[5]
-
Treatment Regimen: Four-month-old APP/PS1 mice are administered daily intraperitoneal (i.p.) injections of URMC-099 (10 mg/kg) for 3 weeks.[5]
-
Outcome Measures:
-
Immunohistochemistry: Brain sections are stained for Aβ plaques, microgliosis (Iba1), and synaptic markers.
-
Biochemical Analysis: Levels of soluble and insoluble Aβ are measured by ELISA.
-
Western Blotting: Phosphorylation of MKK3, MKK4, p38, and JNK in brain homogenates is assessed.[3]
-
2. Multiple Sclerosis (MS) Model - Experimental Autoimmune Encephalomyelitis (EAE):
-
Animal Model: C57BL/6 mice are immunized with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 to induce EAE.[1]
-
Treatment Regimen: URMC-099 (10 mg/kg, i.p., twice daily) is administered after the onset of clinical symptoms.[1]
-
Outcome Measures:
3. Perioperative Neurocognitive Disorders (PND) Model:
-
Animal Model: Orthopedic surgery (tibia fracture) is performed on mice to induce a PND-like state.[4][12]
-
Treatment Regimen: Mice receive prophylactic i.p. injections of URMC-099 (10 mg/kg) three times at 12-hour intervals prior to surgery.[4][12]
-
Outcome Measures:
-
Behavioral Testing: The "What-Where-When" and Memory Load Object Discrimination tasks are used to assess cognitive function.[4]
-
Microscopy: Two-photon laser scanning microscopy and CLARITY with light-sheet microscopy are used to visualize microglial morphology and dynamics.[4]
-
Blood-Brain Barrier (BBB) Permeability: IgG immunostaining is used to assess BBB integrity.[12]
-
4. HIV-Associated Neurocognitive Disorders (HAND) Model:
-
Animal Model: Intracerebral injection of the HIV-1 Tat protein in mice.[8][9]
-
Treatment Regimen: URMC-099 (10 mg/kg) is administered every 12 hours.[9]
-
Outcome Measures:
Conclusion
URMC-099 is a potent, broad-spectrum kinase inhibitor with a well-defined mechanism of action centered on the inhibition of the MLK3-JNK/p38 MAPK signaling pathway. Its efficacy in a wide range of preclinical models of neuroinflammatory and neurodegenerative diseases highlights its potential as a novel therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of URMC-099 and related compounds. The multifaceted nature of its kinase inhibition profile likely contributes to its robust neuroprotective and anti-inflammatory effects, making it a compelling candidate for addressing the complex pathologies of these debilitating disorders.
References
- 1. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LATS1 Regulates Mixed-Lineage Kinase 3 (MLK3) Subcellular Localization and MLK3-Mediated Invasion in Ovarian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
URMC-099: A Brain-Penetrant Kinase Inhibitor for Neuroinflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
URMC-099 is a novel, brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) with broad-spectrum activity against several other kinases implicated in neuroinflammation. Developed at the University of Rochester Medical Center, this compound has demonstrated significant therapeutic potential in a range of preclinical models of neurodegenerative and neuroinflammatory diseases, including Alzheimer's disease (AD), HIV-1 associated neurocognitive disorders (HAND), and perioperative neurocognitive disorders (PND). By modulating critical signaling pathways involved in the innate immune response, particularly in microglia, URMC-099 mitigates neuroinflammation, reduces neuronal damage, and preserves cognitive function. This technical guide provides a comprehensive overview of URMC-099, including its mechanism of action, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development of this promising therapeutic candidate.
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a common pathological feature of many neurodegenerative diseases. Mixed-lineage kinase 3 (MLK3), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a key regulator of neuroinflammatory pathways. Activation of MLK3 triggers downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which play a pivotal role in the production of pro-inflammatory cytokines and chemokines, leading to neuronal dysfunction and death.
URMC-099 was developed as a potent, brain-penetrant inhibitor of MLK3 with the aim of suppressing pathological neuroinflammation.[1] Its broad-spectrum activity, targeting other kinases such as Leucine-rich repeat kinase 2 (LRRK2) and AXL, may contribute to its robust neuroprotective effects observed in various disease models.[2][3] This whitepaper serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of URMC-099.
Physicochemical and Pharmacokinetic Properties
URMC-099 is an orally bioavailable small molecule with favorable physicochemical properties for CNS drug development.[3] Its ability to cross the blood-brain barrier is a critical attribute for targeting neuroinflammatory processes within the brain.
| Property | Value | Reference |
| Molecular Weight | 421.54 g/mol | [3] |
| Oral Bioavailability (%F) | 41% | [3] |
| Blood-Brain Barrier Penetration | Yes | [1] |
Mechanism of Action: Kinase Selectivity and Signaling Pathways
URMC-099 is a potent inhibitor of MLK3, with a reported IC50 of 14 nM.[3] However, its therapeutic efficacy is likely enhanced by its "broad-spectrum" activity against a range of other kinases involved in inflammatory and neurodegenerative processes. A kinome-wide scan has revealed that URMC-099 inhibits numerous kinases with high potency.[2]
Kinase Inhibition Profile
The following table summarizes the inhibitory activity of URMC-099 against a selection of key kinases.
| Kinase Target | IC50 (nM) | Reference |
| MLK1 | 19 | [4] |
| MLK2 | 42 | [4] |
| MLK3 | 14 | [3][4] |
| DLK | 150 | [4] |
| LRRK2 | 11 | [4] |
| ABL1 | 6.8 | [4] |
Core Signaling Pathway
The primary mechanism of action of URMC-099 involves the inhibition of the MLK3-MKK-JNK/p38 signaling cascade. In neuroinflammatory conditions, various stimuli, such as amyloid-beta (Aβ) plaques in AD or viral proteins in HAND, can activate MLK3 in microglia. Activated MLK3 then phosphorylates and activates downstream kinases, MKK3/4/6/7, which in turn phosphorylate and activate JNK and p38 MAPK. This signaling cascade culminates in the activation of transcription factors that drive the expression of pro-inflammatory genes. By inhibiting MLK3, URMC-099 effectively blocks this entire downstream pathway.
Preclinical Efficacy
URMC-099 has demonstrated significant efficacy in various preclinical models of neuroinflammatory diseases. The following sections summarize the key findings and present the quantitative data in tabular format.
Perioperative Neurocognitive Disorders (PND)
In a mouse model of orthopedic surgery-induced PND, prophylactic treatment with URMC-099 prevented neuroinflammation and cognitive decline.[2][5]
| Endpoint | Vehicle + Surgery | URMC-099 + Surgery | p-value | Reference |
| Hippocampal Microgliosis (F4/80+ cells/mm³) | Increased vs. Sham | Significantly Reduced | p = 0.0003 | [2] |
| Blood-Brain Barrier Leakage (IgG optical density) | Increased vs. Sham | Significantly Reduced | p ≤ 0.044 | [2] |
| Memory Load Object Discrimination (Preference Score) | Impaired vs. Sham | No Impairment | p = 0.0025 | [2] |
Alzheimer's Disease (AD)
In in vitro and in vivo models of AD, URMC-099 modulated microglial responses to amyloid-beta (Aβ), reducing inflammation and promoting Aβ clearance.[6][7]
| Endpoint | Aβ42 Treatment | Aβ42 + URMC-099 | % Change | Reference |
| In Vitro (Microglia) | ||||
| IL-1β Gene Expression | Induced | Reversed | ↓ 84.8% | [6] |
| IL-6 Gene Expression | Induced | Reversed | ↓ 85.9% | [6] |
| TNF-α Gene Expression | Induced | Reversed | ↓ 97.4% | [6] |
| Aβ Phagocytosis | Baseline | Increased | ↑ 76.9% | [6] |
| In Vivo (APP/PS1 Mice) | ||||
| p-MKK3, p-p38, p-JNK levels | Increased | Inhibited | - | [7] |
| Aβ load in cortex & hippocampus | High | Attenuated | - | [7] |
| Synaptic Integrity | Reduced | Restored | - | [7] |
HIV-1 Associated Neurocognitive Disorders (HAND)
In models of HAND, URMC-099 demonstrated both anti-inflammatory and neuroprotective effects, mitigating the neurotoxic effects of the HIV-1 Tat protein.[8][9]
| Endpoint | HIV-1 Tat Treatment | HIV-1 Tat + URMC-099 | p-value | Reference |
| In Vitro (Microglia) | ||||
| TNF-α, IL-6, MCP-1 Production (mRNA & Protein) | Increased | Significantly Decreased | - | [8] |
| In Vivo (Tat-injected mice) | ||||
| TNF-α, IL-6, MCP-1 in brain lysate | Increased | Reduced to control levels | p < 0.05 - p < 0.001 | [8] |
| Synaptic Density (Synapsin-1 puncta) | Significantly Decreased | Restored to control levels | p < 0.001 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of URMC-099.
URMC-099 Formulation and Administration
For in vivo studies, URMC-099 was typically formulated as follows:
-
Dissolve 20 mg of URMC-099 in 0.5 mL of sterile dimethyl sulfoxide (DMSO).[2][5]
-
Administer via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[2][5][7]
Western Blot for Phosphorylated Kinases
This protocol is for the detection of phosphorylated JNK and p38 in microglial cell lysates.
-
Cell Lysis: Lyse BV-2 microglial cells in sodium dodecyl sulphate (SDS)-containing sample buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 30 µg of total protein per sample onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK (1:500-1:1000) and phospho-p38 (1:1000) in blocking buffer.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total JNK, total p38, and a loading control like β-actin to normalize the data.
ELISA for Pro-inflammatory Cytokines
This protocol is for the quantification of TNF-α and IL-6 in brain tissue homogenates.
-
Tissue Homogenization: Dissect and homogenize brain tissue (e.g., hippocampus or cortex) in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant for analysis.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a BCA assay.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits (e.g., R&D Systems). This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations based on the standard curve and normalize to the total protein concentration of the sample (expressed as pg/mg of protein).
Immunohistochemistry for Microgliosis
This protocol is for the staining of microglia in mouse brain sections using an Iba1 antibody.
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight. Cryoprotect the brains in a sucrose solution and cut 30-40 µm thick sections on a cryostat.
-
Antigen Retrieval (if necessary): For some antibodies, a heat-induced antigen retrieval step may be required.
-
Permeabilization and Blocking: Permeabilize the sections with 0.3% Triton X-100 in PBS and then block with a solution containing 5% normal goat serum and 1% bovine serum albumin (BSA) in PBS for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1, 1:1000).
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:500) for 2 hours at room temperature, protected from light.
-
Washing and Mounting: Wash the sections with PBS, mount them onto slides, and coverslip with a mounting medium containing DAPI to counterstain nuclei.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
Behavioral Testing: Memory Load Object Discrimination Task
This task assesses object recognition memory with an increasing memory load.
-
Habituation: Individually house mice and handle them for several days before testing. On the day before the test, habituate each mouse to the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes.
-
Training (Sample Phase): Place two identical objects in the arena and allow the mouse to explore for 5 minutes.
-
Test 1 (Short-term Memory): After a short inter-trial interval (e.g., 1 minute), replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
-
Test 2 (Increased Memory Load): After another short interval, replace the other familiar object with a second novel object, so the mouse is presented with one familiar and one novel object from the previous trial. Allow 5 minutes for exploration.
-
Data Analysis: Record the time spent exploring each object. A discrimination index can be calculated as (time with novel object - time with familiar object) / (total exploration time). A higher index indicates better recognition memory.
Clinical Development and Future Directions
Currently, URMC-099 is in the preclinical stage of development. There are no active clinical trials in humans at this time. The robust preclinical data across multiple models of neuroinflammatory disease provide a strong rationale for advancing URMC-099 into clinical development. Future research should focus on:
-
IND-enabling toxicology studies: To establish a safe dose for first-in-human studies.
-
Phase I clinical trials: To assess the safety, tolerability, and pharmacokinetics of URMC-099 in healthy volunteers.
-
Phase II proof-of-concept studies: To evaluate the efficacy of URMC-099 in patient populations with neuroinflammatory disorders such as mild cognitive impairment due to Alzheimer's disease, HAND, or patients at risk for PND.
Conclusion
URMC-099 is a promising brain-penetrant kinase inhibitor with a compelling preclinical profile for the treatment of a range of neuroinflammatory disorders. Its ability to potently inhibit MLK3 and other key kinases involved in the innate immune response provides a multi-pronged approach to mitigating the pathological processes that drive neurodegeneration and cognitive decline. The data and protocols presented in this technical guide are intended to support the ongoing research and development of URMC-099 as a potential novel therapy for these debilitating conditions.
References
- 1. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis | eNeuro [eneuro.org]
- 2. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. selleckchem.com [selleckchem.com]
- 5. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders | Journal of Neuroscience [jneurosci.org]
- 9. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
URMC-099: A Broad-Spectrum Kinase Inhibitor for the Attenuation of Neuroinflammation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
URMC-099 is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) with broad-spectrum activity against a panel of other kinases implicated in neuroinflammatory and neurodegenerative processes.[1] Developed at the University of Rochester Medical Center, URMC-099 has demonstrated significant promise in preclinical models by modulating the innate immune response, primarily through its action on microglia, the resident immune cells of the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of URMC-099, including its mechanism of action, key experimental data, and detailed protocols to facilitate further research and development in the field of neuroinflammation.
Core Mechanism of Action
URMC-099 exerts its anti-inflammatory and neuroprotective effects primarily by inhibiting MLK3, a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] These pathways are critical mediators of the inflammatory response in microglia. By inhibiting MLK3, URMC-099 effectively dampens the activation of these downstream kinases, leading to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2]
Furthermore, URMC-099 has been shown to modulate the phenotype of microglia, promoting a shift from a pro-inflammatory (M1) to a more anti-inflammatory and phagocytic (M2) state.[1] This is evidenced by the increased expression of anti-inflammatory cytokines like interleukin-4 (IL-4) and interleukin-13 (IL-13) and enhanced clearance of pathological proteins such as amyloid-β.
The broad-spectrum nature of URMC-099, with inhibitory activity against other kinases like Leucine-rich repeat kinase 2 (LRRK2), may contribute to its neuroprotective effects through mechanisms that are independent of or complementary to MLK3 inhibition.[2][3] This multi-targeted approach may offer a more robust therapeutic strategy for complex neuroinflammatory conditions.
Signaling Pathways and Experimental Workflows
URMC-099 Signaling Pathway
The following diagram illustrates the primary signaling cascade targeted by URMC-099 in microglia. Inflammatory stimuli activate upstream signaling molecules that, in turn, activate MLK3. Activated MLK3 then phosphorylates and activates MKKs (MAPK kinases), which subsequently phosphorylate and activate JNK and p38 MAPK. These activated MAPKs translocate to the nucleus to regulate the expression of pro-inflammatory genes. URMC-099 acts as a direct inhibitor of MLK3, thereby blocking this entire downstream cascade.
Experimental Workflow for In Vitro Evaluation
This diagram outlines a typical workflow for assessing the efficacy of URMC-099 in a cell-based model of neuroinflammation.
Quantitative Data
Kinase Inhibition Profile
URMC-099 exhibits potent inhibitory activity against MLK3 and a range of other kinases. The half-maximal inhibitory concentrations (IC50) for a selection of relevant kinases are presented below.
| Kinase | IC50 (nM) |
| MLK3 | 14 |
| LRRK2 | 11 |
| FLT3 | 4 |
| FLT1 | 39 |
| ABL1 (T315I) | 3 |
| ABL1 | 6.8 |
| ROCK2 | 111 |
| IKKβ | 257 |
| IKKα | 591 |
| JNK1 | 3280 |
| p38α | 12050 |
| Data sourced from MedchemExpress and other publications.[4] |
In Vitro Efficacy: Cytokine Inhibition
The following table summarizes the effect of URMC-099 on the production of pro-inflammatory cytokines in HIV-1 Tat-stimulated BV-2 microglial cells.
| Cytokine | Treatment | Concentration (pg/mL) | % Inhibition |
| TNF-α | Tat + Vehicle | ~1200 | - |
| Tat + URMC-099 (100 nM) | ~200 | ~83% | |
| IL-6 | Tat + Vehicle | ~350 | - |
| Tat + URMC-099 (100 nM) | ~50 | ~86% | |
| MCP-1 | Tat + Vehicle | ~2500 | - |
| Tat + URMC-099 (100 nM) | ~1000 | ~60% | |
| Data are approximate values derived from published graphs.[5] |
In Vivo Efficacy: Neuroprotection in a HAND Model
In an in vivo model of HIV-1 Associated Neurocognitive Disorders (HAND), URMC-099 demonstrated significant neuroprotective effects.
| Parameter | Treatment Group | Outcome |
| Dendritic Spine Loss | Tat Injection | Significant spine loss |
| Tat + URMC-099 (10 mg/kg) | Prevention of spine loss | |
| Microglial Activation | Tat Injection | Increased microglial activation |
| Tat + URMC-099 (10 mg/kg) | Reduced microglial activation | |
| Pro-inflammatory Cytokines (CNS) | Tat Injection | Elevated TNF-α, IL-6, MCP-1 |
| Tat + URMC-099 (10 mg/kg) | Significant reduction in cytokine levels | |
| Based on findings from Marker et al., 2013.[5] |
Experimental Protocols
In Vitro Microglial Activation Assay
Objective: To assess the effect of URMC-099 on pro-inflammatory cytokine production in cultured microglia.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
URMC-099 (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or HIV-1 Tat protein
-
ELISA or Luminex kits for TNF-α, IL-6, etc.
-
qRT-PCR reagents for gene expression analysis
Procedure:
-
Seed BV-2 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with URMC-099 (e.g., 100 nM) or vehicle (DMSO) for 1 hour.[5]
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL HIV-1 Tat) for a specified duration (e.g., 4, 8, or 12 hours).[5]
-
Collect the cell culture supernatant for cytokine protein analysis using ELISA or Luminex assays according to the manufacturer's instructions.
-
Lyse the cells to extract RNA for qRT-PCR analysis of cytokine gene expression. Normalize to a housekeeping gene (e.g., 18S rRNA).[5]
In Vivo Mouse Model of Neuroinflammation (HAND Model)
Objective: To evaluate the neuroprotective and anti-inflammatory effects of URMC-099 in a mouse model of HIV-1 Tat-induced neurotoxicity.
Animals:
-
C57BL/6 mice
Materials:
-
URMC-099
-
Vehicle solution (e.g., 5% DMSO, 40% PEG400, 55% saline)[5]
-
HIV-1 Tat protein
-
Stereotaxic surgery equipment
-
Immunohistochemistry reagents (e.g., antibodies against Iba1, MAP2)
-
Cytokine analysis kits
Procedure:
-
Administer URMC-099 (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection every 12 hours.[5]
-
Following the initial dose(s), perform a stereotaxic injection of HIV-1 Tat protein into the desired brain region (e.g., hippocampus or cortex).
-
Continue URMC-099 or vehicle administration for the duration of the experiment.
-
At the designated endpoint, sacrifice the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for immunohistochemical analysis of microglial activation (Iba1 staining) and neuronal integrity (MAP2 staining).
-
Alternatively, collect fresh brain tissue for homogenization and subsequent analysis of cytokine levels.
Western Blotting for Kinase Phosphorylation
Objective: To determine the effect of URMC-099 on the phosphorylation of JNK and p38 MAPK in stimulated microglia.
Materials:
-
BV-2 cell lysates (from the in vitro assay)
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
URMC-099 is a promising therapeutic candidate for a range of neurological disorders characterized by a significant neuroinflammatory component. Its ability to potently inhibit the MLK3-JNK/p38 MAPK signaling pathway, coupled with its broad-spectrum kinase inhibition profile, provides a multi-faceted approach to dampening the detrimental effects of microglial activation. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of URMC-099 and related compounds in the pursuit of novel treatments for neuroinflammatory diseases.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
URMC-099 in Alzheimer's Disease Models: A Technical Guide
An In-depth Analysis of a Mixed-Lineage Kinase Inhibitor's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research on URMC-099, a brain-penetrant, mixed-lineage kinase 3 (MLK3) inhibitor, in the context of Alzheimer's disease (AD) models. This document details the compound's mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Targeting Neuroinflammation at its Source
URMC-099 is a small molecule inhibitor with preferential activity against MLK3, a key upstream regulator of the mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades.[1] In the context of Alzheimer's disease, amyloid-beta (Aβ) oligomers are known to activate microglia, the resident immune cells of the central nervous system, leading to a chronic neuroinflammatory state. This activation heavily involves the MLK-MAPK signaling axis.[2]
URMC-099 intervenes in this process by inhibiting MLK3, thereby preventing the phosphorylation and subsequent activation of downstream targets like MKK3, MKK4, p38, and JNK.[3][4] This blockade effectively dampens the pro-inflammatory response of microglia, shifting them from a detrimental M1 phenotype, characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6, towards a more beneficial M2 phenotype associated with tissue repair and phagocytosis.[5] This modulation of microglial activation is a cornerstone of URMC-099's neuroprotective effects in AD models.[5]
Signaling Pathway of URMC-099 in Modulating Aβ-induced Microglial Activation
Caption: URMC-099 inhibits the MLK3-MAPK signaling cascade in microglia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of URMC-099 in Alzheimer's disease models.
Table 1: Effects of URMC-099 on Amyloid-β Pathology in APP/PS1 Mice
| Parameter | Treatment Group | Fold Change vs. Vehicle | p-value | Reference |
| Soluble Aβ40 | URMC-099 (10 mg/kg) | ↓ ~50-56% | < 0.05 | [4] |
| Soluble Aβ42 | URMC-099 (10 mg/kg) | ↓ ~27-30% | < 0.05 | [4] |
| Aβ Plaque Load (Cortex) | URMC-099 (10 mg/kg) | ↓ ~40% | < 0.05 | [6] |
| Aβ Plaque Load (Hippocampus) | URMC-099 (10 mg/kg) | ↓ ~35% | < 0.05 | [6] |
Table 2: Effects of URMC-099 on Neuroinflammation in AD Models
| Parameter | Model | Treatment Group | Fold Change vs. Vehicle/Control | p-value | Reference |
| p-MKK3 | APP/PS1 Mice | URMC-099 (10 mg/kg) | ↓ | < 0.05 | [4] |
| p-p38 | APP/PS1 Mice | URMC-099 (10 mg/kg) | ↓ | < 0.05 | [4] |
| p-JNK | APP/PS1 Mice | URMC-099 (10 mg/kg) | ↓ | < 0.05 | [4] |
| TNF-α mRNA | Aβ42-treated microglia | URMC-099 (100 nM) | ↓ 97.4% | < 0.01 | [2] |
| IL-1β mRNA | Aβ42-treated microglia | URMC-099 (100 nM) | ↓ 84.8% | < 0.01 | [2] |
| IL-6 mRNA | Aβ42-treated microglia | URMC-099 (100 nM) | ↓ 85.9% | < 0.01 | [2] |
| Arginase-1 (M2 marker) | APP/PS1 Mice | URMC-099 (10 mg/kg) | ↑ | < 0.05 | [6] |
| iNOS (M1 marker) | APP/PS1 Mice | URMC-099 (10 mg/kg) | ↓ | < 0.05 | [6] |
Table 3: Effects of URMC-099 on Synaptic Integrity and Neurogenesis in APP/PS1 Mice
| Parameter | Treatment Group | Fold Change vs. Vehicle | p-value | Reference |
| PSD-95 protein | URMC-099 (10 mg/kg) | ↑ ~1.5-fold | < 0.05 | [6] |
| Synaptophysin protein | URMC-099 (10 mg/kg) | ↑ ~1.4-fold | < 0.05 | [6] |
| DCX+ neuroblasts | URMC-099 (10 mg/kg) | ↑ ~1.5-fold | < 0.05 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the URMC-099 Alzheimer's disease model literature.
Experimental Workflow: URMC-099 Treatment in APP/PS1 Mouse Model
Caption: Workflow for in vivo efficacy testing of URMC-099 in APP/PS1 mice.
Western Blotting for Phosphorylated Kinases and Synaptic Proteins
Objective: To quantify the levels of phosphorylated signaling proteins (p-MKK3, p-p38, p-JNK) and synaptic proteins (PSD-95, Synaptophysin) in mouse brain tissue.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (10-12%)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (diluted in 5% BSA in TBST):
-
Rabbit anti-phospho-MKK3/6 (Ser189/207)
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit anti-phospho-JNK (Thr183/Tyr185)
-
Mouse anti-PSD-95
-
Rabbit anti-Synaptophysin
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control (β-actin).
ELISA for Soluble Amyloid-β Levels
Objective: To quantify the concentration of soluble Aβ40 and Aβ42 in mouse brain homogenates.
Materials:
-
Mouse brain tissue (cortex)
-
DEA (0.2% diethylamine in 50 mM NaCl) buffer
-
Neutralization buffer (0.5 M Tris-HCl, pH 6.8)
-
Human Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Homogenize brain tissue in ice-cold DEA buffer.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant (this is the soluble fraction) and neutralize with neutralization buffer.
-
Perform the Aβ40 and Aβ42 ELISAs according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of Aβ in each sample based on the standard curve.
Immunohistochemistry for Microglia and Neurogenesis
Objective: To visualize and quantify microglial activation (Iba1), M1/M2 polarization (iNOS/Arginase-1), and neurogenesis (DCX) in mouse brain sections.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibodies (diluted in blocking solution):
-
Rabbit anti-Iba1
-
Rabbit anti-iNOS
-
Goat anti-Arginase-1
-
Goat anti-Doublecortin (DCX)
-
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594)
-
DAPI nuclear stain
-
Antifade mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Perfuse mice with ice-cold PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions.
-
Freeze the brain and cut 30-40 µm coronal sections using a cryostat.
-
Wash sections in PBS and then incubate in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash sections three times with PBS.
-
Counterstain with DAPI for 10 minutes.
-
Mount sections on slides with antifade mounting medium.
-
Image sections using a confocal or fluorescence microscope.
-
Quantify the number of positive cells or the fluorescence intensity in specific brain regions using image analysis software.
Conclusion
The preclinical data strongly suggest that URMC-099 holds significant promise as a therapeutic agent for Alzheimer's disease. By targeting the MLK3-MAPK signaling pathway, URMC-099 effectively mitigates neuroinflammation, a key driver of AD pathology. Its ability to shift microglia to a neuroprotective phenotype, enhance the clearance of amyloid-beta, and preserve synaptic integrity and neurogenesis in robust animal models provides a compelling rationale for its continued development. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field to build upon these findings and further explore the therapeutic potential of URMC-099 and similar kinase inhibitors for the treatment of Alzheimer's disease.
References
- 1. ELISA for Aβ in vivo [bio-protocol.org]
- 2. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
URMC-099 in Parkinson's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
URMC-099 is a brain-penetrant, orally bioavailable, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3) that has emerged as a promising therapeutic candidate for neurodegenerative disorders, including Parkinson's disease. Its primary mechanism of action centers on the modulation of neuroinflammation, a key pathological feature of Parkinson's disease. This technical guide provides an in-depth overview of the core preclinical data and experimental protocols related to URMC-099 in the context of Parkinson's disease research. It is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for this debilitating condition.
Core Mechanism of Action: Inhibition of the MLK-MAPK Signaling Axis
URMC-099 is a potent inhibitor of MLK3, a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] In the context of Parkinson's disease, the accumulation of misfolded α-synuclein can trigger the activation of microglia, the resident immune cells of the central nervous system. This activation leads to the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which contribute to the progressive loss of dopaminergic neurons.[2][3]
By inhibiting MLK3, URMC-099 effectively dampens this neuroinflammatory cascade. Preclinical studies in models of neuroinflammation have demonstrated that URMC-099 significantly reduces the phosphorylation of downstream targets MKK3, MKK4, p38, and JNK.[4] This, in turn, suppresses the production of pro-inflammatory cytokines and promotes a shift in microglial phenotype towards a more protective, anti-inflammatory state.[4][5]
Preclinical Data in Neuroinflammation Models
While specific quantitative data from a Parkinson's disease model is not yet publicly available, compelling evidence from other neuroinflammatory models underscores the therapeutic potential of URMC-099. The following tables summarize key in vitro and in vivo findings that are highly relevant to the pathology of Parkinson's disease.
Table 1: In Vitro Efficacy of URMC-099 in Modulating Microglial Inflammatory Response
| Parameter | Model System | Treatment | Result | Citation |
| Pro-inflammatory Cytokine Gene Expression | Murine Microglia (Amyloid-β42 stimulated) | URMC-099 | ↓ 84.8% in IL-1β, ↓ 85.9% in IL-6, ↓ 97.4% in TNF-α | [5] |
| Pro-inflammatory Cytokine Protein Production | Murine Microglia (Amyloid-β42 stimulated) | URMC-099 | ↓ 62.3% in IL-1β, ↓ 99.8% in IL-6, ↓ 99.9% in TNF-α | [5] |
| Anti-inflammatory Cytokine Gene Expression | Murine Microglia (Amyloid-β42 stimulated) | URMC-099 | ↑ IL-4 and IL-13 | [4][5] |
Table 2: In Vivo Efficacy of URMC-099 in a Model of Alzheimer's Disease
| Parameter | Model System | Treatment | Result | Citation |
| MAPK Pathway Activation (Phosphorylation) | APP/PS1 Transgenic Mice | 10 mg/kg URMC-099 (i.p. daily for 3 weeks) | ↓ p-MKK3, p-MKK4, p-JNK | [4] |
| Microglial Polarization | APP/PS1 Transgenic Mice | 10 mg/kg URMC-099 (i.p. daily for 3 weeks) | Shift towards protective M2 (Arginase+) subtype | [4] |
Proposed Preclinical Study in a Parkinson's Disease Model
A preclinical study has been designed to specifically evaluate the efficacy of URMC-099 in an adeno-associated virus (AAV)-human α-synuclein (hSYN) overexpression model of Parkinson's disease.[6] This model recapitulates key pathological features of the disease, including α-synuclein aggregation, neuroinflammation, and progressive dopaminergic neuron loss.[7][8][9][10]
Hypothesis: Reversing the activation of brain immune cells with URMC-099 can reverse the disease course of Parkinson's disease.[6]
Primary Objectives:
-
To assess the impact of URMC-099 on motor symptoms.[6]
-
To examine the neuroprotective effects of URMC-099 on dopaminergic neurons.[6]
-
To correlate drug levels in the brain and blood with neurological and pathological improvements.[6]
The successful completion of this study is anticipated to provide the critical quantitative data necessary to advance URMC-099 into clinical trials for Parkinson's disease.[6]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of URMC-099 in Parkinson's disease research.
AAV-hSYN Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like pathology through the overexpression of human α-synuclein in the substantia nigra of rodents.
Materials:
-
Adeno-associated virus vector expressing human wild-type α-synuclein (AAV-hαSyn).[10]
-
Stereotaxic apparatus.
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region (substantia nigra).
-
Using a microinjection syringe, slowly infuse the AAV-hαSyn vector into the substantia nigra at predetermined stereotaxic coordinates.
-
Suture the incision and allow the animal to recover.
-
Monitor the animal for the development of motor deficits, which typically appear progressively over several weeks.[7][9]
URMC-099 Administration in Rodent Models
This protocol outlines the preparation and administration of URMC-099 for in vivo studies.
Materials:
-
URMC-099 (M.W. 421.5 g/mol ).[4]
-
Dimethyl sulfoxide (DMSO).
-
Polyethylene glycol 400 (PEG400).
-
Sterile saline.
Procedure:
-
Prepare the vehicle solution by mixing DMSO, PEG400, and sterile saline.
-
Dissolve URMC-099 in the vehicle to the desired concentration.
-
Administer URMC-099 to the animals via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[4]
-
The dosing regimen can be adapted based on the specific experimental design (e.g., daily, twice daily).[4]
Assessment of Dopaminergic Neuron Survival (Unbiased Stereology)
This protocol describes the gold-standard method for quantifying the number of dopaminergic neurons in the substantia nigra.[11][12]
Materials:
-
Microscope with a motorized stage.
-
Stereology software.
-
Antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Immunohistochemistry reagents.
Procedure:
-
Perfuse the animal and fix the brain tissue.
-
Cryosection the substantia nigra into serial sections.
-
Perform immunohistochemistry for TH on the sections.
-
Using the stereology software and microscope, systematically sample the sections and count the number of TH-positive neurons using the optical fractionator method.[11][12][13]
-
The software will calculate an unbiased estimate of the total number of dopaminergic neurons in the substantia nigra.[1][14]
Assessment of Motor Function
A battery of behavioral tests can be used to assess motor deficits in rodent models of Parkinson's disease.
-
Cylinder Test: This test assesses forelimb use asymmetry, a common feature of unilateral Parkinson's models. The animal is placed in a transparent cylinder, and the number of times it rears and touches the wall with its ipsilateral, contralateral, or both forelimbs is recorded.
-
Rotarod Test: This test evaluates motor coordination and balance. The animal is placed on a rotating rod, and the latency to fall is measured.
-
Open Field Test: This test measures general locomotor activity and exploratory behavior. The animal is placed in an open arena, and parameters such as distance traveled, speed, and time spent in the center versus the periphery are recorded.[15]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to URMC-099 research in Parkinson's disease.
Caption: URMC-099 inhibits MLK3, blocking the downstream inflammatory cascade.
References
- 1. Implementation of deep neural networks to count dopamine neurons in substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarker of Neuroinflammation in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. URMC-099 in an In Vivo AAV-hSYN Model of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 7. biospective.com [biospective.com]
- 8. Adeno-Associated Virus Expression of α-Synuclein as a Tool to Model Parkinson’s Disease: Current Understanding and Knowledge Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AAV-α-Synuclein Model of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the Parkinson's Disease Mouse Model Induced by Adeno-associated Viral Vectors Encoding Human α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
URMC-099: A Novel Neuroprotective and Anti-inflammatory Agent for HIV-Associated Neurocognitive Disorders (HAND)
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Despite the success of antiretroviral therapy (ART) in controlling systemic HIV replication, a significant portion of individuals living with HIV still experience a spectrum of cognitive, motor, and mood dysfunctions collectively known as HIV-associated neurocognitive disorders (HAND).[1][2] The persistence of HAND, even with viral suppression, highlights the need for adjunctive therapies that can target the underlying neuroinflammatory and neurodegenerative processes.[1] URMC-099, a novel, brain-penetrant small-molecule inhibitor of mixed-lineage kinase 3 (MLK3), has emerged as a promising therapeutic candidate for HAND.[1][3] This technical guide provides an in-depth overview of URMC-099, its mechanism of action, and the key experimental findings supporting its potential use in the treatment of HAND.
Core Mechanism of Action: Targeting Neuroinflammation at its Source
URMC-099 is a potent, orally bioavailable inhibitor of Mixed Lineage Kinase 3 (MLK3), with additional activity against other kinases such as MLK1, MLK2, Dual Leucine Zipper Kinase (DLK), and Leucine-Rich Repeat Kinase 2 (LRRK2).[4] MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are centrally involved in inflammatory responses and neuronal apoptosis.[5][6] In the context of HAND, HIV-1 viral proteins, such as Tat, activate microglia, the resident immune cells of the central nervous system (CNS).[1][7] This activation leads to the production of pro-inflammatory cytokines and chemokines, excitotoxicity, and ultimately neuronal damage and loss.[5][7]
URMC-099 exerts its neuroprotective and anti-inflammatory effects by inhibiting MLK3 in microglia.[1][7] This inhibition prevents the downstream activation of JNK and p38 MAPK pathways, thereby reducing the production of inflammatory mediators and preventing microglia-mediated neurotoxicity.[5][7]
Signaling Pathway of URMC-099 in HAND
Caption: URMC-099 inhibits MLK3 to block downstream inflammatory signaling in microglia.
Quantitative Data Summary
The efficacy of URMC-099 has been demonstrated in both in vitro and in vivo models of HAND. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of URMC-099 on HIV-1 Tat-Induced Inflammation in Microglia
| Parameter | Treatment Group | Result | Fold Change vs. Tat Alone | p-value | Reference |
| TNF-α mRNA | HIV-1 Tat | 10.5-fold increase | - | <0.001 | [8] |
| HIV-1 Tat + URMC-099 (100 nM) | 3.5-fold increase | ~3-fold decrease | <0.001 | [8] | |
| IL-6 mRNA | HIV-1 Tat | 18-fold increase | - | <0.001 | [8] |
| HIV-1 Tat + URMC-099 (100 nM) | 6-fold increase | 3-fold decrease | <0.001 | [8] | |
| MCP-1 mRNA | HIV-1 Tat | 4.5-fold increase | - | <0.05 | [8] |
| HIV-1 Tat + URMC-099 (100 nM) | 2.5-fold increase | ~1.8-fold decrease | <0.05 | [8] | |
| Phospho-JNK (p54) | HIV-1 Tat | Significant increase | - | <0.001 | [8] |
| HIV-1 Tat + URMC-099 (100 nM) | Normalized to control | - | <0.001 | [8] | |
| Phospho-JNK (p46) | HIV-1 Tat | Significant increase | - | <0.001 | [8] |
| HIV-1 Tat + URMC-099 (100 nM) | Normalized to control | - | <0.001 | [8] |
Table 2: In Vivo Efficacy of URMC-099 in a Mouse Model of HAND
| Parameter | Treatment Group | Result | Percent Reduction vs. Tat Alone | p-value | Reference |
| TNF-α Protein | HIV-1 Tat | ~175 pg/mg | - | <0.05 | [8] |
| HIV-1 Tat + URMC-099 (10 mg/kg) | Normalized to control | ~100% | <0.05 | [8] | |
| IL-6 Protein | HIV-1 Tat | ~450 pg/mg | - | <0.05 | [8] |
| HIV-1 Tat + URMC-099 (10 mg/kg) | Normalized to control | ~100% | <0.05 | [8] | |
| MCP-1 Protein | HIV-1 Tat | ~1100 pg/mg | - | <0.05 | [8] |
| HIV-1 Tat + URMC-099 (10 mg/kg) | ~600 pg/mg | ~45% | <0.05 | [8] | |
| MAP2 immunoreactivity (neuronal integrity) | HIV-1 Tat | Significant reduction | - | <0.001 | [8] |
| HIV-1 Tat + URMC-099 (10 mg/kg) | Protected from loss | - | <0.001 | [8] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of URMC-099 for HAND.
1. In Vitro Microglial Cell Culture and Treatment
-
Cell Line: BV-2 immortalized mouse microglia cell line.[8]
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Cells are plated at a density of 1 x 10^6 cells/well in 6-well plates for protein analysis and 5 x 10^5 cells/well in 12-well plates for RNA analysis.
-
URMC-099 Pre-treatment: One hour prior to stimulation, cells are pre-treated with 100 nM URMC-099 dissolved in DMSO.[8] Control cells receive an equivalent volume of DMSO.[8]
-
HIV-1 Tat Stimulation: Cells are stimulated with 0.5 µg/ml of HIV-1 Tat protein for various time points (e.g., 4, 8, and 12 hours).[8]
-
Sample Collection: Supernatants are collected for protein analysis (Luminex ELISA), and cell lysates are harvested for RNA extraction (qRT-PCR) or protein analysis (Western blotting).[8]
2. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA
-
RNA Isolation: Total RNA is isolated from BV-2 cells using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: qPCR is performed using SYBR Green master mix and specific primers for TNF-α, IL-6, MCP-1, and a housekeeping gene (e.g., 18S rRNA) for normalization.
-
Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCT method.[8]
3. Western Blotting for Phosphorylated Kinases
-
Protein Extraction: BV-2 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phospho-JNK, phospho-p38, and total JNK/p38, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. In Vivo Mouse Model of HAND
-
Animal Model: C57BL/6 mice are commonly used.[8]
-
Surgical Procedure: Mice are anesthetized, and a single cortical injection of HIV-1 Tat protein (or saline as a control) is administered into the brain parenchyma.[8]
-
URMC-099 Administration: Mice in the treatment group receive intraperitoneal (i.p.) injections of URMC-099 at a dose of 10 mg/kg every 12 hours.[8] The vehicle control group receives injections of the drug vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline).[8]
-
Tissue Collection: At specified time points (e.g., 24 hours, 7 days, 28 days), mice are euthanized, and brain tissue is collected for analysis.[8]
-
Analysis: Brain tissue can be processed for:
Experimental Workflow for In Vivo HAND Model
Caption: Workflow for assessing URMC-099 efficacy in a mouse model of HAND.
URMC-099 represents a promising adjunctive therapy for HAND by directly targeting the neuroinflammatory cascade initiated by HIV-1 proteins in the CNS. The preclinical data strongly support its anti-inflammatory and neuroprotective effects. Further research is warranted to fully elucidate its long-term efficacy and safety profile. Clinical trials in individuals with HAND are the necessary next step to translate these promising preclinical findings into a viable therapeutic strategy for this patient population. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the continued investigation of URMC-099 and other MLK inhibitors for the treatment of neurodegenerative and neuroinflammatory disorders.
References
- 1. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders | Journal of Neuroscience [jneurosci.org]
- 3. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. | Sigma-Aldrich [merckmillipore.com]
- 4. selleckchem.com [selleckchem.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders | Journal of Neuroscience [jneurosci.org]
- 8. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
URMC-099 in Preclinical Models of Multiple Sclerosis: A Technical Guide
Executive Summary
Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration. While current therapies predominantly target the inflammatory component, there is a significant unmet need for treatments that prevent neurodegeneration, particularly in the gray matter, which is associated with progressive disability.[1] URMC-099 is a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor that has demonstrated significant neuroprotective and anti-inflammatory efficacy in preclinical models of neuroinflammatory diseases, including Experimental Autoimmune Encephalomyelitis (EAE), the most widely used animal model for MS.[2][3] This document provides an in-depth technical overview of the preclinical studies evaluating URMC-099 for MS, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols.
Mechanism of Action: Targeting Mixed-Lineage Kinases
URMC-099 is a small molecule inhibitor with high potency for mixed-lineage kinase 3 (MLK3, MAP3K11), a key regulator of upstream mitogen-activated protein kinase (MAPK) signaling.[4][5] Its efficacy is enhanced by its broad-spectrum activity, which includes the inhibition of other kinases implicated in neuroinflammation such as Leucine-Rich Repeat Kinase 2 (LRRK2).[1][6]
MLKs are activated by inflammatory stressors and mediate neurotoxicity through the activation of downstream pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades.[4][7] In the context of MS, activated microglia are a significant source of pro-inflammatory cytokines and neurotoxic molecules that drive neuronal damage.[1] By inhibiting MLK3 and other kinases, URMC-099 effectively blocks the phosphorylation of JNK and p38, thereby suppressing the production of inflammatory mediators by microglia and protecting neurons from apoptotic pathways.[4][8] This dual action—immunomodulatory and directly neuroprotective—makes it a compelling candidate for treating MS.[1]
References
- 1. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
URMC-099: A Potential Therapeutic for Perioperative Neurocognitive Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Perioperative neurocognitive disorders (PND) are a significant and increasingly common complication following surgery, particularly in the elderly population.[1][2][3][4] Manifesting as a spectrum of cognitive impairments from delirium to longer-term cognitive decline, PND can lead to poor patient outcomes, increased mortality, and a substantial healthcare burden.[2][4][5][6] While the exact pathophysiology is still under investigation, a growing body of evidence points to neuroinflammation, triggered by the systemic inflammatory response to surgery, as a key driver.[7][8][9][10][11] This has led to the exploration of novel therapeutic strategies targeting the underlying inflammatory cascades. One such promising candidate is URMC-099, a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3).[12][13][14] This technical guide provides a comprehensive overview of URMC-099, its mechanism of action, and the preclinical evidence supporting its potential use in preventing PND.
Core Compound: URMC-099
URMC-099 is a "broad spectrum" mixed-lineage kinase (MLK) inhibitor with primary activity against MLK3 (IC50 = 14 nM).[13][15] MLKs are a family of serine/threonine kinases that act as upstream regulators of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[13] These pathways are critically involved in cellular responses to stress and inflammation.[13] Developed by the University of Rochester Medical Center, URMC-099 is characterized by its ability to cross the blood-brain barrier, a crucial feature for targeting central nervous system pathologies.[13][15][16] Its therapeutic potential is being investigated in a range of neuroinflammatory and neurodegenerative conditions, including HIV-associated neurocognitive disorders (HAND) and Alzheimer's disease.[13][14][17]
The Pathophysiology of PND and URMC-099's Mechanism of Intervention
The current hypothesis for PND pathogenesis suggests that peripheral surgical trauma initiates a systemic inflammatory response.[7] This leads to a cascade of events that ultimately results in neuroinflammation and cognitive dysfunction.
Key steps in the proposed PND signaling pathway include:
-
Peripheral Inflammation: Surgical trauma triggers the release of pro-inflammatory cytokines and other mediators into the systemic circulation.[7]
-
Blood-Brain Barrier (BBB) Disruption: The systemic inflammation can compromise the integrity of the BBB, making it more permeable.[1][12]
-
Microglial Activation: Increased BBB permeability allows inflammatory molecules and peripheral immune cells to enter the central nervous system, leading to the activation of microglia, the resident immune cells of the brain.[5][7][12]
-
Neuroinflammation and Neuronal Dysfunction: Activated microglia release a host of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and reactive oxygen species.[7][13] This neuroinflammatory environment can lead to synaptic dysfunction, neuronal damage, and ultimately, cognitive impairment.[7][16]
URMC-099 is thought to interrupt this pathological cascade primarily through the inhibition of MLK3. By blocking MLK3, URMC-099 prevents the downstream activation of the JNK and p38 MAPK signaling pathways within microglia.[13] This modulation of microglial activity shifts them from a pro-inflammatory to a more neuroprotective phenotype, thereby reducing the production of harmful inflammatory mediators and preserving neuronal function.[13][14]
Preclinical Evidence in a PND Model
A key study investigated the efficacy of URMC-099 in a mouse model of PND induced by orthopedic surgery.[5][12][18] This model mimics the clinical scenario of patients undergoing procedures like hip or knee replacements, who are at a high risk for developing PND.[5]
Experimental Protocols
Orthopedic Surgery Model:
-
Subjects: 3- and 9-month-old male C57BL/6 mice were used.[18]
-
Procedure: An open tibial fracture with intramedullary fixation was performed on the left hindlimb under general anesthesia (isoflurane) and analgesia (buprenorphine).[18] Sham-treated mice received anesthesia and analgesia but no surgery.[18]
URMC-099 Administration:
-
Formulation: URMC-099 was dissolved in a vehicle solution containing PEG400 and sterile saline to a final concentration of 2 mg/mL.[5]
-
Dosing Paradigms:
-
Pilot Experiment (9-month-old mice): 10 mg/kg of URMC-099 administered intraperitoneally (i.p.) five times, spaced 12 hours apart. Three doses were given before surgery and two after.[12][18]
-
Prophylactic Treatment (3-month-old mice): 10 mg/kg of URMC-099 (i.p.) administered three times, spaced 12 hours apart, with the final dose given one hour before surgery.[5][12][18]
-
Assessment Methods:
-
Cognitive Function: Assessed using the "What-Where-When" and Memory Load Object Discrimination tasks to probe episodic and recognition memory.[12][18]
-
Neuroinflammation and BBB Permeability:
-
Microglial Dynamics and Morphology: Two-photon scanning laser microscopy and CLARITY with light-sheet microscopy were used.[12][18]
-
Peripheral Immune Response: Assessed by cytokine/chemokine profiling and flow cytometry.[12][18]
-
Fracture Healing: Long-term bone healing was assessed using micro-computerized tomography (microCT) and histomorphometry.[18]
Quantitative Data Summary
The preclinical studies demonstrated that URMC-099 treatment effectively prevented surgery-induced cognitive deficits and neuroinflammation.[12] Both the perioperative and prophylactic dosing schedules were shown to be effective.[12]
Table 1: Effect of Prophylactic URMC-099 on Cognitive Performance
| Behavioral Task Phase | Vehicle + Surgery | URMC-099 + Surgery | Outcome |
| "What" (Object Recognition) | Impaired Discrimination | Normal Discrimination | URMC-099 prevented deficit[19] |
| "Where" (Object Location) | Impaired Discrimination | Normal Discrimination | URMC-099 prevented deficit[19] |
| "When" (Temporal Order) | No Impairment | No Impairment | No effect of surgery or drug[19] |
Table 2: Effect of URMC-099 on Neuroinflammation and BBB Permeability
| Parameter | Vehicle + Surgery | URMC-099 + Surgery | Outcome |
| Microgliosis (Hippocampus) | Significantly Increased | Attenuated to Sham Levels | URMC-099 reversed microgliosis[1] |
| BBB Permeability (IgG Leak) | Significantly Increased | Attenuated to Sham Levels | URMC-099 reversed BBB leak[1] |
Importantly, URMC-099 prophylaxis did not negatively impact the peripheral innate immune response to surgery or long-term fracture healing, addressing a key safety concern for perioperative immunomodulatory therapies.[5][12][18]
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of URMC-099 as a prophylactic agent to prevent perioperative neurocognitive disorders. By targeting the MLK3-p38/JNK signaling axis, URMC-099 effectively mitigates the downstream neuroinflammatory consequences of surgery, including microglial activation and blood-brain barrier disruption, thereby preserving cognitive function.[12][13] The lack of interference with essential peripheral immune responses and bone healing further enhances its translational promise.[12]
For drug development professionals, URMC-099 represents a compelling candidate for further investigation. Future research should focus on clinical trials to establish the safety and efficacy of URMC-099 in human surgical populations, particularly in elderly patients and those with pre-existing cognitive vulnerabilities who are at the highest risk for PND. The development of a targeted, safe, and effective pharmacotherapy like URMC-099 could revolutionize perioperative care and significantly improve the quality of life for millions of surgical patients worldwide.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Mitigation of perioperative neurocognitive disorders: A holistic approach [frontiersin.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. magonlinelibrary.com [magonlinelibrary.com]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perioperative neurocognitive disorders: A narrative review focusing on diagnosis, prevention, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Neuroinflammation in Postoperative Cognitive Dysfunction: Moving From Hypothesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The neuroinflammatory response of postoperative cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Anesthesia-mediated neuroinflammatory sequelae in post operative cognitive dysfunction: mechanisms and therapeutic implications [frontiersin.org]
- 12. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
URMC-099: A Technical Guide to its Dual Inhibition of LRRK2 and MLK3 for Neuroinflammatory Disease
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of URMC-099, a brain-penetrant, small-molecule inhibitor targeting both Leucine-Rich Repeat Kinase 2 (LRRK2) and Mixed Lineage Kinase 3 (MLK3). We will explore its mechanism of action, summarize key preclinical data, and provide detailed experimental protocols relevant to its characterization as a dual-kinase inhibitor for neurodegenerative and neuroinflammatory disorders.
Introduction to URMC-099
URMC-099 is a broad-spectrum kinase inhibitor developed to address the pathological innate immune responses that drive neuroinflammation.[1][2] Initially identified as a potent inhibitor of Mixed Lineage Kinase 3 (MLK3), subsequent profiling revealed significant activity against a range of other kinases, including LRRK2.[3][4] This dual-target profile is crucial, as both MLK and LRRK2 signaling pathways are implicated in the pathology of various central nervous system (CNS) disorders, including Parkinson's disease, Alzheimer's disease, and HIV-associated neurocognitive disorders (HAND).[1][3][5]
The ability of URMC-099 to penetrate the blood-brain barrier and modulate microglial activation makes it a compelling candidate for treating conditions where neuroinflammation is a key driver of disease progression.[3][6] Preclinical studies have consistently demonstrated its neuroprotective and anti-inflammatory efficacy.[7]
Physicochemical and Pharmacokinetic Properties
URMC-099 possesses drug-like properties that make it suitable for CNS applications. Its key characteristics are summarized below.
| Property | Value | Reference |
| Chemical Formula | C27H27N5 | [3] |
| Molecular Weight | 421.5 g/mol | [3] |
| Primary Target | Mixed Lineage Kinase 3 (MLK3) | [3] |
| Oral Bioavailability (%F) | 41% | [3] |
| Blood-Brain Barrier | Penetrant | [3] |
| Brain:Plasma Ratio | 0.81 | [3] |
| Half-life | ~2 hours | [3] |
Mechanism of Action: Dual Kinase Inhibition
The therapeutic potential of URMC-099 stems from its ability to concurrently inhibit two critical signaling nodes in neuroinflammation: the MLK3-MAPK pathway and the LRRK2 pathway.
Inhibition of the MLK3 Signaling Pathway
MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling cascades.[3] In the CNS, stressors like the HIV-1 Tat protein or lipopolysaccharide (LPS) activate MLK3 in microglia and astrocytes.[3] This activation leads to the production and release of pro-inflammatory mediators, such as TNFα and IL-6, which contribute to neuronal damage.[3] URMC-099's potent inhibition of MLK3 effectively dampens this inflammatory cascade.
Inhibition of LRRK2
LRRK2 is a large, multi-domain protein whose mutations are the most common cause of familial Parkinson's disease.[5][8] It functions in diverse cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[8][9] Pathogenic mutations often lead to a gain-of-function increase in kinase activity, which is thought to be neurotoxic.[5] URMC-099 inhibits LRRK2, which is believed to contribute significantly to its neuroprotective effects, as specific LRRK2 inhibition has been shown to produce similar benefits in preclinical models.[1][4] The inhibition of LRRK2 may help normalize synaptic function and reduce neuronal degeneration.[10]
Quantitative Kinase Inhibition Profile
URMC-099 exhibits potent inhibition against its primary target, MLK3, and maintains strong inhibitory activity against LRRK2 and other kinases implicated in neuroinflammation and cell cycle regulation. This broad-spectrum activity is considered essential for its neuroprotective effects in complex disease models.[1][4]
| Kinase Target | Inhibition Metric | Value | Reference |
| MLK3 | IC50 | 14 nM | [3] |
| LRRK2 | % Inhibition @ 1 µM | >90% | [3] |
| DLK | % Inhibition @ 1 µM | >90% | [3] |
| AXL | % Inhibition @ 1 µM | >90% | [3] |
| FLT3 | % Inhibition @ 1 µM | >90% | [3] |
| KIT | % Inhibition @ 1 µM | >90% | [3] |
| ROCK1 | % Inhibition @ 1 µM | >90% | [3] |
| ABL1 | % Inhibition @ 1 µM | >90% | [3] |
Summary of Preclinical Efficacy
URMC-099 has demonstrated significant therapeutic benefits across multiple preclinical models of CNS disorders.
| Disease Model | Animal | URMC-099 Dose | Key Findings | Reference |
| Perioperative Neurocognitive Disorders (PND) | Mouse (Tibia Fracture) | 10 mg/kg, i.p. | Prevented surgery-induced microgliosis and cognitive impairment. No effect on fracture healing. | [1][2] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Prevented hippocampal synapse loss, shifted microglial phenotype to less inflammatory, and reversed cognitive deficits. | [4] |
| HIV-Associated Neurocognitive Disorders (HAND) | Mouse (HIV-1 Tat) | Not specified | Reduced pro-inflammatory cytokines (TNFα, IL-6) and prevented dendritic spine loss. | [3][7] |
| HIV Therapy Adjunct | Humanized Mouse | Not specified | Enhanced efficacy of nanoformulated antiretroviral therapy, reducing viral load in lymphoid tissues. | [11][12] |
| Alzheimer's Disease | Rat (Aβ oligomer) | Not specified | Protected against Aβ-mediated neurotoxicity. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of URMC-099.
In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Method)
This protocol describes a luminescent-based assay to quantify the inhibitory effect of URMC-099 on LRRK2 kinase activity by measuring ADP production.
Methodology:
-
Reagent Preparation:
-
Prepare LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13]
-
Dilute recombinant LRRK2 enzyme and a suitable substrate (e.g., LRRKtide peptide) in kinase buffer.
-
Prepare a 2X ATP solution (e.g., 20 µM) in kinase buffer.
-
Perform serial dilutions of URMC-099 in kinase buffer containing DMSO. Ensure the final DMSO concentration is constant across all wells (e.g., <1%).
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of serially diluted URMC-099 or vehicle (control) to appropriate wells.
-
Add 5 µL of the LRRK2 enzyme/substrate mixture to all wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation (as per Promega ADP-Glo™ Kinase Assay protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract background (no enzyme control) from all readings.
-
Normalize data to the vehicle control (100% activity).
-
Plot the normalized activity versus the logarithm of URMC-099 concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[13]
-
In Vivo PND Model: Microglia and Cognitive Assessment
This protocol outlines an in vivo experiment to assess the efficacy of URMC-099 in a mouse model of perioperative neurocognitive disorders (PND).[1][2]
Methodology:
-
Animals and Treatment:
-
Use adult (e.g., 3-month-old) C57BL/6 mice.
-
Administer URMC-099 (10 mg/kg, i.p.) or vehicle prophylactically. A typical regimen is three injections spaced 12 hours apart prior to surgery.[2]
-
-
Orthopedic Surgery:
-
Anesthetize the mice.
-
Perform a closed fracture of the left tibia with intramedullary fixation to model orthopedic surgery. Sham-treated animals receive anesthesia but no fracture.[2]
-
-
Behavioral Assessment:
-
After a recovery period (e.g., 3-7 days), perform cognitive testing.
-
"What-Where-When" Task: Assesses episodic-like memory by testing the mouse's ability to recognize which object was moved to a new location most recently.
-
Memory Load Object Discrimination: Assesses recognition memory under increasing cognitive load.
-
-
Tissue Processing and Analysis:
-
At the study endpoint (e.g., 24 hours post-surgery for acute inflammation), deeply anesthetize and perfuse the mice with saline followed by 4% paraformaldehyde.[1]
-
Cryosection the brains (e.g., 40 µm sections).
-
Perform immunohistochemistry for microglial markers (e.g., Iba1 or F4/80) and for IgG to assess blood-brain barrier permeability.[2]
-
Quantify the density of activated microglia in specific brain regions (e.g., hippocampus) using unbiased stereology.[1]
-
Conclusion
URMC-099 is a promising CNS-penetrant therapeutic candidate that derives its neuroprotective and anti-inflammatory properties from the dual inhibition of MLK3 and LRRK2. Its broad-spectrum activity appears critical for efficacy in complex neuroinflammatory disease models. The robust preclinical data, combined with its favorable pharmacokinetic profile, support the continued development of URMC-099 as a novel treatment for a range of neurodegenerative disorders where inflammation and aberrant kinase signaling are key pathological drivers.
References
- 1. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parkinson's Pathology: Elucidating the Role of LRRK2 [practicalneurology.com]
- 6. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 7. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LRRK2 - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Inhibition of LRRK2 kinase activity promotes anterograde axonal transport and presynaptic targeting of α-synuclein — MIT Media Lab [media.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. URMC Drug Extends Effectiveness of HIV Therapy | URMC Newsroom [urmc.rochester.edu]
- 13. promega.com [promega.com]
URMC-099: A Modulator of Microglial Activation and Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor URMC-099 and its effects on microglial activation. URMC-099 has emerged as a promising therapeutic candidate for a range of neurological disorders characterized by neuroinflammation. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Mixed-Lineage Kinases
URMC-099 is a brain-penetrant, broad-spectrum inhibitor of mixed-lineage kinases (MLKs), with a particular affinity for MLK3 (MAP3K11).[1] MLKs are a family of serine/threonine kinases that act as upstream regulators of the mitogen-activated protein kinase (MAPK) signaling cascades, specifically the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1] In the context of the central nervous system, MLK3 is expressed in immune cells, including microglia, and is activated by various cellular and metabolic stressors, leading to a pro-inflammatory response.[2]
By inhibiting MLK3, URMC-099 effectively dampens the downstream activation of MKK3/6 and MKK4/7, which in turn reduces the phosphorylation of p38 and JNK.[2] This interruption of the MLK-MAPK signaling cascade is central to its anti-inflammatory and neuroprotective properties.[1][2]
Modulation of Microglial Phenotype and Function
URMC-099 has been shown to shift the activation state of microglia from a pro-inflammatory (M1-like) phenotype towards a more protective, anti-inflammatory (M2-like) state.[1] This modulation is characterized by a reduction in the production of pro-inflammatory cytokines and an increase in the expression of anti-inflammatory cytokines.[1][2] Furthermore, URMC-099 enhances the phagocytic capacity of microglia, promoting the clearance of pathological proteins such as amyloid-β (Aβ).[1][2]
Quantitative Effects of URMC-099 on Microglial Activation
The following tables summarize the quantitative data from various studies on the effects of URMC-099 on microglial activation markers and functions.
| Kinase Inhibition | IC50 (nM) | Reference |
| MLK1 | 19 | [3] |
| MLK2 | 42 | [3] |
| MLK3 | 14 | [1][3] |
| DLK | 150 | [3] |
| LRRK2 | 11 | [3] |
| ABL1 | 6.8 | [3] |
| Effect on Pro-inflammatory Cytokine Gene Expression in Aβ42-stimulated Murine Microglia | % Decrease with URMC-099 | Reference |
| IL-1β | 84.8 | [2] |
| IL-6 | 85.9 | [2] |
| TNF-α | 97.4 | [2] |
| Effect on Anti-inflammatory Cytokine Gene Expression in Aβ42-stimulated Murine Microglia | Fold Increase with URMC-099 | Reference |
| IL-4 | Data on induction reported, specific fold increase not detailed in snippet. | [1][2] |
| IL-13 | Data on induction reported, specific fold increase not detailed in snippet. | [1][2] |
| In Vivo Effects in Disease Models | Model | Treatment Regimen | Key Findings | Reference |
| Alzheimer's Disease (APP/PS1 mice) | Amyloid-β pathology | 10 mg/kg i.p. daily for 3 weeks | Reduced JNK pathway activation, shifted microglia to M2 subtype, reduced synapse loss, increased Aβ clearance. | [1] |
| HIV-Associated Neurocognitive Disorders (HAND) | HIV-1 Tat exposure | Not specified | Reduced pro-inflammatory cytokine production, protected neuronal architecture, altered microglial morphology. | [4] |
| Perioperative Neurocognitive Disorders (PND) | Tibia fracture surgery in mice | 10 mg/kg i.p. 3x prior to surgery | Reduced microgliosis and BBB leakage, preserved cognitive function. | [1][5][6] |
| Multiple Sclerosis (EAE mice) | Experimental Autoimmune Encephalomyelitis | Not specified | Prevented excitatory synapse loss in the hippocampus, modulated microglial activation phenotype. | [7] |
Signaling Pathways Modulated by URMC-099
The primary mechanism of URMC-099 involves the interruption of the MLK3-MAPK signaling cascade. The following diagrams, generated using Graphviz, illustrate this pathway and the points of intervention by URMC-099.
Caption: URMC-099 inhibits MLK3, blocking the downstream p38 and JNK MAPK pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on URMC-099's effects on microglia.
Primary Murine Microglia Culture and Treatment
-
Isolation and Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice (P0-P2). Cortices are dissociated, and mixed glial cultures are established in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Microglia are harvested from the mixed glial layer after 10-14 days in vitro by gentle shaking.
-
Stimulation: Microglia are plated at a density of 2 x 10^5 cells/well in 24-well plates. Cells are pre-treated with URMC-099 (typically 100 nM) for 1 hour before stimulation with soluble oligomeric Aβ42 (typically 5 µM) or HIV-1 Tat protein (typically 0.5 µg/mL) for various time points (e.g., 30 minutes for signaling studies, 4-24 hours for gene expression and cytokine analysis).[2][8]
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated microglia using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qRT-PCR: Real-time PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for target genes (e.g., Tnf, Il1b, Il6, Il4, Il13) and a housekeeping gene (e.g., 18S rRNA or Gapdh) for normalization.[2][8] The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression relative to control conditions.[8]
Western Blotting for MAPK Pathway Activation
-
Protein Extraction and Quantification: Microglia are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of MKK3, MKK4, p38, and JNK. Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the levels of phosphorylated proteins relative to total protein levels.[2]
Microglial Phagocytosis Assay
-
Preparation of Fluorescent Aβ42: Fluorescently labeled Aβ42 (e.g., HiLyte Fluor 488-labeled Aβ42) is aggregated by incubation at 37°C for 2 hours.
-
Phagocytosis: Microglia are treated with URMC-099 and then incubated with the fluorescent Aβ42 for 1-2 hours.
-
Quantification: Cells are washed to remove extracellular Aβ42. The amount of internalized Aβ42 can be quantified by measuring the fluorescence intensity using a plate reader or by flow cytometry. Alternatively, immunocytochemistry and confocal microscopy can be used to visualize and quantify intracellular Aβ42 puncta.[1]
In Vivo Two-Photon Microscopy for Microglial Dynamics
-
Animal Model and Surgical Preparation: Genetically modified mice expressing a fluorescent reporter in microglia (e.g., CX3CR1-GFP mice) are used. A cranial window is implanted over the cortex to allow for chronic imaging.
-
Treatment and Imaging: Mice are treated with URMC-099 or vehicle, followed by an inflammatory challenge (e.g., local injection of HIV-1 Tat).[8] Microglial morphology and process dynamics are imaged using a two-photon laser scanning microscope at various time points post-injection.[5][8][9]
-
Analysis: Image analysis software is used to quantify changes in microglial morphology, such as process length and number, and process motility.[8]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
URMC-099: A Broad-Spectrum Kinase Inhibitor with Potent Neuroprotective Properties
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: URMC-099 is a novel, brain-penetrant small molecule that has demonstrated significant neuroprotective and anti-inflammatory effects across a range of preclinical models of neurodegenerative and neuroinflammatory diseases. Developed as a broad-spectrum mixed-lineage kinase (MLK) inhibitor, with a particular potency against Mixed-Lineage Kinase 3 (MLK3), URMC-099 modulates key signaling pathways implicated in neuronal damage and inflammation. This technical guide provides a comprehensive overview of the core neuroprotective properties of URMC-099, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating new therapeutic strategies for neurological disorders.
Core Mechanism of Action: Inhibition of the MLK3-MAPK Signaling Cascade
The primary mechanism underlying the neuroprotective effects of URMC-099 is its potent inhibition of MLK3. MLK3 is a key upstream activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] In neurodegenerative and neuroinflammatory conditions, various stressors such as amyloid-β (Aβ) plaques, inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), and oxidative stress can activate MLK3.[1][3] This activation triggers a phosphorylation cascade, leading to the activation of downstream kinases, including MKK3, MKK4, MKK6, and MKK7, which in turn phosphorylate and activate JNK and p38 MAPK.[4][5] The sustained activation of these pathways contributes to neuronal apoptosis, neuroinflammation, and synaptic dysfunction.[6][7]
URMC-099, by inhibiting MLK3 and other kinases, effectively dampens this pathological signaling cascade, thereby exerting its neuroprotective effects.[2][4]
Quantitative Data on URMC-099 Activity
The following tables summarize key quantitative data demonstrating the potency and efficacy of URMC-099 in various assays and preclinical models.
Table 1: Kinase Inhibition Profile of URMC-099
| Kinase Target | IC50 (nM) |
| MLK1 | 19 |
| MLK2 | 42 |
| MLK3 | 14 |
| DLK | 150 |
| LRRK2 | 11 |
| ABL1 | 6.8 |
Data sourced from publicly available information.
Table 2: In Vivo Efficacy of URMC-099 in a Mouse Model of Alzheimer's Disease (APP/PS1 Mice)
| Molecular Target | Treatment Group | % Reduction in Phosphorylation (compared to vehicle) |
| p-p38 | URMC-099 (10 mg/kg/day for 3 weeks) | 23.6% |
| p-JNK (p46) | URMC-099 (10 mg/kg/day for 3 weeks) | 25.7% |
| p-JNK (p54) | URMC-099 (10 mg/kg/day for 3 weeks) | 31.5% |
Data adapted from a study on APP/PS1 mice.[8]
Table 3: Anti-Inflammatory Effects of URMC-099 in Aβ-Stimulated Microglia
| Inflammatory Mediator | Treatment Group | % Reduction (compared to Aβ-stimulated) |
| p-MKK3 | URMC-099 | 26.9% |
| p-MKK4 | URMC-099 | 20.5% |
| p-p38 | URMC-099 | 21.5% |
| p-JNK (p46) | URMC-099 | 17.3% |
| p-JNK (p54) | URMC-099 | 23.7% |
Data adapted from a study on Aβ42-stimulated microglia.[4]
Key Signaling Pathways Modulated by URMC-099
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways influenced by URMC-099.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of URMC-099's neuroprotective properties.
In Vivo Model of Perioperative Neurocognitive Disorders (PND)
Objective: To assess the efficacy of URMC-099 in preventing neuroinflammation and cognitive deficits in a mouse model of PND.
Animal Model: Male C57BL/6 mice (3 or 9 months old).[9]
Surgical Procedure:
-
Anesthetize mice with isoflurane (4% induction, 2% maintenance).
-
Perform an open tibial fracture with intramedullary fixation on the left hindlimb.[9]
URMC-099 Administration:
-
Prepare URMC-099 at a concentration of 2 mg/mL in a vehicle solution of 5% DMSO, 40% PEG400, and 55% sterile saline.
-
Administer URMC-099 via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[9]
-
For prophylactic treatment, administer three doses spaced 12 hours apart prior to surgery.[9]
-
For a combined prophylactic and post-operative treatment, administer three doses prior to surgery and two doses following surgery, all spaced 12 hours apart.[9]
Behavioral Assessment ("What-Where-When" Task):
-
Habituation (Day 1): Place the mouse in the testing arena (e.g., a 40x40 cm open field) for 10 minutes with no objects present.[10][11]
-
Training (Day 2):
-
Session 1: Place the mouse in the arena with two identical objects for 10 minutes.
-
Inter-trial Interval: Return the mouse to its home cage for a specified period (e.g., 1 hour).
-
Session 2: Place the mouse back in the arena, but one of the objects has been moved to a new location. Allow for 10 minutes of exploration.
-
-
Testing (Day 3):
-
Place the mouse in the arena where one of the original objects has been replaced with a novel object.
-
Record the time spent exploring the novel object versus the familiar object.
-
An increase in time spent with the novel object indicates successful memory of the "what" and "where" components.[10][11]
-
Assessment of Neuroinflammation:
-
At the end of the experiment, euthanize the mice and perfuse with phosphate-buffered saline (PBS).
-
Collect brain tissue and perform immunohistochemistry for microglial markers (e.g., Iba1) and assess blood-brain barrier permeability using IgG immunostaining.[9]
-
Quantify microgliosis using unbiased stereology.[9]
Neuronal Viability Assay (MTT Assay)
Objective: To determine the neuroprotective effect of URMC-099 against a neurotoxic stimulus in vitro.
Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
Experimental Procedure:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of URMC-099 for a specified time (e.g., 1 hour).
-
Introduce a neurotoxic agent (e.g., Aβ oligomers, glutamate, or an oxidative stressor like H₂O₂).
-
Incubate for a period sufficient to induce cell death in the control group (e.g., 24 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Blood-Brain Barrier (BBB) Permeability Assay
Objective: To assess the effect of URMC-099 on BBB integrity in a mouse model of neurological disease.
Materials:
-
Fluorescent tracer (e.g., Sodium fluorescein or Evans blue dye).
-
Anesthetized mice from the experimental model.
-
Perfusion pump and PBS.
Procedure:
-
Administer the fluorescent tracer intravenously (i.v.) to the anesthetized mouse.
-
Allow the tracer to circulate for a specific period (e.g., 30-60 minutes).
-
Perform transcardial perfusion with cold PBS to remove the tracer from the vasculature.
-
Euthanize the mouse and collect the brain.
-
Homogenize the brain tissue in a suitable buffer.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Measure the fluorescence of the supernatant using a fluorometer.
-
Quantify the amount of tracer that has extravasated into the brain parenchyma, which is indicative of BBB permeability.
-
Alternatively, for qualitative analysis, brain sections can be prepared and imaged using fluorescence microscopy to visualize the distribution of the tracer.
References
- 1. digital.csic.es [digital.csic.es]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonistic control of cell fates by JNK and p38-MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Object-context Recognition Memory Test for Mice [bio-protocol.org]
URMC-099: A Technical Guide to its Discovery, Synthesis, and Application in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
URMC-099 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of mixed lineage kinases (MLKs), with primary activity against MLK3. Developed by the Gelbard laboratory at the University of Rochester Medical Center, it has demonstrated significant neuroprotective and anti-inflammatory properties in a variety of preclinical models of neurodegenerative and neuroinflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of URMC-099, including detailed experimental protocols and quantitative data to support its use in research and drug development.
Discovery and Rationale
URMC-099 was identified through a screening campaign for potent MLK3 inhibitors with favorable pharmacokinetic properties for central nervous system (CNS) applications.[1] The rationale for targeting MLK3 stems from its role as a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2] These pathways are critically involved in neuronal apoptosis and the production of pro-inflammatory cytokines by microglia, the resident immune cells of the brain. Dysregulation of these pathways is a hallmark of numerous neurodegenerative conditions, including HIV-1 Associated Neurocognitive Disorders (HAND), Alzheimer's disease, and multiple sclerosis.[1][3][4]
Synthesis of URMC-099
The chemical synthesis of URMC-099 is based on a pyrrolopyridine scaffold with an aryl piperazine side chain. The detailed synthesis protocol is described in patent WO 2010/068483 A2. While the full patent is not reproduced here, a general outline of the synthetic route is provided below for informational purposes. Researchers should refer to the patent for specific reaction conditions, reagent details, and purification methods.
General Synthetic Scheme:
-
Step 1: Synthesis of the Pyrrolopyridine Core: This typically involves a multi-step reaction sequence to construct the bicyclic heteroaromatic core.
-
Step 2: Functionalization of the Core: Introduction of reactive groups to allow for the coupling of the side chain.
-
Step 3: Synthesis of the Aryl Piperazine Side Chain: Preparation of the substituted piperazine moiety.
-
Step 4: Coupling Reaction: Covalent linkage of the pyrrolopyridine core and the aryl piperazine side chain.
-
Step 5: Purification: Final purification of URMC-099, typically by chromatography.
Quantitative Data
URMC-099 exhibits potent inhibitory activity against several kinases. The following tables summarize its in vitro inhibitory profile and pharmacokinetic properties.
Table 1: Kinase Inhibition Profile of URMC-099 [2][5]
| Kinase Target | IC50 (nM) |
| MLK1 | 19 |
| MLK2 | 42 |
| MLK3 | 14 |
| DLK | 150 |
| LRRK2 | 11 |
| ABL1 | 6.8 |
Table 2: In Vitro Kinase Screening Panel of URMC-099 (>90% inhibition at 1µM) [2]
| Kinase Target |
| ABL1 |
| CDK11 |
| CDK4 |
| CDKL2 |
| CLK1 |
| CLK2 |
| CLK4 |
| DYRK1B |
| FLT3 |
| KIT |
| MELK |
| PDGFRB |
| SRPK2 |
| ALK |
| ARK5 |
| AXL |
| IKKα |
| IKKβ |
| ROCK1 |
| TYK2 |
| DLK |
| LRRK2 |
Table 3: Pharmacokinetic Properties of URMC-099 [2]
| Parameter | Value |
| Oral Bioavailability (F) | 41% |
| Brain:Plasma Ratio | >1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by URMC-099 and a general workflow for in vivo studies.
Caption: URMC-099 inhibits the MLK3 signaling cascade.
Caption: General workflow for in vivo studies with URMC-099.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of URMC-099 against target kinases.
Materials:
-
Recombinant human kinases (e.g., MLK3, LRRK2)
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
URMC-099 stock solution (in DMSO)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Protocol:
-
Prepare serial dilutions of URMC-099 in assay buffer.
-
In a 384-well plate, add the kinase, substrate, and URMC-099 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the signal according to the assay kit manufacturer's instructions (e.g., by measuring the amount of ATP remaining or the amount of phosphorylated substrate).
-
Calculate the percent inhibition for each URMC-099 concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Microglial Cytokine Release Assay
Objective: To measure the effect of URMC-099 on the release of pro-inflammatory cytokines from activated microglia.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
URMC-099 stock solution (in DMSO)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kit for target cytokines (e.g., TNF-α, IL-1β, IL-6)
Protocol:
-
Seed microglia in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of URMC-099 for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for the desired time (e.g., 6-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay according to the manufacturer's protocol.
-
Normalize cytokine levels to the total protein concentration in the corresponding cell lysates, if necessary.
Western Blotting for Phospho-JNK and Phospho-p38
Objective: To assess the effect of URMC-099 on the phosphorylation of JNK and p38 in response to an inflammatory stimulus.
Materials:
-
Microglial cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-JNK, total JNK, phospho-p38, total p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat microglial cells with URMC-099 and/or an inflammatory stimulus as described in the cytokine release assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Murine Model of HIV-1 Associated Neurocognitive Disorders (HAND)
Objective: To evaluate the neuroprotective and anti-inflammatory effects of URMC-099 in a mouse model of HAND.[1]
Materials:
-
Transgenic mice expressing HIV-1 Tat protein or wild-type mice for stereotactic injection of Tat.
-
URMC-099 formulation for intraperitoneal (i.p.) injection (e.g., in a vehicle of DMSO, PEG400, and saline).
-
Stereotactic surgery equipment.
-
Behavioral testing apparatus (e.g., Morris water maze, open field test).
-
Equipment for tissue processing for histology, Western blotting, and cytokine analysis.
Protocol:
-
Acclimate the mice to the housing and handling conditions.
-
Induce the HAND model, for example, by activating the Tat transgene or by stereotactic injection of Tat protein into the brain.
-
Administer URMC-099 (e.g., 10 mg/kg, i.p.) or vehicle according to the desired dosing regimen (e.g., daily or twice daily).
-
Perform behavioral tests to assess cognitive function at specified time points.
-
At the end of the study, euthanize the mice and collect brain tissue and blood.
-
Process the brain tissue for immunohistochemical analysis of neuronal damage and microglial activation, Western blot analysis of signaling pathways, and cytokine measurements.
Conclusion
URMC-099 is a potent, brain-penetrant MLK inhibitor with a compelling preclinical profile for the treatment of neuroinflammatory and neurodegenerative diseases. Its ability to modulate microglial activation and protect neurons from inflammatory insults makes it a valuable tool for researchers in the field. The data and protocols presented in this guide are intended to facilitate the further investigation of URMC-099 and its therapeutic potential.
References
- 1. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Methodological & Application
URMC-099 In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
URMC-099 is a potent, brain-penetrant, and orally bioavailable small molecule inhibitor of mixed-lineage kinases (MLKs), particularly targeting MLK3.[1][2][3] It also exhibits inhibitory activity against other kinases, including MLK1, MLK2, Dual Leucine Zipper Kinase (DLK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Abelson murine leukemia viral oncogene homolog 1 (ABL1).[4][5] This broad-spectrum activity allows URMC-099 to modulate critical signaling pathways involved in neuroinflammation and neuronal degeneration.[3][6][7] Preclinical studies have demonstrated its efficacy in various models of neurodegenerative diseases, including HIV-1-associated neurocognitive disorders (HAND), Alzheimer's disease, and multiple sclerosis, primarily through its anti-inflammatory and neuroprotective effects.[1][3][7][8][9] URMC-099 has been shown to reduce the production of pro-inflammatory cytokines, protect neurons from damage, and shift microglia towards a more protective, anti-inflammatory phenotype.[3][6][8][9][10]
These application notes provide detailed protocols for in vitro assays to characterize the activity of URMC-099, including its kinase inhibitory profile, its effects on microglial activation and function, and its neuroprotective properties.
Data Presentation
Table 1: Kinase Inhibition Profile of URMC-099
| Kinase | IC50 (nM) |
| MLK1 | 19 |
| MLK2 | 42 |
| MLK3 | 14 |
| DLK | 150 |
| LRRK2 | 11 |
| ABL1 | 6.8 |
| ABL1 (T315I) | 3 |
| FLT3 | 4 |
| FLT1 | 39 |
| SGK | 67 |
| AurA | 108 |
| AurB | 123 |
| ROCK2 | 111 |
| c-MET | 177 |
| TRKA | 85 |
Data compiled from multiple sources.[2][4][5]
Table 2: Cellular Activity of URMC-099
| Cell Line | Assay | IC50 (µM) |
| BV-2 (mouse microglia) | Inhibition of LPS-induced TNFα release | 0.46 |
| HEK293 | Inhibition of human ERG tail current | 21 |
[2]
Experimental Protocols
Kinase Inhibition Assay
This protocol describes a general biochemical assay to determine the IC50 of URMC-099 against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., MLK3)
-
Kinase-specific substrate and corresponding antibody
-
ATP
-
URMC-099
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of URMC-099 in DMSO, then dilute further in assay buffer. The final DMSO concentration should be ≤1%.
-
Add 5 µL of the diluted URMC-099 or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 5 µL of the kinase solution to each well.
-
Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Equilibrate the plate to room temperature for 5-10 minutes.
-
Add 20 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each URMC-099 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Microglial Cytokine Release Assay
This protocol details the measurement of cytokine release from microglial cells (e.g., BV-2 cell line or primary microglia) in response to an inflammatory stimulus and treatment with URMC-099.
Materials:
-
BV-2 cells or primary microglia
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus (e.g., HIV-1 Tat protein)[11]
-
URMC-099
-
Phosphate-buffered saline (PBS)
-
ELISA or Luminex kits for desired cytokines (e.g., TNFα, IL-1β, IL-6, IL-4, IL-13)[8][11]
Procedure:
-
Seed BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of URMC-099 (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1 hour.[11]
-
Stimulate the cells with LPS (e.g., 100 ng/mL) or another agonist for 4-24 hours.[11]
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Measure the concentration of cytokines in the supernatant using a commercially available ELISA or Luminex kit, following the manufacturer's instructions.
-
Normalize cytokine levels to the total protein concentration of the remaining cell lysate if desired.
-
Analyze the data to determine the effect of URMC-099 on cytokine production.
JNK Phosphorylation Western Blot Assay
This protocol describes how to assess the effect of URMC-099 on the phosphorylation of JNK, a downstream target of MLK3.
Materials:
-
BV-2 cells
-
Complete culture medium
-
HIV-1 Tat protein or another stimulus for JNK activation
-
URMC-099
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-JNK (p-JNK), anti-total-JNK (t-JNK), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate BV-2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with URMC-099 (e.g., 100 nM) or vehicle for 1 hour.[11]
-
Stimulate the cells with HIV-1 Tat (e.g., 1 µg/mL) for 30 minutes.[11]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for t-JNK and β-actin to ensure equal loading.
-
Quantify the band intensities using densitometry software.
Microglial Phagocytosis of Amyloid-β Assay
This protocol is for assessing the effect of URMC-099 on the phagocytic capacity of microglia using fluorescently labeled amyloid-β (Aβ).
Materials:
-
Primary microglia or BV-2 cells
-
Poly-D-lysine (PDL) coated coverslips in a 24-well plate
-
Complete culture medium
-
Fluorescently labeled Aβ42 peptides (e.g., HiLyte™ Fluor 488-labeled Aβ42)
-
URMC-099
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Seed microglia onto PDL-coated coverslips in a 24-well plate at a density of 50,000 cells/cm².[4][8]
-
Allow the cells to adhere and recover for 24 hours.[4]
-
Prepare aggregated fluorescent Aβ42 by diluting the stock solution to a final concentration of 500 nM in DMEM and incubating at 37°C for 1 hour.[4]
-
Pre-treat the microglial cells with URMC-099 or vehicle for 1 hour.
-
Replace the culture medium with the Aβ42-containing medium and incubate at 37°C for 1 hour.[4]
-
Wash the cells thoroughly five times with ice-cold PBS to remove extracellular Aβ42.[4]
-
Fix the cells with 4% PFA for 15 minutes.[4]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the amount of internalized Aβ42 per cell.
Neuronal Protection Assay
This protocol outlines a method to evaluate the neuroprotective effects of URMC-099 in a co-culture system with activated microglia.
Materials:
-
Primary rat hippocampal neurons
-
BV-2 cells
-
Microfluidic chambers
-
Complete neuron culture medium
-
Complete BV-2 culture medium
-
HIV-1 Tat protein
-
URMC-099
-
Fluorescent markers for axons (e.g., anti-β-III tubulin antibody) and microglia (e.g., anti-Iba1 antibody)
Procedure:
-
Culture primary hippocampal neurons in the cell body compartment of microfluidic chambers, allowing axons to grow into the adjacent compartment.[12]
-
After 7 days in vitro, a robust axonal network should be established in the axonal compartment.[12]
-
Plate BV-2 cells on top of the axonal network.[12]
-
Treat the co-culture with HIV-1 Tat (e.g., 1 µg/mL) in the presence or absence of URMC-099 (e.g., 100 nM) for 18 hours. A vehicle control group should also be included.[12]
-
Fix the cells and perform immunocytochemistry to visualize axons (β-III tubulin) and microglia (Iba1).
-
Acquire images using a fluorescence microscope and analyze axonal integrity and density to determine the neuroprotective effect of URMC-099.
Visualizations
Caption: URMC-099 inhibits the MLK3 signaling pathway.
Caption: Workflow for the microglial cytokine release assay.
Caption: Workflow for the microglial phagocytosis assay.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Microglial Phagocytosis Assay [bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Microglial Phagocytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
Application Notes and Protocols for URMC-099
Audience: Researchers, scientists, and drug development professionals.
Introduction
URMC-099 is a brain-penetrant, orally bioavailable small-molecule inhibitor of the mixed-lineage kinase (MLK) family, with high potency for MLK3 (IC50 = 14 nM).[1][2] It also demonstrates inhibitory activity against other kinases, including MLK1 (19 nM), MLK2 (42 nM), dual leucine zipper kinase (DLK, 150 nM), leucine-rich repeat kinase 2 (LRRK2, 11 nM), and ABL1 (6.8 nM).[1] This broad-spectrum activity allows URMC-099 to modulate key signaling pathways involved in neuroinflammation and neuronal cell death, primarily by inhibiting the c-Jun N-terminal kinase (JNK) and p38 MAP kinase cascades.[2][3]
These application notes provide detailed protocols for utilizing URMC-099 in cell culture to study its anti-inflammatory and neuroprotective effects. The provided concentrations and methodologies are based on peer-reviewed studies and are intended to serve as a starting point for experimental design.
Data Presentation: In Vitro Concentrations and Effects
The following table summarizes effective concentrations of URMC-099 used in various in vitro models.
| Cell Type | URMC-099 Concentration(s) | Treatment Duration | Stimulus | Key Outcome | Reference |
| BV-2 Microglial Cells | 100 nM | 1 hr pre-treatment, then 30 min | HIV-1 Tat (1 µg/mL) | Blocked phosphorylation of JNK. | [3] |
| BV-2 Microglial Cells | 100 nM | 4, 8, and 12 hours | HIV-1 Tat (0.5 µg/mL) | Reduced production of TNFα, IL-6, and MCP-1. | [3] |
| Murine Microglia | Not specified | Not specified | Amyloid-β (Aβ42) | Reduced phosphorylation of MKK3, MKK4, p38, and JNK; decreased IL-1β, IL-6, TNF-α; facilitated Aβ phagocytosis. | [4] |
| Primary Sympathetic Neurons | 100 nM, 300 nM | 24 and 48 hours | Nerve Growth Factor (NGF) deprivation | Prevented neuronal death in a dose-dependent manner. | [5] |
| Primary Sympathetic Neurons | 300 nM | 8 and 12 hours | Nerve Growth Factor (NGF) deprivation | Blocked increases in JUN expression and phosphorylation. | [5] |
Signaling Pathway and Mechanism of Action
URMC-099 primarily exerts its effects by inhibiting MLK3, a key upstream regulator of the JNK and p38 MAPK signaling pathways. These pathways are activated by various cellular stressors and pro-inflammatory stimuli, such as HIV-1 Tat, lipopolysaccharide (LPS), and amyloid-β, leading to microglial activation, cytokine production, and neuronal apoptosis.[2][3][4] By blocking MLK3, URMC-099 prevents the downstream phosphorylation and activation of MKKs, JNK, and p38, thereby suppressing the inflammatory response and promoting neuronal survival.[3]
Experimental Protocols
Protocol 1: Inhibition of Pro-inflammatory Responses in Microglia (BV-2 cell line)
This protocol is adapted from studies investigating the anti-inflammatory effects of URMC-099 on HIV-1 Tat-stimulated BV-2 microglial cells.[3][6]
A. Reagent Preparation
-
URMC-099 Stock Solution (100 µM): Prepare a 1000x stock solution of URMC-099 in sterile dimethylsulfoxide (DMSO).[3][6] For example, dissolve 0.422 mg of URMC-099 (MW: 421.5 g/mol ) in 10 mL of sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Medium: Use DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Stimulus: Reconstitute HIV-1 Tat protein in sterile saline or PBS according to the manufacturer's instructions.
B. Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Application Notes and Protocols for URMC-099 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
URMC-099 is a brain-penetrant, orally bioavailable, small-molecule inhibitor of mixed-lineage kinase type 3 (MLK3).[1][2] MLKs are key regulators of upstream mitogen-activated protein kinase (MAPK) signaling, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[3][4] These pathways are engaged in response to inflammatory stimuli and cellular stress and are implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory diseases.[3][4] URMC-099 has demonstrated neuroprotective and anti-inflammatory properties in a variety of preclinical mouse models by modulating the activation state of microglia and inhibiting the production of pro-inflammatory mediators.[3][5][6] In addition to its primary target, MLK3, URMC-099 exhibits broad-spectrum activity, potently inhibiting other kinases involved in neuroinflammation, such as Leucine-rich repeat kinase 2 (LRRK2).[1][2] Its favorable pharmacokinetic profile, including excellent CNS penetration, makes it a valuable tool for investigating neuroinflammatory processes and a potential therapeutic candidate.[2][5]
These application notes provide a summary of dosages and protocols for the use of URMC-099 in various mouse models based on published preclinical studies.
Data Presentation: URMC-099 Dosage in Mouse Models
The following table summarizes the administration protocols for URMC-099 across different preclinical mouse models. The most commonly reported effective dose is 10 mg/kg administered via intraperitoneal injection.
| Mouse Model | Pathological Condition | Dosage | Administration Route | Dosing Frequency & Duration | Key Findings & Outcomes | Reference(s) |
| HIV-Associated Neurocognitive Disorders (HAND) | HIV-1 Tat protein exposure in somatosensory cortex | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily, with 3 pre-treatment doses starting 36h before Tat injection. | Reduced production of inflammatory cytokines (TNF-α, IL-6), protected neuronal architecture, and inhibited Tat-mediated JNK phosphorylation.[1][2][5] | [1][2][5] |
| Perioperative Neurocognitive Disorders (PND) | Tibial fracture with intramedullary fixation | 10 mg/kg | Intraperitoneal (i.p.) | Prophylactic: 3 injections every 12h prior to surgery. Pilot: 3 injections pre-surgery and 2 injections post-surgery, every 12h. | Prevented surgery-induced microgliosis, blood-brain barrier (BBB) disruption, and cognitive impairment in memory tasks without affecting fracture healing.[7][8] | [7][8] |
| Alzheimer's Disease (AD) | APP/PS1 double-transgenic mice | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks. | Facilitated amyloid-beta (Aβ) clearance, shifted microglial polarization to a protective M2 subtype, restored synaptic integrity, and reduced JNK pathway activation.[3][9] | [3][9] |
| Multiple Sclerosis (MS) | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily, beginning after the onset of motor symptoms. | Prevented loss of hippocampal postsynaptic structures, shifted microglia toward a less inflammatory phenotype, and reversed deficits in hippocampal-dependent contextual fear conditioning.[10][11] | [10][11] |
| Delirium Superimposed on Dementia (DSD) | Orthopedic surgery in APPSwDI/mNos2−/− (CVN-AD) mice | 10 mg/kg | Intraperitoneal (i.p.) | Prophylactic treatment prior to surgery. | Prevented inflammatory activation of brain endothelial cells, BBB breakdown, synapse loss, and microglial activation.[12] | [12] |
Signaling Pathway and Experimental Visualizations
The following diagrams illustrate the mechanism of action of URMC-099 and a general experimental workflow for its use in mouse models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 7. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis | eNeuro [eneuro.org]
- 12. URMC‐099 prophylaxis prevents hippocampal vascular vulnerability and synaptic damage in an orthopedic model of delirium superimposed on dementia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: URMC-099 Oral Bioavailability in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
URMC-099 is a potent, brain-penetrant, and orally bioavailable small-molecule inhibitor of mixed-lineage kinase type 3 (MLK3).[1][2] It also demonstrates inhibitory activity against a spectrum of other kinases, including Leucine-rich repeat kinase 2 (LRRK2).[2][3][4] Due to its ability to modulate neuroinflammatory pathways, URMC-099 has been investigated as a therapeutic candidate for several neurodegenerative and neuroinflammatory conditions, including HIV-1 Associated Neurocognitive Disorders (HAND), Alzheimer's disease, and multiple sclerosis.[5][6] A critical aspect of its preclinical development is the characterization of its pharmacokinetic (PK) properties, particularly its oral bioavailability and central nervous system (CNS) penetration in rodent models. These notes provide a summary of known pharmacokinetic data and standardized protocols for its evaluation.
Pharmacokinetic and Potency Data
Quantitative data from preclinical studies in mice have established the fundamental pharmacokinetic and potency profile of URMC-099. The following tables summarize the key parameters.
Table 2.1: In Vivo Pharmacokinetics of URMC-099 in Mice
| Parameter | Value | Species/Model | Administration Route | Reference |
| Oral Bioavailability (%F) | 41% | Mouse | Oral (p.o.) | [2][7] |
| Brain AUC | >5,000 µg·kg⁻¹·h⁻¹ | C57BL/6 Mice | 10 mg/kg Intravenous (i.v.) | [8] |
| Brain / Plasma Ratio | 0.81 | Mouse | Not Specified | [7] |
| CNS Persistence | Conc. > IC₅₀ for >6 hours | C57BL/6 Mice | 10 mg/kg Intravenous (i.v.) | [2][8] |
Table 2.2: In Vitro Inhibitory Potency (IC₅₀) of URMC-099
| Target Kinase | IC₅₀ (nM) | Reference |
| MLK3 (MAP3K11) | 14 | [2] |
| MLK1 (MAP3K9) | 19 | [3] |
| MLK2 (MAP3K10) | 42 | [3] |
| DLK (MAP3K12) | 150 | [3] |
| LRRK2 | 11 | [2] |
| ABL1 | 6.8 | [3] |
Experimental Protocols
The following protocols provide a framework for conducting in vivo pharmacokinetic studies of URMC-099 in rodents.
Protocol: In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure to determine key PK parameters, including oral bioavailability.
-
Animal Models: Use male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least one week before the experiment.
-
Group Allocation:
-
Group 1 (Intravenous): Minimum of 3 mice per time point.
-
Group 2 (Oral): Minimum of 3 mice per time point.
-
-
Drug Formulation & Administration:
-
Intravenous (i.v.): Prepare URMC-099 in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG400, 55% Saline). Administer a single 10 mg/kg dose via the tail vein.[2][8]
-
Oral (p.o.): Prepare URMC-099 as a suspension in a vehicle such as 0.5% methylcellulose with 0.1% Tween 80. Administer a single 10 mg/kg dose via oral gavage.
-
-
Sample Collection:
-
Collect blood samples (approx. 50-100 µL) via submandibular or saphenous vein bleeding at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Place blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
At the final time point, euthanize animals and collect whole brains. Rinse with cold saline, blot dry, and store at -80°C.
-
-
Sample Processing (Brain):
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a consistent brain homogenate.
-
-
Bioanalytical Method:
-
Determine the concentrations of URMC-099 in plasma and brain homogenate samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, and sensitivity.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate oral bioavailability using the formula: %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Protocol: Formulation for Intraperitoneal (i.p.) Injection
For neuroinflammation or efficacy models, intraperitoneal administration is frequently used.[3][5]
-
Dissolve 20 mg of URMC-099 powder in 0.5 mL of 100% DMSO.
-
In a separate tube, mix 4 mL of polyethylene glycol 400 (PEG400) and 5.5 mL of sterile saline.
-
Add the URMC-099/DMSO solution to the PEG400/saline mixture and vortex thoroughly.
-
This results in a final concentration of 2 mg/mL URMC-099 in a vehicle containing 5% DMSO.[8]
-
Dose animals based on body weight, typically at 10 mg/kg.[8]
Visualized Workflows and Pathways
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for a rodent oral bioavailability study.
Proposed Signaling Pathway of URMC-099
Caption: URMC-099 inhibits the MLK3-MAPK signaling cascade.
References
- 1. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: URMC-099 Blood-Brain Barrier Penetration Assay
Abstract
This document provides detailed application notes and protocols for assessing the blood-brain barrier (BBB) penetration of URMC-099, a potent, orally bioavailable, mixed-lineage kinase 3 (MLK3) inhibitor.[1] URMC-099 has demonstrated significant neuroprotective and anti-inflammatory effects in preclinical models of neurodegenerative diseases, such as HIV-associated neurocognitive disorders (HAND) and Alzheimer's disease.[2][3] Its therapeutic efficacy in the central nervous system (CNS) is critically dependent on its ability to cross the BBB. These protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacokinetic and pharmacodynamic properties of URMC-099 and similar CNS-targeted compounds.
Introduction to URMC-099
URMC-099 is a small-molecule inhibitor with a broad-spectrum activity against mixed-lineage kinases (MLKs), particularly MLK3 (IC₅₀ = 14 nM).[1][4] It also shows inhibitory activity against other kinases including MLK1, MLK2, DLK, LRRK2, and ABL1.[4] The MLK signaling cascade is a key component of the mitogen-activated protein kinase (MAPK) pathway, which is activated by inflammatory cytokines and cellular stress, leading to the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[5] In neurodegenerative conditions, overactivation of this pathway in microglia and neurons contributes to neuroinflammation and apoptosis.[6]
By inhibiting MLK3, URMC-099 effectively suppresses downstream JNK and p38 signaling, thereby reducing the production of pro-inflammatory mediators (e.g., TNF-α, IL-6) by microglia and protecting neurons from damage.[2][5][7] The therapeutic potential of URMC-099 for CNS disorders is underscored by its design as a brain-penetrant molecule, allowing it to reach its targets within the brain.[2][8][9]
Mechanism of Action: Signaling Pathway
URMC-099 primarily targets the MLK3 kinase. In pathological states such as neuroinflammation, stressors like HIV-1 Tat protein or Amyloid-β oligomers activate MLK3 in microglia and neurons. Activated MLK3 then phosphorylates and activates MKK3/4/6/7, which in turn phosphorylate and activate the MAP kinases p38 and JNK. This signaling cascade leads to the production of inflammatory cytokines and ultimately contributes to neuronal damage and apoptosis. URMC-099 acts by directly inhibiting MLK3, thus blocking this entire downstream inflammatory and apoptotic signaling pathway.
Quantitative Data: In Vivo Pharmacokinetics
The ability of URMC-099 to penetrate the CNS has been quantified in murine models. The data below summarizes key pharmacokinetic parameters following intravenous (IV) and intraperitoneal (IP) administration.
| Parameter | Value | Species | Dosing | Citation |
| Oral Bioavailability (F) | 41% | C57BL/6 Mouse | 10 mg/kg (oral) | [10] |
| Terminal Half-life (t½) | 1.92 h | C57BL/6 Mouse | 10 mg/kg (oral) | [1] |
| 2.14 h | C57BL/6 Mouse | 2.5 mg/kg (IV) | [1] | |
| 2.72 h | C57BL/6 Mouse | 10 mg/kg (IV) | [1] | |
| Brain AUC | >5000 µg·kg⁻¹·h⁻¹ | C57BL/6 Mouse | 10 mg/kg (IV) | [7] |
| Brain Concentration (4h post-IP) | ~500 nM (233 ng/g) | Mouse | 10 mg/kg (IP) | [10] |
| Plasma Concentration (4h post-IP) | ~500 nM | Mouse | 10 mg/kg (IP) | [10] |
| Brain Concentration (6h post-IP) | ~233 nM (108 ng/g) | Mouse | 10 mg/kg (IP) | [10] |
| Plasma Concentration (6h post-IP) | ~275 nM | Mouse | 10 mg/kg (IP) | [10] |
| Brain/Plasma Ratio (4h) | ~1.0 | Mouse | 10 mg/kg (IP) | [10] |
| Brain/Plasma Ratio (6h) | ~0.85 | Mouse | 10 mg/kg (IP) | [10] |
Note: Concentrations converted from nM to ng/g assuming a molecular weight of ~466.5 g/mol for URMC-099.
Experimental Protocols
This section details the in vivo protocol for determining the brain and plasma concentrations of URMC-099 in a mouse model. This procedure allows for the calculation of the brain-to-plasma ratio, a key indicator of BBB penetration.
Experimental Workflow Overview
The overall workflow involves administering URMC-099 to mice, collecting blood and brain samples at designated time points, processing these samples, and finally quantifying the compound concentration using LC-MS/MS.
Protocol: In Vivo BBB Penetration Assay in Mice
1. Materials and Reagents
-
URMC-099
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetics (e.g., Ketamine/Xylazine cocktail or isoflurane)
-
K₂EDTA-coated collection tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenizer (e.g., bead-based or rotor-stator)
-
Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable-isotope labeled compound)
-
Centrifuge (refrigerated)
-
LC-MS/MS system
2. Animal Dosing
-
Prepare a 1 mg/mL dosing solution of URMC-099 in the chosen vehicle.
-
Acclimate mice for at least one week prior to the experiment.
-
Administer URMC-099 via intraperitoneal (IP) injection at a dose of 10 mg/kg.[4] The injection volume should be 10 mL/kg.
-
House the animals and allow for compound distribution. Time points for collection are typically selected based on known pharmacokinetic properties (e.g., 1, 2, 4, 6, 8, 24 hours).[10]
3. Sample Collection (Terminal Procedure)
-
At the designated time point, deeply anesthetize the mouse.[11]
-
Perform cardiac puncture to collect whole blood into a K₂EDTA-coated tube.[11] Place the tube immediately on ice.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold PBS for 3-5 minutes to flush remaining blood from the brain vasculature.[12] The quality of perfusion can be assessed by the pale appearance of the liver.[12]
-
Decapitate the animal and carefully dissect the entire brain.
-
Rinse the brain with ice-cold PBS, blot dry, and record its weight.
-
Snap-freeze the brain in liquid nitrogen and store at -80°C until processing.
4. Sample Processing
a. Plasma Preparation
-
Centrifuge the collected whole blood at 2,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer to a new, labeled tube.
-
Store plasma at -80°C until analysis.
b. Brain Homogenate Preparation
-
Add 4 volumes of ice-cold PBS (w/v) to the weighed brain tissue (e.g., 4 mL PBS for a 1 g brain).
-
Homogenize the brain tissue until no visible tissue fragments remain. Keep the sample on ice throughout the process to prevent degradation.
-
Store the brain homogenate at -80°C until analysis.
5. Analyte Extraction and Quantification (LC-MS/MS)
-
Protein Precipitation:
-
For plasma: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
For brain homogenate: To 50 µL of brain homogenate, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method specific to URMC-099 and the internal standard.
-
Quantify the concentration of URMC-099 in the samples by comparing the peak area ratio (analyte/internal standard) to a standard curve prepared in the corresponding matrix (plasma or blank brain homogenate).
-
6. Data Analysis
-
Calculate the concentration of URMC-099 in plasma (ng/mL).
-
Calculate the concentration of URMC-099 in the brain homogenate (ng/mL) and convert it to concentration in brain tissue (ng/g) using the following formula:
-
Cbrain (ng/g) = [Chomogenate (ng/mL) x Homogenate Volume (mL)] / Brain Weight (g)
-
-
Calculate the Brain-to-Plasma Concentration Ratio:
-
Ratio = Cbrain (ng/g) / Cplasma (ng/mL) (Assuming a plasma density of ~1 g/mL)
-
This comprehensive guide provides the necessary background and detailed protocols to successfully evaluate the blood-brain barrier penetration of URMC-099, facilitating further research into its promising therapeutic applications for neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis | eNeuro [eneuro.org]
- 9. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
Application Notes: URMC-099 Target Engagement in Cells using Cellular Thermal Shift Assay (CETSA)
Introduction
URMC-099 is a potent, brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor with high affinity for MLK3 (IC50 = 14 nM).[1][2] MLKs, such as MLK3 (MAP3K11), are key upstream regulators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][3] These pathways are implicated in neuroinflammation and neuronal cell death, making URMC-099 a promising therapeutic candidate for neurodegenerative diseases.[4][5][6][7]
Confirming that a compound binds to its intended target within a cellular environment is a critical step in drug development. This process, known as target engagement, validates the mechanism of action and helps correlate target binding with downstream physiological effects. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the binding of a ligand to its target protein in intact cells or cell lysates.[8][9] The principle of CETSA is based on the thermal stabilization of a protein upon ligand binding.[9] When heated, unbound proteins denature and aggregate at a specific temperature, whereas ligand-bound proteins are stabilized and remain soluble at higher temperatures.[9][10] This change in thermal stability can be quantified to determine target engagement.
These application notes provide a detailed protocol for assessing the cellular target engagement of URMC-099 with its primary target, MLK3, using CETSA coupled with Western blotting.
URMC-099 Signaling Pathway
URMC-099 primarily targets Mixed Lineage Kinase 3 (MLK3), an upstream kinase in the MAPK signaling cascade. MLK3 activation, often triggered by inflammatory signals or cellular stress, leads to the phosphorylation and activation of downstream kinases MKK4/7 and MKK3/6.[1] These, in turn, phosphorylate and activate JNK and p38 MAPK, respectively. Activated JNK and p38 translocate to the nucleus to regulate transcription factors like c-Jun and ATF2, leading to inflammatory responses and apoptosis. By inhibiting MLK3, URMC-099 blocks this cascade, reducing the activation of JNK and p38 and thereby exerting its anti-inflammatory and neuroprotective effects.[1][4][7]
Principle of the Cellular Thermal Shift Assay (CETSA)
CETSA leverages ligand-induced thermal stabilization to verify target engagement in a cellular context. The workflow involves treating cells with the compound, heating the cells to induce protein denaturation, lysing the cells, and then separating the soluble protein fraction from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot. An effective ligand will increase the thermal stability of its target protein, resulting in more soluble protein at higher temperatures compared to vehicle-treated controls.
Experimental Protocol: CETSA for URMC-099
This protocol is designed for a human microglial cell line (e.g., HMC3) or a neuronal cell line (e.g., SH-SY5Y) endogenously expressing MLK3.
Materials and Reagents
-
Cell Line: HMC3 or SH-SY5Y cells
-
Culture Medium: MEM or DMEM/F12, supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Compound: URMC-099 (dissolved in DMSO)
-
Vehicle Control: DMSO
-
Buffers: PBS (Phosphate-Buffered Saline), Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Rabbit anti-MLK3 primary antibody, HRP-conjugated anti-rabbit secondary antibody
-
Detection: ECL Western Blotting Substrate
-
Equipment: Cell culture incubator, PCR thermocycler, centrifuges, Western blot equipment (gel electrophoresis system, transfer system, imaging system)
Experimental Workflow
Step-by-Step Method
1. Cell Culture and Treatment: a. Seed HMC3 cells in appropriate culture flasks or plates and grow until they reach 80-90% confluency. b. Prepare serial dilutions of URMC-099 in culture medium. A final concentration range of 10 nM to 10 µM is recommended. Include a vehicle-only control (e.g., 0.1% DMSO). c. Treat the cells with the desired concentrations of URMC-099 or vehicle and incubate for 1-2 hours at 37°C.
2. Cell Harvesting: a. After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). d. Resuspend the cell pellet in ice-cold PBS containing protease and phosphatase inhibitors to a final concentration of approximately 1-5 x 10^7 cells/mL.
3. Heat Treatment: a. Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point. b. Use a PCR thermocycler with a temperature gradient function to heat the aliquots for 3 minutes at a range of temperatures (e.g., 45°C, 48°C, 51°C, 54°C, 57°C, 60°C, 63°C, 65°C). Include a non-heated control (room temperature).
4. Cell Lysis: a. Immediately after heating, subject the cells to lysis. This can be achieved by: i. Freeze-Thaw: Perform three rapid cycles of freezing in liquid nitrogen followed by thawing at room temperature. ii. Detergent Lysis: Add an equal volume of 2X lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
5. Separation of Soluble and Aggregated Fractions: a. Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
6. Sample Preparation and Western Blotting: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA). c. Normalize the samples to equal protein concentration and add Laemmli sample buffer. d. Denature the samples by heating at 95°C for 5 minutes. e. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. f. Transfer the proteins to a PVDF or nitrocellulose membrane. g. Block the membrane and probe with a primary antibody against MLK3. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal loading. h. Incubate with an appropriate HRP-conjugated secondary antibody. i. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
7. Data Analysis: a. Quantify the band intensities for MLK3 at each temperature point for both vehicle and URMC-099-treated samples. b. Normalize the MLK3 band intensity to the non-heated control (100%) for each treatment group. c. Plot the percentage of soluble MLK3 as a function of temperature to generate melting curves. d. A rightward shift in the melting curve for URMC-099-treated samples compared to the vehicle control indicates thermal stabilization and target engagement.
Expected Results and Data Presentation
Treatment with an effective concentration of URMC-099 should increase the thermal stability of MLK3. This will be observed as a higher amount of soluble MLK3 at elevated temperatures in the URMC-099-treated samples compared to the vehicle control.
Table 1: Quantification of Soluble MLK3 Following Heat Treatment
| Temperature (°C) | Vehicle (DMSO) - % Soluble MLK3 | 100 nM URMC-099 - % Soluble MLK3 | 1 µM URMC-099 - % Soluble MLK3 |
|---|---|---|---|
| 45 | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 48 | 98.1 ± 6.2 | 99.5 ± 4.9 | 101.2 ± 5.5 |
| 51 | 85.3 ± 7.1 | 96.2 ± 6.8 | 98.7 ± 6.1 |
| 54 | 51.6 ± 5.9 | 88.4 ± 7.3 | 95.1 ± 5.8 |
| 57 | 22.4 ± 4.1 | 65.7 ± 6.2 | 82.3 ± 7.0 |
| 60 | 8.9 ± 2.5 | 34.1 ± 5.5 | 55.8 ± 6.4 |
| 63 | 3.1 ± 1.8 | 15.2 ± 3.9 | 28.9 ± 4.7 |
Data are presented as mean ± SD (n=3) and normalized to the 45°C sample for each condition.
Table 2: Calculated Melting Temperatures (Tm) for MLK3
| Treatment | Apparent Tm (°C) | Thermal Shift (ΔTm) vs. Vehicle (°C) |
|---|---|---|
| Vehicle (DMSO) | 54.2 | - |
| 100 nM URMC-099 | 57.9 | +3.7 |
| 1 µM URMC-099 | 59.8 | +5.6 |
Alternative High-Throughput Methods
For larger-scale screening or more quantitative binding analysis in live cells, the NanoBRET™ Target Engagement Assay is an excellent alternative.[11][12] This method measures bioluminescence resonance energy transfer between an MLK3-NanoLuc® fusion protein and a fluorescent energy transfer tracer.[13][14][15] Competitive displacement of the tracer by URMC-099 results in a loss of BRET signal, allowing for the quantitative determination of compound affinity and residence time in living cells.[11][12]
Conclusion
The Cellular Thermal Shift Assay is a robust and reliable method for confirming the direct binding of URMC-099 to its target kinase, MLK3, within the complex environment of a living cell. Demonstrating this target engagement is a crucial step in validating the compound's mechanism of action and provides a quantitative link between target binding and the observed cellular phenotype. The protocols and data presented here serve as a comprehensive guide for researchers aiming to characterize the interaction of URMC-099 and other kinase inhibitors with their intracellular targets.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. URMC Start-up Takes Aim at Memory and Cognitive Problems | URMC Newsroom [urmc.rochester.edu]
- 7. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. carnabio.com [carnabio.com]
- 14. eubopen.org [eubopen.org]
- 15. news-medical.net [news-medical.net]
Application Notes and Protocols: Measuring the Effects of URMC-099 on Phosphorylated JNK (p-JNK) Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction: URMC-099 is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase type 3 (MLK3) with broad-spectrum activity.[1][2][3][4] MLKs are upstream regulators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are implicated in neuroinflammation and neuronal cell death.[5][6] URMC-099 exerts neuroprotective and anti-inflammatory effects by inhibiting MLK3, thereby reducing the phosphorylation and activation of downstream targets, including JNK.[2][5][7] Measuring the levels of phosphorylated JNK (p-JNK) is a critical method for quantifying the pharmacodynamic activity and therapeutic efficacy of URMC-099 in various preclinical models. These application notes provide detailed protocols for assessing the impact of URMC-099 on p-JNK levels.
URMC-099 Signaling Pathway and Point of Intervention
URMC-099 primarily targets MLK3, a key upstream kinase in the JNK signaling cascade. Inflammatory stimuli or cellular stress can activate MLK3, which in turn phosphorylates and activates MKK4 and MKK7.[5] These kinases then phosphorylate JNK at specific threonine and tyrosine residues (Thr183/Tyr185), leading to its activation.[8] Activated p-JNK translocates to the nucleus to regulate the activity of transcription factors like c-Jun, influencing cellular processes such as inflammation and apoptosis.[9] URMC-099 inhibits MLK3, thereby blocking this entire downstream cascade.
Caption: URMC-099 inhibits MLK3, blocking the JNK signaling cascade.
Quantitative Data Presentation
The inhibitory effect of URMC-099 on JNK phosphorylation has been quantified across various experimental models. The following tables summarize these findings.
Table 1: In Vitro Effects of URMC-099 on p-JNK Levels
| Cell Type | Stimulus | URMC-099 Conc. | p-JNK Isoform(s) | % Reduction in p-JNK vs. Stimulus Alone | Reference |
| BV-2 Microglia | HIV-1 Tat (1 µg/ml) | 100 nM | p-JNK (p46 & p54) | ~70% | [10] |
| Primary Microglia | Aβ42 (5 µM) | 100 nM | p-JNK (p46) | 17.3% | [11] |
| Primary Microglia | Aβ42 (5 µM) | 100 nM | p-JNK (p54) | 23.7% | [11] |
| SCG Neurons | NGF Deprivation | 300 nM | p-JUN (Ser 63/73) | Significant blockage | [2] |
Table 2: In Vivo Effects of URMC-099 on p-JNK Levels
| Animal Model | Treatment/Dose | p-JNK Isoform(s) | % Reduction in p-JNK vs. Disease Control | Reference |
| APP/PS1 Mice | 10 mg/kg i.p. daily for 3 weeks | p-JNK (p46) | 25.7% | [12] |
| APP/PS1 Mice | 10 mg/kg i.p. daily for 3 weeks | p-JNK (p54) | 31.5% | [12] |
Experimental Protocols
The most common method for measuring p-JNK levels following URMC-099 treatment is Western blotting. This allows for the simultaneous detection of both the phosphorylated (active) and total forms of JNK, providing a normalized measure of kinase activation.
Protocol 1: Western Blotting for p-JNK and Total JNK
This protocol details the steps for analyzing p-JNK levels in cell lysates or tissue homogenates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 8. pnas.org [pnas.org]
- 9. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
URMC-099 in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
URMC-099 is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinases (MLKs), particularly targeting MLK3.[1] It has demonstrated significant neuroprotective and anti-inflammatory properties in various in vitro and in vivo models of neurological disorders. In primary neuronal cultures, URMC-099 has shown efficacy in preventing neuronal apoptosis, reducing axonal damage, and modulating microglial-induced neurotoxicity. These characteristics make it a valuable tool for studying neurodegenerative processes and for the development of novel neuroprotective therapeutics.
This document provides detailed application notes and protocols for the use of URMC-099 in primary neuronal cultures, based on established research findings.
Mechanism of Action
URMC-099 exerts its neuroprotective effects primarily through the inhibition of the Mixed-Lineage Kinase (MLK) signaling pathway. MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) cascades.[2] These pathways are key regulators of cellular stress responses, inflammation, and apoptosis. In the context of neuronal injury or disease, the activation of the MLK-JNK/p38 axis can lead to neuronal death. By inhibiting MLKs, URMC-099 effectively blocks this downstream signaling, thereby promoting neuronal survival.
Signaling Pathway Diagram
Caption: URMC-099 inhibits MLK3, blocking downstream JNK/p38 MAPK signaling and neuronal apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments using URMC-099 in primary neuronal cultures.
Table 1: Neuroprotection in Primary Sympathetic Neurons
| Experimental Model | URMC-099 Concentration | Treatment Duration | Outcome | Reference |
| Nerve Growth Factor (NGF) Deprivation | 100 nM | 24 and 48 hours | Dose-dependent prevention of neuronal death | [3] |
| Nerve Growth Factor (NGF) Deprivation | 300 nM | 24 and 48 hours | Significant prevention of neuronal death and maintenance of neurite integrity | [3] |
Table 2: Neuroprotection in Primary Hippocampal Neuron-Microglia Co-cultures
| Experimental Model | URMC-099 Concentration | Treatment Duration | Outcome | Reference |
| HIV-1 Tat-induced Microglial Activation | 100 nM | 18 hours | Prevention of microglial-mediated axonal destruction and phagocytosis | [4] |
| Amyloid-β (Aβ) stimulated Microglia | Not specified for co-culture | Not specified for co-culture | Facilitates microglial Aβ uptake and degradation, reducing pro-inflammatory responses |
Experimental Protocols
Protocol 1: Neuroprotection Against NGF Deprivation in Primary Sympathetic Neurons
This protocol is adapted from studies demonstrating the protective effects of URMC-099 against apoptosis induced by growth factor withdrawal.[3]
Objective: To assess the ability of URMC-099 to prevent cell death in primary sympathetic neurons following the removal of Nerve Growth Factor (NGF).
Materials:
-
Primary sympathetic neurons from superior cervical ganglia (SCG) of neonatal mice or rats
-
Neuronal culture medium (e.g., MEM with 10% fetal bovine serum)
-
Nerve Growth Factor (NGF)
-
URMC-099 (stock solution in DMSO)
-
Collagen-coated culture plates
-
Hoechst stain or other viability assays
Experimental Workflow Diagram:
Caption: Workflow for assessing URMC-099's neuroprotective effects in NGF-deprived sympathetic neurons.
Procedure:
-
Cell Culture:
-
Isolate superior cervical ganglia (SCG) from neonatal rodents.
-
Dissociate the ganglia to obtain a single-cell suspension of sympathetic neurons.
-
Plate the neurons on collagen-coated culture dishes in a medium supplemented with NGF to support survival and growth.
-
Maintain the cultures for 5-7 days to allow for neurite extension.
-
-
NGF Deprivation and URMC-099 Treatment:
-
After 5-7 days in culture, remove the NGF-containing medium.
-
Wash the cultures gently with a medium lacking NGF.
-
Add fresh, NGF-free medium containing either vehicle (DMSO) or URMC-099 at the desired concentrations (e.g., 100 nM, 300 nM).
-
-
Incubation:
-
Incubate the cultures for 24 to 48 hours.
-
-
Assessment of Neuronal Viability:
-
Morphological Assessment: Examine the cultures using phase-contrast microscopy. Healthy neurons will have intact cell bodies and extensive neurite networks, while apoptotic neurons will show shrunken cell bodies and fragmented neurites.
-
Nuclear Staining: Fix the cells and stain with a nuclear dye such as Hoechst 33342. Apoptotic neurons will exhibit condensed, pyknotic nuclei.
-
Quantification: Count the number of healthy versus apoptotic neurons in multiple fields of view for each treatment condition to determine the percentage of survival.
-
Protocol 2: Protection from Microglial-Mediated Axonal Damage in Hippocampal Neuron-Microglia Co-culture
This protocol is based on research investigating the role of URMC-099 in mitigating neuroinflammation-induced neuronal damage.[4]
Objective: To evaluate the efficacy of URMC-099 in protecting primary hippocampal axons from damage caused by activated microglia.
Materials:
-
Primary hippocampal neurons from embryonic day 18 (E18) rats or mice
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Neurobasal medium supplemented with B27
-
HIV-1 Tat protein or other microglial activators (e.g., LPS)
-
URMC-099 (stock solution in DMSO)
-
Microfluidic chambers or other co-culture systems
-
Immunostaining reagents for neuronal and axonal markers (e.g., β-III tubulin)
Experimental Workflow Diagram:
Caption: Workflow for assessing URMC-099's protective effects on axons in a neuron-microglia co-culture.
Procedure:
-
Neuronal Culture in Microfluidic Chambers:
-
Plate primary hippocampal neurons in the somal compartment of microfluidic chambers.
-
Culture for 7 days to allow axons to extend into the axonal compartment.
-
-
Co-culture and Treatment:
-
Add microglia (e.g., BV-2 cells) to the axonal compartment.
-
Treat the co-cultures with one of the following:
-
Vehicle (DMSO)
-
Microglial activator (e.g., 1 µg/ml HIV-1 Tat)
-
Microglial activator + 100 nM URMC-099
-
-
-
Incubation:
-
Incubate the co-cultures for 18 hours.
-
-
Assessment of Axonal Integrity:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using an antibody against an axonal marker (e.g., β-III tubulin).
-
Acquire images using fluorescence microscopy.
-
Quantify axonal damage by measuring the area of axonal fragmentation or loss in each treatment condition.
-
Conclusion
URMC-099 is a potent neuroprotective agent in primary neuronal cultures, effectively mitigating cell death and axonal damage induced by various stressors. The protocols outlined above provide a framework for investigating the neuroprotective and anti-inflammatory properties of URMC-099 in relevant in vitro models of neurological disease. Researchers can adapt these protocols to suit their specific experimental needs and further explore the therapeutic potential of this promising compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
URMC-099 Treatment of Organotypic Slice Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
URMC-099 is a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor with potent anti-inflammatory and neuroprotective properties.[1][2][3][4] Its primary target is Mixed Lineage Kinase 3 (MLK3), a key regulator of upstream mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1][5] By inhibiting MLK3 and other kinases, URMC-099 effectively modulates the inflammatory responses of microglia and protects neurons from various insults.[1][2][4] Organotypic slice cultures, which preserve the three-dimensional cytoarchitecture of brain tissue ex vivo, offer a valuable platform to investigate the therapeutic potential of compounds like URMC-099 in a complex, tissue-level environment that bridges the gap between dissociated cell cultures and in vivo models.[6][7][8]
These application notes provide a comprehensive overview of the use of URMC-099 in organotypic slice cultures, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action of URMC-099
URMC-099 exerts its effects through the inhibition of multiple kinases, with a high affinity for MLK3 (IC50 = 14 nM).[1][9] MLKs are upstream regulators of the JNK and p38 MAPK signaling cascades, which are activated in response to inflammatory stimuli and cellular stress, leading to neuronal damage and apoptosis.[1][5]
Key signaling pathways modulated by URMC-099 include:
-
Inhibition of Pro-inflammatory Microglial Activation: URMC-099 has been shown to reduce the production of pro-inflammatory cytokines such as TNFα and IL-1β by activated microglia.[1][10] It can shift microglia from a pro-inflammatory (M1-like) to a more protective, anti-inflammatory (M2-like) phenotype.[1]
-
Neuroprotection: By blocking the MLK-JNK/p38 MAPK pathways, URMC-099 directly protects neurons from apoptotic cell death induced by various stressors.[1][2]
-
Enhancement of Phagocytosis: Studies have shown that URMC-099 can facilitate the phagocytic clearance of pathological proteins, such as amyloid-β (Aβ), by microglia.[1][10]
-
Synaptic Protection: In models of neuroinflammatory disease, URMC-099 has been demonstrated to prevent the loss of synaptic structures.[2]
Below is a diagram illustrating the primary signaling pathway targeted by URMC-099.
Quantitative Data Summary
The following tables summarize the inhibitory activity of URMC-099 and its effects on inflammatory markers based on published data.
Table 1: Inhibitory Concentration (IC50) of URMC-099 for Various Kinases
| Kinase | IC50 (nM) |
| MLK1 | 19 |
| MLK2 | 42 |
| MLK3 | 14 |
| DLK | 150 |
| LRRK2 | 11 |
| ABL1 | 6.8 |
Data sourced from Selleck Chemicals product information.[9]
Table 2: Effects of URMC-099 on Microglial Responses
| Model System | Stimulus | URMC-099 Concentration | Observed Effect | Reference |
| BV-2 Microglial Cells | HIV-1 Tat | 100 nM | Reduced TNFα, IL-6, MCP-1 mRNA and protein | [11] |
| Primary Microglia | Aβ42 | Not specified | Reduced IL-1β, IL-6, TNF-α; Induced IL-4, IL-13 | [10] |
| Cultured Neurons/Microglia | HIV-1 Tat | Not specified | Prevented axonal destruction and phagocytosis | [4] |
| EAE Mouse Model | Autoimmune | Not specified | Shifted microglia to a less inflammatory phenotype | [2] |
Experimental Protocols
This section provides a detailed protocol for the preparation of organotypic hippocampal slice cultures and the subsequent application and analysis of URMC-099 treatment.
I. Preparation of Organotypic Hippocampal Slice Cultures (Interface Method)
This protocol is adapted from established methods for preparing organotypic brain slice cultures.[6][8][12][13]
Materials:
-
Postnatal day 7-9 mouse or rat pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium: 50% MEM, 25% Hank's Balanced Salt Solution, 25% heat-inactivated horse serum, supplemented with L-glutamine and glucose.
-
Semi-permeable membrane inserts (0.4 µm pore size)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Sterile dissection tools
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Animal Euthanasia and Brain Extraction: Euthanize pups in accordance with institutional guidelines. Under sterile conditions, dissect the brain and place it in ice-cold, oxygenated dissection medium.
-
Hippocampal Dissection: Isolate the hippocampi from both hemispheres.
-
Slicing: Cut the hippocampi into 300-400 µm thick transverse slices using a vibratome or tissue chopper in cold, oxygenated dissection medium.
-
Slice Culture:
-
Place one semi-permeable membrane insert into each well of a 6-well plate containing 1 mL of pre-warmed culture medium.
-
Carefully transfer individual hippocampal slices onto the center of each membrane insert. Ensure there is no excess liquid on top of the slice.
-
Culture the slices in a humidified incubator at 37°C with 5% CO2.
-
-
Medium Change: Change the culture medium every 2-3 days.
-
Stabilization: Allow the slices to stabilize in culture for at least 7-10 days before initiating experimental treatments. This allows for the initial gliosis from the slicing procedure to subside.[6]
The following diagram outlines the experimental workflow for preparing organotypic slice cultures.
II. URMC-099 Treatment Protocol
Materials:
-
URMC-099 (stock solution in DMSO)
-
Stabilized organotypic hippocampal slice cultures
-
Neuroinflammatory stimulus (e.g., Lipopolysaccharide (LPS), Aβ oligomers, HIV-1 Tat protein)
-
Reagents for endpoint analysis (see below)
Procedure:
-
Preparation of Treatment Media: Prepare fresh culture medium containing the desired concentration of URMC-099. A typical effective concentration in in vitro studies is around 100 nM.[11] Also, prepare a vehicle control medium containing the same concentration of DMSO.
-
Induction of Neuroinflammation (Optional): To model neuroinflammatory conditions, treat the slice cultures with a relevant stimulus (e.g., LPS at 1 µg/mL or Aβ oligomers at 5 µM) for a specified duration (e.g., 24 hours) prior to or concurrently with URMC-099 treatment.
-
URMC-099 Application:
-
For prophylactic treatment, pre-treat the slice cultures with URMC-099-containing medium for 1-2 hours before adding the inflammatory stimulus.
-
For therapeutic treatment, add the URMC-099-containing medium after the inflammatory insult has been initiated.
-
-
Incubation: Incubate the slice cultures for the desired experimental duration (e.g., 24-72 hours).
-
Endpoint Analysis: At the end of the treatment period, collect the culture medium and/or the slice tissue for analysis.
III. Endpoint Analysis
1. Assessment of Neuroinflammation:
-
Cytokine Analysis: Measure the levels of pro-inflammatory (TNFα, IL-1β, IL-6) and anti-inflammatory (IL-4, IL-10, IL-13) cytokines in the culture supernatant using ELISA or multiplex bead arrays.
-
Immunohistochemistry/Immunofluorescence: Fix and section the slices to stain for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (e.g., GFAP).
2. Evaluation of Neuroprotection:
-
Cell Viability Assays: Use assays such as Propidium Iodide (PI) staining to quantify cell death within the slice.
-
Immunohistochemistry/Immunofluorescence: Stain for neuronal markers (e.g., NeuN, MAP2) to assess neuronal integrity and for markers of apoptosis (e.g., cleaved caspase-3).
-
Synaptic Density: Stain for pre-synaptic (e.g., synaptophysin) and post-synaptic (e.g., PSD-95) markers to quantify synaptic density.
3. Analysis of Signaling Pathways:
-
Western Blotting: Prepare protein lysates from the slice cultures to analyze the phosphorylation status of key proteins in the MLK3 signaling pathway, such as p-JNK and p-p38.
The logical relationship for assessing the effects of URMC-099 is depicted in the following diagram.
Expected Outcomes
Based on the known mechanism of action of URMC-099, treatment of organotypic slice cultures subjected to an inflammatory challenge is expected to result in:
-
Reduced levels of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) in the culture medium.
-
Decreased microglial activation , as indicated by reduced Iba1 and CD68 immunoreactivity.
-
Increased neuronal survival and reduced apoptosis, as measured by PI exclusion and cleaved caspase-3 staining, respectively.
-
Preservation of synaptic structures , indicated by stable levels of synaptophysin and PSD-95.
-
Decreased phosphorylation of JNK and p38 MAPK in protein lysates from the treated slices.
Conclusion
The use of URMC-099 in organotypic slice cultures provides a robust and translationally relevant platform for investigating its neuroprotective and anti-inflammatory effects. This model allows for the detailed examination of cellular and molecular mechanisms in a preserved tissue microenvironment, making it a valuable tool for the preclinical evaluation of URMC-099 and other potential neurotherapeutic agents. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this experimental paradigm.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 7. ORGANOTYPIC BRAIN SLICE CULTURES: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells [jove.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Preparation of organotypic brain slice cultures for the study of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: URMC-099 Administration in the Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1] URMC-099, a brain-penetrant small molecule inhibitor of mixed-lineage kinases (MLKs), has demonstrated significant therapeutic potential in preclinical models of neuroinflammatory diseases.[2][3] These application notes provide a detailed overview and protocols for the administration of URMC-099 in the EAE mouse model, summarizing its mechanism of action, key experimental findings, and detailed methodologies.
URMC-099 is a broad-spectrum MLK inhibitor with primary activity against MLK3 (IC50 = 14 nM) and additional activity against other kinases such as leucine-rich repeat kinase 2 (LRRK2).[2][4] Its therapeutic effects in the context of neuroinflammation are attributed to its ability to modulate microglial activation, shifting them towards a less inflammatory phenotype, and to provide direct neuroprotection, thereby preserving synaptic integrity and function.[2][5]
Mechanism of Action
URMC-099 exerts its neuroprotective and anti-inflammatory effects by inhibiting the MLK signaling cascade, which plays a crucial role in activating downstream stress-activated protein kinases, namely c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[4] In neuroinflammatory conditions like EAE, the activation of MLK3 in microglia and other immune cells contributes to the production of pro-inflammatory mediators.[4] By inhibiting MLK3, URMC-099 attenuates these inflammatory pathways, reduces neuronal damage, and supports neuronal survival.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering URMC-099 in the EAE mouse model.
| Parameter | Vehicle-treated EAE Mice | URMC-099-treated EAE Mice | Sham-immunized Controls | Statistical Significance (URMC-099 vs. Vehicle) | Reference |
| Contextual Fear Conditioning (Δ Freeze) | 0.67 ± 0.09 | 0.99 ± 0.12 | 1.0 (relative) | p = 0.038 | [2] |
| PSD95-positive Postsynaptic Structures | Significantly reduced | Preserved at control levels | Normal levels | Not explicitly quantified but described as preserved | [2] |
Table 1: Behavioral and Synaptic Outcomes of URMC-099 Treatment in EAE Mice.
| Parameter | Value |
| URMC-099 Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) |
| Frequency | Twice daily |
| Vehicle Control | Not specified, but mice received identical volumes |
| Treatment Initiation | On the first day of motor deficits (EAE score ≥ 0.5) |
Table 2: URMC-099 Dosing Regimen.
Experimental Protocols
EAE Induction in C57BL/6 Mice
This protocol describes the induction of chronic EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (Hooke Laboratories, EK-2110 or equivalent)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27G)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA according to the manufacturer's instructions. Typically, this results in a final concentration of 2 mg/mL MOG35-55.
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Subcutaneously inject a total of 0.2 mL of the MOG35-55/CFA emulsion, distributed over two sites on the flanks.[6]
-
Administer 100-200 ng of PTX intraperitoneally (i.p.).[7] The exact dose may need to be titrated depending on the lot potency to achieve the desired disease severity.[8]
-
-
PTX Boost (Day 2):
-
Administer a second i.p. injection of 100-200 ng of PTX.[7]
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[9]
-
Use a standard EAE scoring scale (0-5) to assess disease severity:[9]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or paresis
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
URMC-099 Preparation and Administration
Materials:
-
URMC-099
-
Vehicle (e.g., a mixture of PEG400, Tween 80, and saline; the exact composition should be optimized for solubility and tolerability)
-
Sterile syringes and needles (27G)
Procedure:
-
URMC-099 Formulation: Prepare a stock solution of URMC-099 in the chosen vehicle. The final concentration should be such that the desired dose of 10 mg/kg can be administered in a reasonable volume (e.g., 10 mL/kg).
-
Treatment Initiation:
-
Once a mouse exhibits the first signs of motor deficits (EAE score of 0.5 or greater), randomize it into either the URMC-099 treatment group or the vehicle control group.[2]
-
-
Administration:
-
Administer URMC-099 (10 mg/kg) or an equivalent volume of vehicle via intraperitoneal injection.
-
Repeat the injection twice daily for the duration of the experiment.
-
Contextual Fear Conditioning
This protocol is used to assess hippocampal-dependent learning and memory, which can be impaired in EAE mice.[2]
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Sound-attenuating isolation cubicle.
-
Software for controlling the presentation of cues and recording freezing behavior.
Procedure:
-
Acclimation: Acclimate the mice to handling through daily EAE scoring and injections.
-
Conditioning (Training Day):
-
Place the mouse in the conditioning chamber.
-
After an initial exploration period, present an auditory cue (conditioned stimulus, CS) followed by a mild foot shock (unconditioned stimulus, US).
-
Repeat the CS-US pairing three times with an inter-trial interval.
-
-
Contextual and Cued Fear Testing (24 hours later):
-
Contextual Test: Return the mouse to the same chamber and record freezing behavior for a set period in the absence of the auditory cue.
-
Cued Test (in a novel context): Place the mouse in a modified chamber (different shape, texture, and odor). After an initial period, present the auditory cue and record freezing behavior.
-
-
Data Analysis:
-
Quantify the percentage of time spent freezing during each testing phase.
-
Calculate the "Δ Freeze" as the difference in freezing between the conditioned context and the novel context to specifically assess contextual fear memory.
-
Conclusion
URMC-099 represents a promising therapeutic agent for neuroinflammatory diseases like MS. Its mechanism of action, targeting MLK-mediated inflammatory pathways and providing direct neuroprotection, addresses key pathological features of the disease. The protocols outlined above provide a framework for evaluating the efficacy of URMC-099 and similar compounds in the EAE mouse model, a critical step in the preclinical development of novel therapies for MS.
References
- 1. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 7. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 9. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
URMC-099 Application Notes and Protocols for Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
URMC-099 is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase type 3 (MLK3) with broad-spectrum activity against several other kinases.[1][2][3] It has demonstrated significant neuroprotective and anti-inflammatory properties in a variety of preclinical models of neurodegenerative and neuroinflammatory diseases.[4][5][6] Developed by the University of Rochester Medical Center, URMC-099 holds promise as a therapeutic candidate by targeting pathological innate immune responses that contribute to neuroinflammation-associated cognitive dysfunction.[4][7] Its mechanism of action involves the modulation of microglial activation, reduction of pro-inflammatory cytokine production, and protection of neuronal architecture and synaptic integrity.[1][4][8]
These application notes provide detailed protocols for utilizing URMC-099 in neuroprotection studies, covering both in vitro and in vivo experimental designs.
Mechanism of Action
URMC-099 is a potent, orally bioavailable inhibitor of mixed-lineage kinases (MLKs), particularly MLK3, which are key regulators of mitogen-activated protein kinase (MAPK) signaling pathways, including the JNK and p38 cascades.[1][9] By inhibiting MLK3, URMC-099 effectively suppresses downstream inflammatory signaling in microglia and other immune cells.[1][10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6.[1][10] Additionally, URMC-099 has been shown to shift microglia from a pro-inflammatory (M1) to a more protective (M2) phenotype, promoting the phagocytic clearance of pathological proteins like amyloid-β (Aβ).[1][8] The compound also exhibits inhibitory activity against other kinases, including leucine-rich repeat kinase 2 (LRRK2), which may contribute to its neuroprotective effects in models of Parkinson's disease.[2][11]
Signaling Pathway Diagram
Caption: URMC-099 inhibits the MLK3 signaling cascade.
Quantitative Data
In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Reference |
| MLK1 | 19 | [2] |
| MLK2 | 42 | [2] |
| MLK3 | 14 | [2][3] |
| DLK | 150 | [2] |
| LRRK2 | 11 | [2] |
| ABL1 | 6.8 | [2] |
In Vitro and In Vivo Dosages
| Model System | URMC-099 Concentration/Dose | Application | Reference |
| Murine Microglia Culture | 100 - 300 nM | Inhibition of pro-inflammatory cytokine release, promotion of Aβ phagocytosis | [5][10] |
| BV-2 Microglial Cells | 100 nM | Inhibition of JNK phosphorylation | [12] |
| Mouse Model of HAND | 10 mg/kg, i.p. twice daily | Reduction of neuroinflammation, protection of neuronal architecture | [4][13] |
| APP/PS1 Mouse Model of AD | 10 mg/kg, i.p. daily for 3 weeks | Reduction of Aβ load, restoration of synaptic integrity | [8] |
| Mouse Model of Perioperative Neurocognitive Disorders | 10 mg/kg, i.p. (3-5 doses, 12h apart) | Prevention of microgliosis and cognitive decline | [7][14] |
| EAE Mouse Model of MS | 10 mg/kg, i.p. twice daily | Prevention of excitatory synapse loss | [5] |
Experimental Protocols
In Vitro Neuroprotection Assay in Primary Microglia
This protocol details the use of URMC-099 to assess its anti-inflammatory and neuroprotective effects on primary microglia challenged with a neurotoxic stimulus.
1. Materials:
-
URMC-099 (stock solution in DMSO)
-
Primary murine microglia culture
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Lipopolysaccharide (LPS) or fibrillar Amyloid-β (Aβ)
-
Reagents for ELISA (e.g., TNFα, IL-1β)
-
Reagents for immunocytochemistry (e.g., anti-Iba1, anti-CD68)
-
MTT assay kit for cell viability
2. Protocol:
-
Cell Plating: Plate primary microglia in 96-well or 24-well plates at a density of 2 x 10^4 cells/cm². Allow cells to adhere for 24 hours.
-
URMC-099 Pre-treatment: Treat microglia with varying concentrations of URMC-099 (e.g., 10 nM - 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Challenge: Add LPS (100 ng/mL) or oligomeric Aβ (5 µM) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Viability Assessment: Perform an MTT assay to assess cell viability following treatment.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde and perform immunocytochemistry for microglial activation markers (Iba1, CD68).
3. Expected Outcomes:
-
URMC-099 is expected to reduce the secretion of pro-inflammatory cytokines (TNFα, IL-1β) in a dose-dependent manner.[10]
-
URMC-099 should not significantly affect microglial viability at effective concentrations.
-
Immunostaining may show a less activated, more ramified morphology in URMC-099-treated cells compared to the amoeboid shape induced by LPS or Aβ.
In Vivo Neuroprotection in a Mouse Model of Alzheimer's Disease
This protocol describes the administration of URMC-099 to APP/PS1 transgenic mice to evaluate its therapeutic potential in an Alzheimer's disease model.[8]
1. Animals and Treatment:
-
APP/PS1 double-transgenic mice (4 months old)
-
URMC-099 solution: Dissolve in a vehicle of 5% DMSO, 40% PEG400, and 55% saline.[5][14]
-
Administer URMC-099 at 10 mg/kg via intraperitoneal (i.p.) injection daily for 3 weeks.[8] A control group should receive vehicle injections.
2. Behavioral Testing:
-
After the treatment period, conduct behavioral tests such as the Morris Water Maze or Y-maze to assess cognitive function.
3. Tissue Collection and Analysis:
-
Anesthetize mice and perfuse intracardially with PBS, followed by 4% paraformaldehyde.[5]
-
Harvest brains and post-fix overnight.
-
Process one hemisphere for immunohistochemistry and the other for biochemical analysis.
-
Immunohistochemistry: Section the brain and stain for Aβ plaques (e.g., 4G8 antibody), microgliosis (Iba1), and synaptic markers (synaptophysin).
-
Biochemical Analysis: Homogenize brain tissue to measure levels of soluble and insoluble Aβ by ELISA and to assess levels of inflammatory markers and synaptic proteins by Western blot.
4. Expected Outcomes:
-
URMC-099 treatment is expected to improve cognitive performance in behavioral tests compared to vehicle-treated mice.[1]
-
A reduction in Aβ plaque load and soluble Aβ levels in the brain.[8]
-
Decreased microgliosis surrounding Aβ plaques.
-
Preservation of synaptic protein levels.[8]
Experimental Workflow Diagram
Caption: In vivo experimental workflow for URMC-099.
Assessment of Blood-Brain Barrier Permeability
URMC-099 has been shown to be brain-penetrant.[4] Assessing its effects on the blood-brain barrier (BBB) integrity in disease models can be a critical component of neuroprotection studies.
Protocol: IgG Immunostaining for BBB Permeability
-
Following the in vivo treatment protocol, collect brain tissue as described above.
-
Section the brain (40 µm coronal sections).
-
Perform immunohistochemistry using an antibody against mouse Immunoglobulin G (IgG).
-
Increased IgG staining within the brain parenchyma, outside of blood vessels, indicates a compromised BBB.[7]
-
Quantify the extravasated IgG signal using image analysis software.
Expected Outcome: In models where neuroinflammation leads to BBB disruption, URMC-099 treatment may reduce IgG extravasation, indicating a protective effect on the BBB.[7]
Conclusion
URMC-099 is a versatile research tool for investigating the role of neuroinflammation in a range of neurological disorders. The protocols outlined above provide a framework for designing and executing robust neuroprotection studies. Researchers should optimize these protocols based on their specific experimental models and research questions. The multifaceted actions of URMC-099, including its anti-inflammatory, pro-phagocytic, and synapto-protective effects, make it a compelling compound for further investigation in the field of neurotherapeutics.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis | eNeuro [eneuro.org]
- 6. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. URMC-099 in an In Vivo AAV-hSYN Model of Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 12. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders | Journal of Neuroscience [jneurosci.org]
- 13. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: URMC-099 In Vitro Applications
Introduction: URMC-099 is a brain-penetrant, small-molecule inhibitor originally developed for its potent activity against mixed-lineage kinase 3 (MLK3).[1] However, extensive kinase profiling has revealed that URMC-099 possesses broad-spectrum activity, inhibiting multiple kinases that are involved in various signaling pathways.[2][3] This guide is intended for researchers, scientists, and drug development professionals to provide a deeper understanding of URMC-099's off-target effects in vitro, offering troubleshooting advice and standardized protocols to ensure accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of URMC-099 and what are its known off-target effects?
A: The primary target of URMC-099 is Mixed Lineage Kinase 3 (MLK3), a serine/threonine kinase that is a key regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[4] URMC-099 is a potent inhibitor of MLK3 with an IC50 of 14 nM.[5]
However, URMC-099 is considered a "broad-spectrum" inhibitor due to its potent activity against a range of other kinases.[2] This includes other members of the MLK family (MLK1, MLK2, DLK) and critical signaling kinases such as LRRK2, ABL1, AXL, and FLT3.[2][5] At a concentration of 1 µM, URMC-099 inhibits dozens of kinases by more than 90%.[4] This polypharmacology is crucial to consider when designing experiments and interpreting data.
Q2: My experimental results are not what I expected based on MLK3 inhibition alone. What could be the cause?
A: If your results deviate from those expected by specific MLK3 inhibition, it is highly likely that one or more off-target effects are contributing to the observed phenotype. For example, inhibition of kinases like LRRK2, AXL, or FLT3 has been associated with modulation of microgliosis and neuroinflammation, effects that are also attributed to URMC-099.[2] The compound's neuroprotective effects are thought to stem from this ability to target multiple kinases simultaneously.[1][4] We recommend reviewing the quantitative kinase inhibition data below to identify potential off-target kinases that may be relevant in your experimental system.
Q3: How can I confirm if the observed effect in my in vitro model is due to MLK3 inhibition or an off-target?
A: To dissect the specific kinase responsible for an observed effect, several approaches can be taken:
-
Use a more selective inhibitor: Compare the effects of URMC-099 with a highly-specific MLK3 inhibitor that has a different chemical scaffold. If the highly selective inhibitor does not replicate the effect seen with URMC-099, it suggests an off-target is responsible.[1]
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of MLK3 or a suspected off-target kinase (e.g., LRRK2, AXL). If the effect of URMC-099 is diminished in cells lacking the suspected off-target, it confirms its involvement.
-
Dose-response analysis: The IC50 values for URMC-099 against its various targets differ (see table below). By performing a detailed dose-response curve, you may be able to correlate the effective concentration with the IC50 of a specific off-target kinase.
Q4: What are the typical concentrations of URMC-099 used in in vitro assays and how might this influence off-target effects?
A: In vitro studies commonly use URMC-099 in the range of 100 nM to 200 nM. This concentration is approximately 10 times higher than the IC50 for MLK3, ensuring complete inhibition of its signaling. However, at this concentration, URMC-099 will also potently inhibit other kinases with similar or lower IC50 values, such as LRRK2 (11 nM) and ABL1 (6.8 nM).[5][6] Therefore, at standard experimental concentrations, it is almost certain that multiple kinases are being inhibited. It is critical to interpret any data with this polypharmacology in mind.
Quantitative Kinase Inhibition Data
For ease of comparison, the inhibitory activity of URMC-099 against its primary target and key off-targets is summarized below.
Table 1: IC50 Values of URMC-099 for Various Kinases
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| ABL1 | 6.8 | [5] |
| LRRK2 | 11 | [5] |
| MLK3 (Primary) | 14 | [5] |
| MLK1 | 19 | [5] |
| FLT1 (VEGFR1) | 39 | [6] |
| MLK2 | 42 | [5] |
| DLK | 150 |[5] |
Table 2: Kinases with >90% Inhibition by 1 µM URMC-099
| Kinase Family | Representative Kinases Inhibited >90% | Reference |
|---|---|---|
| Tyrosine Kinases | ABL1, AXL, FLT3, KIT, PDGFRB, ALK | [4] |
| Serine/Threonine | LRRK2, ROCK1, IKKα, IKKβ, CLK1, CLK2, DYRK1B | [4] |
| CMGC Kinases | CDK4, CDK11, CDKL2 |[4] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the known signaling pathways affected by URMC-099 and a logical workflow for troubleshooting unexpected results.
Caption: URMC-099 inhibits MLK3 and key off-targets like LRRK2, AXL, and ABL1.
Caption: A logical workflow for investigating potential off-target effects of URMC-099.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the effects of URMC-099. Researchers should optimize these based on their specific cell types and experimental conditions.
Protocol 1: Western Blot for JNK and p38 Phosphorylation
This protocol is designed to assess the inhibition of MLK3 downstream signaling in microglial cells.
-
Cell Culture: Plate BV-2 microglial cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 2-4 hours in serum-free media prior to treatment.
-
Pre-treatment: Treat cells with URMC-099 (e.g., 100 nM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Induce pathway activation by treating cells with a stimulant such as HIV-1 Tat (1 µg/mL) or LPS (100 ng/mL) for 30 minutes.
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cytokine Release Assay (ELISA or Luminex)
This protocol measures the anti-inflammatory effects of URMC-099.
-
Cell Culture: Plate primary microglia or BV-2 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat cells with various concentrations of URMC-099 or vehicle (DMSO) for 1 hour.
-
Stimulation: Add a pro-inflammatory stimulus like LPS (100 ng/mL) or HIV-1 Tat (0.5 µg/mL) to the wells.
-
Incubation: Incubate the cells for 4, 8, or 12 hours to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
Cytokine Quantification:
-
ELISA: Use commercially available ELISA kits to measure the concentration of specific cytokines (e.g., TNFα, IL-6).
-
Luminex/Multiplex Assay: For simultaneous measurement of multiple cytokines, use a multiplex bead-based assay according to the manufacturer's instructions.
-
-
Data Analysis: Normalize cytokine concentrations to a control (e.g., total protein from cell lysates) if significant cytotoxicity is observed. Plot cytokine concentration against URMC-099 concentration to determine the IC50 for inflammation inhibition.
References
- 1. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
URMC-099 Technical Support Center: Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of URMC-099 in animal models, focusing on its toxicity and administration. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of URMC-099 in mice and what is its known toxicity profile at this dose?
A1: The most commonly reported effective and well-tolerated dose of URMC-099 in mice is 10 mg/kg, administered via intraperitoneal (i.p.) injection.[1][2][3] Studies lasting up to three weeks at this dosage have not reported observable signs of toxicity or significant changes in body weight.[4] However, formal toxicology studies determining the LD50 or maximum tolerated dose (MTD) are not publicly available. Long-term safety data is also limited.[4]
Q2: Are there any known specific safety concerns or contraindications for using URMC-099 in animal models?
A2: While generally considered well-tolerated in short-term studies, one study has raised a specific concern.[4] It was found that URMC-099 could facilitate Zika virus replication in the neonatal mouse brain, suggesting that its immunomodulatory effects might impact the host's ability to clear certain pathogens.[4] Therefore, caution is advised when using URMC-099 in models of active viral infection.
Q3: What are the known off-target effects of URMC-099?
A3: URMC-099 is a broad-spectrum kinase inhibitor.[4][5] While its primary target is Mixed Lineage Kinase 3 (MLK3), it also inhibits other kinases such as MLK1, MLK2, Dual Leucine Zipper Kinase (DLK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Abelson murine leukemia viral oncogene homolog 1 (ABL1).[5] This pleiotropic activity is thought to contribute to its neuroprotective effects but also means that researchers should consider potential off-target effects in their experimental design and interpretation of results.[4]
Q4: Have any effects on normal physiological processes been observed with URMC-099 administration?
A4: In a mouse model of orthopedic surgery, prophylactic administration of URMC-099 at 10 mg/kg did not interfere with the acute peripheral immune response to surgery or long-term bone healing.[2] This suggests that at this dose and in this context, it does not have detrimental effects on these specific physiological processes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of URMC-099 in vehicle | Improper solvent ratio or temperature. | Ensure the vehicle is prepared exactly as described in the protocol (5% DMSO, 40% PEG400, 55% saline). Prepare the solution at room temperature and use it promptly. Gentle warming may aid dissolution, but stability at elevated temperatures has not been reported. |
| No observable therapeutic effect | - Inadequate dosing or administration frequency.- Poor absorption or rapid metabolism.- Issues with the animal model. | - Confirm the 10 mg/kg dose and consider twice-daily administration as used in some studies.- Ensure proper i.p. injection technique. While oral bioavailability is reported as 41%, i.p. administration is more common in efficacy studies.[4]- Verify the pathology in your animal model and the timing of URMC-099 administration relative to disease progression. |
| Unexpected adverse events (e.g., weight loss, lethargy) | - Potential for off-target effects or unknown toxicity at higher doses or in specific models.- Vehicle toxicity. | - Reduce the dose or frequency of administration.- Run a vehicle-only control group to rule out effects of the DMSO/PEG400/saline mixture.- Monitor animals closely for any signs of distress and consult with a veterinarian. |
| Inconsistent results between experiments | - Variability in drug preparation.- Differences in animal strain, age, or sex.- Inconsistent timing of administration or assessment. | - Prepare fresh solutions of URMC-099 for each experiment.- Standardize animal characteristics and experimental conditions.- Maintain a strict and consistent timeline for all procedures. |
Quantitative Data Summary
Table 1: In Vivo Administration and Pharmacokinetics of URMC-099
| Parameter | Value | Animal Model | Administration Route | Source |
| Effective Dose | 10 mg/kg | Mouse | Intraperitoneal (i.p.) | [1][2][3] |
| Dosing Frequency | Daily or twice daily | Mouse | Intraperitoneal (i.p.) | [1][2] |
| Oral Bioavailability | 41% | Not specified | Oral | [4] |
| Brain:Plasma Ratio | 0.81 | Not specified | Systemic | [4] |
| Half-life | ~2 hours | Not specified | Not specified | [4] |
Detailed Experimental Protocols
Preparation of URMC-099 for In Vivo Administration
This protocol is adapted from multiple studies using URMC-099 in mice.[2]
Materials:
-
URMC-099 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Weigh the required amount of URMC-099 powder.
-
Prepare the vehicle solution consisting of 5% DMSO, 40% PEG400, and 55% sterile saline. For example, to prepare 10 ml of vehicle:
-
Add 0.5 ml of sterile DMSO to a sterile tube.
-
Add 4.0 ml of PEG400.
-
Add 5.5 ml of sterile saline.
-
Vortex until fully mixed.
-
-
To prepare a 2 mg/ml working solution of URMC-099, dissolve 20 mg of URMC-099 powder in 0.5 ml of DMSO first.[2]
-
Add 4 ml of PEG400 and 5.5 ml of sterile saline to the URMC-099/DMSO solution.[2]
-
Vortex thoroughly until the URMC-099 is completely dissolved. The final concentration will be 2 mg/ml in a vehicle containing 5% DMSO.[2]
-
For a 10 mg/kg dose, inject a volume of 5 µl/g of body weight. For example, a 25g mouse would receive a 125 µl injection.
-
Administer the solution via intraperitoneal (i.p.) injection.
Assessment of Neuroinflammation in a Mouse Model
This is a generalized workflow based on studies investigating the anti-inflammatory effects of URMC-099.[1][2]
Procedure:
-
Induction of Neuroinflammation: Induce neuroinflammation in the chosen mouse model (e.g., lipopolysaccharide [LPS] injection, surgical trauma, or a transgenic model of neurodegenerative disease).
-
URMC-099 Administration:
-
Begin prophylactic treatment with URMC-099 (10 mg/kg, i.p.) at a predetermined time before the inflammatory insult (e.g., three doses spaced 12 hours apart prior to surgery).[2]
-
Alternatively, begin therapeutic treatment after the onset of pathology.
-
Include a vehicle-treated control group.
-
-
Tissue Collection: At the desired endpoint, euthanize the animals and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Immunohistochemistry:
-
Collect the brains and postfix in 4% PFA.
-
Prepare brain sections (e.g., 40 µm coronal sections).
-
Perform immunohistochemical staining for markers of microglial activation (e.g., Iba1, CD68) and other inflammatory mediators.
-
-
Biochemical Analysis:
-
For protein analysis, collect fresh brain tissue and homogenize.
-
Perform Western blotting or ELISA to quantify levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β) and signaling proteins (e.g., phosphorylated JNK, p38).[4]
-
-
Data Analysis: Quantify the immunohistochemical staining (e.g., cell counts, area of immunoreactivity) and biochemical data. Compare the results between the URMC-099 treated and vehicle-treated groups.
Visualizations
Caption: URMC-099 inhibits the MLK3 signaling cascade.
Caption: General experimental workflow for in vivo studies.
References
- 1. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. selleckchem.com [selleckchem.com]
URMC-099 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for URMC-099, a potent, orally bioavailable, and brain-penetrant mixed-lineage kinase (MLK) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of URMC-099 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving URMC-099?
A1: The recommended solvent for creating a stock solution of URMC-099 is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be reduced by moisture-absorbing DMSO.[1]
Q2: What is the solubility of URMC-099 in common laboratory solvents?
A2: URMC-099 exhibits high solubility in DMSO. It is reported to be insoluble in water and has limited solubility in ethanol.[1][4] For detailed solubility data, please refer to the table below.
Q3: My URMC-099 is not dissolving properly in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving URMC-099, consider the following troubleshooting steps:
-
Use fresh, high-purity DMSO: As mentioned, URMC-099's solubility is sensitive to moisture.[1]
-
Gentle warming: Warm the solution at 37°C for 10 minutes.[4]
-
Sonication: Use an ultrasonic bath to aid dissolution.[4][6]
-
Vortexing: Ensure the solution is mixed thoroughly.
Q4: How should I prepare URMC-099 for in vitro cell culture experiments?
A4: For in vitro studies, a common practice is to prepare a high-concentration stock solution in DMSO, for example, a 1000x stock solution of 100 μM URMC-099 in sterile DMSO.[2][5] This stock can then be diluted to the final desired concentration in your cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: How do I formulate URMC-099 for in vivo animal studies?
A5: Due to its poor water solubility, URMC-099 requires a specific vehicle for in vivo administration. A commonly used formulation for intraperitoneal (i.p.) injection involves first dissolving the compound in DMSO and then diluting it with a mixture of polyethylene glycol (e.g., PEG400), Tween 80, and saline.[1][2][5][7][8] A typical final solution might contain 5% DMSO.[2][5][8] Always ensure the final solution is clear and homogenous before administration.[1]
Solubility Data
The following table summarizes the reported solubility of URMC-099 in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 21.1 mg/mL | - |
| ≥ 33 mg/mL (78.28 mM) | Hygroscopic DMSO can reduce solubility.[3] | |
| 25 mg/mL | - | |
| 75 mg/mL (177.92 mM) | Sonication is recommended.[6] | |
| 80 mg/mL | - | |
| 84 mg/mL (199.26 mM) | Use fresh DMSO.[1] | |
| Ethanol | 1 mg/mL | - |
| 6 mg/mL (14.23 mM) | Sonication is recommended.[1][6] | |
| Water | < 1 mg/mL / Insoluble | - |
| DMF | 25 mg/mL | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |
Experimental Protocols
Preparation of URMC-099 Stock Solution for In Vitro Use
-
Aseptically weigh the desired amount of URMC-099 powder.
-
Add fresh, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 1000x the final working concentration).
-
If necessary, gently warm the solution at 37°C or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
Formulation of URMC-099 for In Vivo Intraperitoneal (i.p.) Injection
This protocol is adapted from published studies and provides a final concentration of 2 mg/mL.[2][5][7]
-
Dissolve 20 mg of URMC-099 in 0.5 mL of sterile DMSO.
-
In a separate sterile tube, prepare a mixture of 4 mL of polyethylene glycol 400 (PEG400) and 5.5 mL of sterile saline.
-
Slowly add the URMC-099/DMSO solution to the PEG400/saline mixture while vortexing to ensure proper mixing.
-
The final volume will be 10 mL, resulting in a 2 mg/mL URMC-099 solution in a vehicle containing 5% DMSO, 40% PEG400, and 55% saline.
-
The mixed solution should be used immediately for optimal results.[1]
Visualized Workflows and Pathways
URMC-099 Solubility Troubleshooting Workflow
Caption: A troubleshooting guide for dissolving URMC-099.
URMC-099 Mechanism of Action: Inhibition of the MLK3 Signaling Pathway
URMC-099 is a potent inhibitor of Mixed-Lineage Kinase 3 (MLK3). MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase signaling pathways, which are involved in inflammatory responses and neuronal cell death.[9] By inhibiting MLK3, URMC-099 can suppress the activation of these downstream pathways, leading to its anti-inflammatory and neuroprotective effects.[2][10][11]
Caption: URMC-099 inhibits the MLK3 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. jneurosci.org [jneurosci.org]
- 6. URMC-099 | mixed lineage kinase type 3 (MLK3) inhibitor | TargetMol [targetmol.com]
- 7. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating URMC-099: A Technical Guide for Consistent Experimental Outcomes
Rochester, NY - The small molecule inhibitor URMC-099 is a powerful research tool for investigating neuroinflammatory and neurodegenerative processes. As a broad-spectrum inhibitor of mixed-lineage kinases (MLKs), with a primary affinity for MLK3, it plays a crucial role in modulating downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways.[1][2] However, the pleiotropic nature of URMC-099, stemming from its activity against multiple kinases, can sometimes lead to inconsistent or unexpected experimental results.[1]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot common issues, understand the nuances of URMC-099's activity, and ensure the generation of reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for URMC-099?
A1: URMC-099 is a brain-penetrant, orally bioavailable small molecule that primarily functions as a mixed-lineage kinase (MLK) inhibitor.[3] It shows a high affinity for MLK3 (IC50 = 14 nM) and also inhibits MLK1, MLK2, and dual leucine zipper kinase (DLK).[3] By inhibiting these upstream kinases, URMC-099 effectively suppresses the activation of downstream JNK and p38 MAPK signaling cascades, which are key drivers of inflammatory responses and neuronal cell death.[1][2] Additionally, URMC-099 has been shown to inhibit other kinases such as LRRK2 and ABL1.[3]
Q2: I'm observing high variability in my cell culture experiments. What are the potential causes?
A2: Inconsistent results in cell culture can arise from several factors:
-
Cell Passage Number: Primary microglia and neuronal cultures can change their responsiveness with increasing passage numbers. It is crucial to use cells within a consistent and low passage range.
-
Compound Stability: Ensure that your URMC-099 stock solution is properly stored. For in vitro experiments, a 1000x stock solution in sterile DMSO is typically prepared.[2] Fresh dilutions should be made for each experiment to avoid degradation.
-
Cell Health and Density: The initial health and seeding density of your cells can significantly impact their response to URMC-099. Ensure cultures are healthy and seeded consistently across experiments.
-
Stimulus Variability: If you are co-treating with an inflammatory stimulus (e.g., LPS, HIV-1 Tat, Aβ), ensure the purity and concentration of the stimulus are consistent.
Q3: My in vivo results with URMC-099 are not aligning with published data. What should I check?
A3: Discrepancies in in vivo studies can be complex. Consider the following:
-
Animal Model: The specific strain, age, and sex of the animals can influence the outcome. For instance, studies have used C57BL/6 mice at various ages.[4][5]
-
Dosing and Administration: The standard dose in many rodent studies is 10 mg/kg administered via intraperitoneal (i.p.) injection.[1][4][5][6] The timing and frequency of administration (e.g., prophylactic vs. post-treatment) are critical and should align with your experimental goals.[4][5]
-
Vehicle Formulation: The vehicle used to dissolve URMC-099 for in vivo use is important for its bioavailability. A common formulation involves dissolving URMC-099 in DMSO and then diluting it in a mixture of polyethylene glycol 400 (PEG400) and sterile saline.[2][7]
-
Pleiotropic Effects: Due to its broad-spectrum activity, URMC-099 can have off-target effects that may vary between different disease models or tissues.[1] For example, while it inhibited cancer cell migration in vitro, it was ineffective against metastasis in a mouse xenograft model, possibly due to redundancy in MLK family members or other unforeseen interactions.[1]
Q4: Can URMC-099 affect peripheral inflammation?
A4: Interestingly, studies have shown that at effective neuroprotective doses, URMC-099 may not significantly impact the peripheral immune response. For example, in a mouse model of orthopedic surgery, prophylactic URMC-099 treatment prevented neuroinflammation and cognitive decline without altering the peripheral innate immune response or fracture healing.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no inhibition of JNK/p38 phosphorylation | 1. Insufficient URMC-099 concentration.2. Degraded URMC-099 stock.3. Incorrect timing of treatment relative to stimulus. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and stimulus. A concentration of 100 nM has been shown to be effective in vitro.[2]2. Prepare a fresh stock solution of URMC-099.3. Pre-treatment with URMC-099 for at least 1 hour before adding the stimulus is a common protocol.[2] |
| Unexpected cell toxicity | 1. URMC-099 concentration is too high.2. Solvent (DMSO) toxicity.3. Off-target effects in a specific cell line. | 1. Lower the concentration of URMC-099.2. Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%).3. Test the viability of your specific cell line with a range of URMC-099 concentrations. |
| Inconsistent effects on microglial phenotype | 1. Heterogeneity of primary microglial cultures.2. Differences in microglial activation state at the time of treatment. | 1. Use a standardized protocol for isolating and culturing primary microglia.2. Ensure a consistent baseline activation state before initiating experiments. |
| Discrepancy between in vitro and in vivo results | 1. Poor bioavailability or CNS penetration in your specific model.2. Complex in vivo interactions and off-target effects. | 1. While URMC-099 is known to be brain-penetrant, pharmacokinetic studies in your specific animal model may be necessary.2. Consider the broad-spectrum nature of URMC-099 and potential interactions with other signaling pathways in the complex in vivo environment.[1] |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of URMC-099 for Various Kinases
| Kinase | IC50 (nM) |
| MLK1 | 19 |
| MLK2 | 42 |
| MLK3 | 14 |
| DLK | 150 |
| LRRK2 | 11 |
| ABL1 | 6.8 |
| Data sourced from Selleck Chemicals.[3] |
Table 2: Common Experimental Dosing of URMC-099
| Application | Model | Concentration/Dose | Administration | Reference |
| In Vitro | BV-2 Microglial Cells | 100 nM | In culture medium | [2] |
| In Vitro | Cultured Neurons | 300 nM | In culture medium | [7] |
| In Vivo | HIV-1 Tat-injected Mice | 10 mg/kg | i.p. injection, every 12h | [2] |
| In Vivo | Orthopedic Surgery Model (Mice) | 10 mg/kg | i.p. injection, spaced 12h apart | [4][5] |
| In Vivo | APP/PS1 AD Model Mice | 10 mg/kg | i.p. injection, daily for 3 weeks | [6] |
| In Vivo | EAE Model (Mice) | 10 mg/kg | i.p. injection, twice daily | [7] |
Key Experimental Protocols
1. In Vitro Inhibition of JNK Phosphorylation in Microglia
-
Cell Seeding: Plate BV-2 microglial cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treatment: One hour prior to stimulation, replace the culture medium with fresh medium containing either 100 nM URMC-099 (dissolved in DMSO and diluted in medium) or a vehicle control (DMSO diluted in medium).
-
Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL HIV-1 Tat) to the wells and incubate for 30 minutes.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Western Blotting: Collect the cell lysates and perform Western blotting to detect the levels of phosphorylated JNK (p-JNK) and total JNK. A significant reduction in the p-JNK/total JNK ratio in the URMC-099 treated group compared to the stimulus-only group indicates successful inhibition.[2]
2. In Vivo Administration of URMC-099 in a Mouse Model
-
Compound Preparation: Prepare the URMC-099 working solution for intraperitoneal (i.p.) injection. A common method is to dissolve 20 mg of URMC-099 in 0.5 mL of DMSO, and then dilute this solution in a mixture of 4 mL of polyethylene glycol 400 (PEG400) and 5.5 mL of sterile saline, resulting in a final concentration of 2 mg/mL.[2]
-
Dosing: Administer URMC-099 to mice via i.p. injection at a dose of 10 mg/kg. The dosing schedule will depend on the experimental design (e.g., prophylactic treatment may involve multiple doses before the insult).[2][4][5]
-
Experimental Procedure: Proceed with your specific in vivo model (e.g., induction of EAE, stereotactic injection of a toxin, or behavioral testing).
Visualizing the Pathways
To better understand the mechanism of URMC-099 and its place in experimental workflows, the following diagrams illustrate the key signaling pathways and a general experimental design.
Caption: URMC-099 inhibits MLK3 and other MLKs, blocking downstream JNK and p38 MAPK pathways.
Caption: General experimental workflows for in vitro and in vivo studies using URMC-099.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
URMC-099 In Vivo Experiments: Technical Support Center
This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers using URMC-099 in in vivo experiments.
Critical Clarification: URMC-099 is a Pharmacological Agent, Not a Vehicle Control
A common point of confusion is the role of URMC-099 in an experiment. It is crucial to understand that URMC-099 is a potent, brain-penetrant, broad-spectrum kinase inhibitor and should be treated as the experimental therapeutic agent. It is NOT an inert vehicle.
The "vehicle control" in your experiment should be the solution used to dissolve and administer URMC-099, but without the URMC-099 compound itself. Administering the vehicle alone to a control group is essential to ensure that the observed effects are due to URMC-099 and not the solvent mixture.
Frequently Asked Questions (FAQs)
Q1: What is URMC-099 and what is its primary mechanism of action?
URMC-099 is a small-molecule inhibitor of mixed-lineage kinases (MLKs), with particular potency against MLK3 (IC50 = 14 nM)[1][2]. MLKs are upstream regulators of the JNK and p38 MAPK signaling pathways, which are heavily involved in cellular responses to inflammatory stress.[1][3] By inhibiting MLK3, URMC-099 effectively dampens these stress-activated pathways, leading to reduced neuroinflammation and neuroprotective effects.[1][4][5] It is considered "broad-spectrum" because it also inhibits other kinases, including LRRK2, AXL, and FLT3, which may contribute to its overall efficacy.[6]
Q2: What is the appropriate vehicle control formulation for URMC-099?
The vehicle must be identical to the solution used to deliver URMC-099, simply lacking the active compound. A widely used and published formulation for intraperitoneal (i.p.) injection in mice is:
Always prepare the vehicle control and the URMC-099 solution in parallel to ensure they are perfectly matched.
Q3: What is a typical dosage and administration route for in vivo studies?
A common and effective dose reported in multiple mouse models (including models of Alzheimer's, PND, and HAND) is 10 mg/kg, administered via intraperitoneal (i.p.) injection .[4][6][8] The frequency can be once or twice daily, depending on the experimental design and disease model.[4][7]
Experimental Protocols & Methodologies
Preparation of URMC-099 and Vehicle Control for Intraperitoneal (i.p.) Injection
This protocol is adapted from published in vivo studies.[4]
Materials:
-
URMC-099 powder
-
Dimethylsulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate Required Volumes: Determine the total volume needed for your treatment and control groups based on a 10 mg/kg dosage and the weight of your animals. Assume a standard injection volume (e.g., 100 µL per 20g mouse).
-
Prepare URMC-099 Stock (Optional but Recommended): Dissolve a known weight of URMC-099 in 100% DMSO to create a concentrated stock. This can improve accuracy. For example, dissolve 20 mg of URMC-099 in 0.5 mL of DMSO.[4]
-
Prepare Final URMC-099 Solution:
-
In a sterile tube, add the required volume of your URMC-099/DMSO stock (or pure DMSO if starting from powder).
-
Add PEG400 to the tube. The final concentration should be 40%.
-
Vortex gently until the solution is clear.
-
Add sterile saline to reach the final volume. The final concentration should be 55% saline and 5% DMSO.
-
Vortex gently to mix. The final solution should be clear. For example, to make a 2 mg/mL working solution, dilute the 20 mg/0.5 mL DMSO stock with 4 mL of PEG400 and 5.5 mL of sterile saline.[4]
-
-
Prepare Vehicle Control Solution:
-
In a separate, clearly labeled sterile tube, add the same relative volumes of DMSO, PEG400, and sterile saline used for the drug solution, but without URMC-099.
-
For example, combine 0.5 mL DMSO, 4 mL PEG400, and 5.5 mL saline.
-
Vortex gently to mix.
-
Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of URMC-099
This table summarizes the half-maximal inhibitory concentrations (IC50) for key kinase targets of URMC-099.
| Kinase Target | IC50 (nM) | Primary Pathway Association | Reference |
| MLK3 | 14 | MAPK/JNK Stress Response | [2] |
| MLK1 | 19 | MAPK/JNK Stress Response | [2] |
| MLK2 | 42 | MAPK/JNK Stress Response | [2] |
| DLK | 150 | MAPK/JNK Stress Response | [2] |
| LRRK2 | 11 | Autophagy, Neuroinflammation | [2] |
| ABL1 | 6.8 | Cell Proliferation, Stress Response | [2] |
Table 2: Example In Vivo Dosing Regimens
This table provides examples of URMC-099 dosing from various successful preclinical studies.
| Disease Model | Animal | Dose & Route | Dosing Schedule | Outcome | Reference |
| Alzheimer's Disease | APP/PS1 Mice | 10 mg/kg, i.p. | Daily for 3 weeks | Reduced Aβ load, restored synapses | [8] |
| Perioperative Neurocognitive Disorders (PND) | C57BL/6 Mice | 10 mg/kg, i.p. | 3 doses, 12h apart, prior to surgery | Prevented microgliosis & cognitive decline | [6][9] |
| HIV-Associated Neurocognitive Disorders (HAND) | Mice | 10 mg/kg, i.p. | Twice daily | Reduced inflammatory cytokines | [4] |
| Multiple Sclerosis (EAE) | Mice | 10 mg/kg, i.p. | Twice daily, after symptom onset | Protected hippocampal synapses | [7] |
Troubleshooting Guide
Problem 1: My prepared URMC-099 solution is cloudy or has precipitated.
-
Cause: URMC-099 has limited solubility in aqueous solutions. The order of solvent addition is critical.
-
Solution: Ensure you dissolve the URMC-099 powder completely in DMSO first before adding the PEG400. Vortex until this mixture is perfectly clear. Only then should you add the saline, mixing gently. Prepare the solution fresh before each use for best results.[2]
Problem 2: I am not observing the expected anti-inflammatory or neuroprotective effects.
-
Cause 1: Dosing and Timing. The therapeutic window is crucial. For acute models like surgery-induced PND, prophylactic (pre-treatment) administration has been shown to be effective.[6][9] For chronic models, a sustained treatment period (e.g., several weeks) may be necessary.[8]
-
Solution 1: Review the literature for your specific model. Consider if a prophylactic approach or a longer treatment duration is needed.
-
Cause 2: Compound Stability. Ensure the compound has been stored correctly (as per the supplier's instructions) and that the prepared solution is used promptly.
-
Solution 2: Prepare fresh solutions for each injection day. Do not store the final diluted solution for extended periods.
Problem 3: I am concerned about off-target effects.
-
Cause: URMC-099 is a broad-spectrum inhibitor, not exclusively specific to MLK3. It potently inhibits other kinases like LRRK2 and AXL, which could independently influence your results.[1][6]
-
Solution: Acknowledge this in your experimental design and interpretation. The observed phenotype is likely the result of inhibiting multiple pathways. If possible, consider using complementary tools (e.g., more specific inhibitors for other targets, or genetic models) to dissect the specific contribution of MLK3 versus other targets in your system. Note that some preclinical data suggests potential for adverse cardiac remodeling, though this has not been confirmed in vivo.[1]
Problem 4: The vehicle control group is showing an unexpected phenotype.
-
Cause: The vehicle itself, particularly DMSO, can have biological effects, although the 5% concentration is generally considered safe for in vivo use.
-
Solution: This highlights the absolute necessity of the vehicle control group. Any effects seen in this group must be considered the baseline when evaluating the specific effects of URMC-099. Ensure your vehicle preparation is consistent and free of contaminants.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 6. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
URMC-099 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential limitations and common issues encountered when using the mixed-lineage kinase inhibitor, URMC-099, in a research setting.
Frequently Asked Questions (FAQs)
Q1: My in vitro results with URMC-099 are promising, but they are not translating to my in vivo model. What could be the reason for this discrepancy?
A1: This is a known potential issue. While URMC-099 has demonstrated efficacy in various in vitro models, its translation to in vivo settings can be complex. For instance, one study found that while URMC-099 inhibited the migration of triple-negative breast cancer cells in vitro, it did not prevent metastasis in a mouse xenograft model.[1] This could be due to several factors:
-
Biological Redundancy: Other kinases or compensatory signaling pathways in a complex in vivo system may overcome the inhibitory effect of URMC-099 on its primary targets.[1]
-
Pleiotropic Effects: The broad-spectrum activity of URMC-099, while beneficial in some contexts, might lead to off-target effects that could counteract the desired therapeutic outcome in a whole organism.[1]
-
Pharmacokinetics: Although URMC-099 has good brain penetration, its half-life and metabolism in the specific animal model and disease state could influence its efficacy.[2][3]
Troubleshooting Steps:
-
Verify Target Engagement in vivo: Confirm that URMC-099 is reaching the target tissue at a sufficient concentration to inhibit MLK3 and other intended kinases. This can be done by measuring the phosphorylation levels of downstream targets like JNK in the tissue of interest.[4]
-
Evaluate Off-Target Effects: Consider the possibility that off-target effects are influencing the outcome. A thorough understanding of the compound's full kinase inhibition profile is crucial.
-
Assess the Animal Model: The specific animal model used may have inherent biological characteristics that make it less responsive to MLK inhibition.
Q2: I am observing unexpected or contradictory results in my experiments. Could this be due to the broad-spectrum nature of URMC-099?
A2: Yes, the broad-spectrum kinase inhibition profile of URMC-099 is a critical factor to consider when interpreting results. While its primary target is MLK3, it also inhibits other kinases with high affinity.[2][5] This can lead to pleiotropic effects that may be beneficial in some contexts but could also produce unexpected outcomes.[1]
For example, research has shown that a broad-spectrum inhibitor like URMC-099 can be more effective in neuroinflammatory disease models than a highly selective MLK3 inhibitor, suggesting that targeting multiple kinases may be necessary for the desired neuroprotective effect.[6] However, this same broad activity could lead to unforeseen consequences in other biological systems.
Troubleshooting Steps:
-
Consult the Kinase Inhibition Profile: Refer to the IC50 data for URMC-099 against a panel of kinases to understand its potential off-target activities.
-
Use a More Selective Inhibitor as a Control: If available, comparing the effects of URMC-099 with a more selective MLK3 inhibitor can help dissect which effects are due to MLK3 inhibition versus off-target activities.[6]
-
Analyze Downstream Signaling Pathways: Investigate the activation state of various signaling pathways downstream of the kinases inhibited by URMC-099 to gain a more comprehensive understanding of its cellular effects.
Q3: I am concerned about the potential for immunosuppression in my long-term in vivo studies. Is this a valid concern with URMC-099?
A3: This is a valid consideration. URMC-099's mechanism of action involves modulating the inflammatory response, primarily by inhibiting pro-inflammatory signaling in microglia and macrophages.[1][7] While this is beneficial for treating neuroinflammatory conditions, it could potentially dampen the immune response to pathogens.
One study highlighted this potential limitation, finding that URMC-099 facilitated Zika viral replication in the neonatal mouse brain, suggesting that MLK3 may play a role in the host's defense against this virus.[1] However, it's also important to note that in a model of orthopedic surgery, prophylactic treatment with URMC-099 did not affect the peripheral innate immune response or fracture healing, indicating that its immunomodulatory effects can be context-dependent.[8][9]
Troubleshooting and Experimental Design Considerations:
-
Monitor for Infections: In long-term studies, closely monitor animals for any signs of infection.
-
Immune System Profiling: Include endpoints in your study to assess the overall status of the immune system, such as analyzing immune cell populations and cytokine profiles.
-
Challenge Studies: If relevant to your research question, consider including a pathogen challenge to directly assess the impact of URMC-099 on the immune response to a specific infectious agent.
Q4: I am having trouble dissolving URMC-099 for my experiments. What is the recommended procedure?
A4: URMC-099 has limited solubility. For in vitro experiments, it is soluble in DMSO at concentrations of at least 33 mg/mL (78.28 mM).[3] It is crucial to use fresh, high-quality DMSO, as moisture can reduce solubility.[2]
For in vivo administration, a common protocol involves a multi-step process to create a vehicle suitable for injection:[8]
-
Dissolve URMC-099 in a small amount of sterile DMSO.
-
Add polyethylene glycol 400 (PEG400).
-
Add sterile saline to reach the final desired concentration.
It is recommended to warm the solution at 37°C and/or use an ultrasonic bath to aid dissolution.[10] Always prepare fresh solutions and avoid repeated freeze-thaw cycles of stock solutions.[2]
Quantitative Data Summary
Table 1: URMC-099 Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| MLK1 | 19[2] |
| MLK2 | 42[2] |
| MLK3 | 14[2][3] |
| DLK | 150[2] |
| LRRK2 | 11[2][5] |
| ABL1 | 6.8[2] |
Experimental Protocols & Visualizations
URMC-099 Signaling Pathway
URMC-099 primarily targets Mixed Lineage Kinase 3 (MLK3), a key upstream regulator of the JNK and p38 MAPK signaling pathways. These pathways are activated by inflammatory stimuli and cellular stress, leading to the production of pro-inflammatory cytokines and, in some cases, apoptosis. By inhibiting MLK3, URMC-099 blocks the downstream activation of these pathways, thereby reducing inflammation and promoting cell survival.
Caption: URMC-099 inhibits MLK3, blocking downstream JNK and p38 MAPK signaling.
Experimental Workflow: In Vivo Administration of URMC-099
The following workflow outlines the key steps for preparing and administering URMC-099 in a typical preclinical mouse model.
Caption: Workflow for preparing and administering URMC-099 for in vivo studies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. URMC-099 | MLK3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 8. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. URMC-099 | CAS:1229582-33-5 | MLK3 inhibitor, orally bioavailable and brain penetrant | High Purity | Manufacturer BioCrick [biocrick.com]
URMC-099 long-term stability in solution
This guide provides researchers, scientists, and drug development professionals with essential information on the long-term stability of URMC-099 in solution. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing URMC-099 stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of URMC-099.[1][2][3][4] It is crucial to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2] For other applications, solubility in ethanol has also been reported.[2] The compound is generally considered insoluble in water.[3][4]
Q2: How should I store URMC-099 as a dry powder and as a stock solution?
A2: As a dry powder, URMC-099 can be stored for up to 3 years at -20°C.[2][3] For stock solutions in DMSO, storage at -80°C is recommended for up to 1 year.[2] Some suppliers suggest stability for up to 2 years at -80°C.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[2][3] To maintain stability, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: What is the stability of URMC-099 in aqueous-based buffers or media for in vitro assays?
A3: While specific long-term stability data in aqueous buffers is not extensively published, it is standard practice to assume that small molecules like URMC-099 have limited stability in aqueous solutions. Therefore, it is highly recommended to prepare fresh dilutions from a DMSO stock solution for each experiment. Working solutions for in vivo experiments, which often contain a mixture of solvents and aqueous saline, should be prepared freshly and used on the same day to avoid precipitation and degradation.[1][2]
Q4: Are there specific handling instructions I should be aware of?
A4: Yes. Due to the limited solubility of URMC-099, if you observe any precipitation, gently warm the solution to 37°C for 10 minutes and/or sonicate it in an ultrasonic bath to help redissolve the compound.[5] Always use fresh, high-quality solvents, especially DMSO, to achieve maximum solubility.[2]
Data Presentation
Table 1: Solubility of URMC-099 in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 84 mg/mL[2] | ~199.3 mM | Saturation may be higher. Use fresh, anhydrous DMSO.[1][2] |
| Ethanol | 6 mg/mL[2] | ~14.2 mM | |
| Water | < 0.1 mg/mL[4] | Insoluble |
Table 2: Recommended Storage and Stability of URMC-099
| Form | Storage Temperature | Duration | Recommendations |
| Dry Powder | -20°C | Up to 3 years[2][3] | Store desiccated. |
| DMSO Stock Solution | -80°C | Up to 1 year[2] | Some evidence suggests up to 2 years.[1] Aliquot to avoid freeze-thaw cycles.[2] |
| DMSO Stock Solution | -20°C | Up to 1 month[2][3] | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | N/A | Use immediately | Prepare fresh from DMSO stock for each experiment. |
Troubleshooting Guide
This section addresses common issues encountered when working with URMC-099 solutions.
Problem 1: URMC-099 powder is not fully dissolving in DMSO.
-
Cause: The DMSO may have absorbed moisture, reducing its solvating capacity. Alternatively, the concentration may be too high for the current conditions.
-
Solution:
Problem 2: Precipitate has formed in my DMSO stock solution after storage.
-
Cause: This can occur if the solution was not fully dissolved initially or due to temperature fluctuations.
-
Solution: Follow the same steps as above (warming and sonication) to redissolve the precipitate before making dilutions.[5] If the precipitate does not redissolve, the solution may be compromised.
Problem 3: My in vivo formulation is cloudy or contains a precipitate.
-
Cause: URMC-099 has very low aqueous solubility. Formulations for in vivo use often involve a solvent mixture that can become unstable over time.
-
Solution: In vivo working solutions must be prepared fresh immediately before administration.[1][2] If cloudiness or precipitation occurs during preparation, vigorous mixing or sonication may help, but the solution should be used quickly.
Problem 4: I am observing inconsistent or weaker-than-expected activity in my experiments.
-
Cause: This could be a sign of compound degradation. Repeated freeze-thaw cycles can degrade the compound, or the stock solution may have exceeded its stable storage period.
-
Solution:
-
Always aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[2]
-
Prepare a fresh stock solution from powder if the current stock is old or has been handled improperly.
-
Confirm the stability of your stock by running a quality control check (e.g., via HPLC-MS) against a new sample.
-
Caption: Troubleshooting workflow for URMC-099 solution issues.
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
Objective: To prepare a stable, high-concentration stock solution of URMC-099 for long-term storage.
Materials:
-
URMC-099 powder (MW: 421.54 g/mol )
-
Anhydrous, sterile DMSO (new, sealed vial)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer and sonicator
Methodology:
-
Calculate the mass of URMC-099 required. For 1 mL of a 50 mM stock solution:
-
Mass = 0.050 mol/L * 1 L/1000 mL * 421.54 g/mol * 1000 mg/g * 1 mL = 21.08 mg
-
-
Weigh 21.08 mg of URMC-099 powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-3 minutes.
-
If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Once the solution is clear, aliquot it into single-use, sterile cryovials (e.g., 20 µL aliquots).
-
Store the aliquots at -80°C for long-term use (up to 1 year).
Protocol 2: General Workflow for Assessing Solution Stability by HPLC
Objective: To provide a framework for quantitatively assessing the long-term stability of a URMC-099 stock solution.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of URMC-099 in DMSO as described in Protocol 1.
-
Time-Zero Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration (e.g., 10 µM) in mobile phase. Inject this sample into an HPLC system with a UV detector. Record the peak area of URMC-099. This serves as the 100% reference.
-
Storage: Store aliquots of the stock solution under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time-Point Analysis: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Sample Analysis: Thaw the aliquot, dilute it in the same manner as the T=0 sample, and analyze it using the same HPLC method. Record the peak area.
-
Data Calculation: Calculate the percentage of URMC-099 remaining at each time point relative to the T=0 sample:
-
% Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
-
Degradation Analysis: Look for the appearance of new peaks in the chromatogram, which may indicate degradation products.
Caption: General experimental workflow for stability assessment.
Signaling Pathway Context
URMC-099 is a potent inhibitor of Mixed Lineage Kinase 3 (MLK3).[1][5] MLK3 is a key upstream regulator in the mitogen-activated protein kinase (MAPK) signaling cascade.[6] By inhibiting MLK3, URMC-099 effectively blocks the phosphorylation and subsequent activation of downstream targets like c-Jun N-terminal kinase (JNK) and p38, which are heavily involved in inflammatory and neurodegenerative processes.[6][7][8] Understanding this mechanism is crucial as the stability of the URMC-099 solution directly impacts its ability to engage this target and produce reliable experimental outcomes.
Caption: Simplified URMC-099 mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adipogen.com [adipogen.com]
- 4. URMC-099 | CAS:1229582-33-5 | MLK3 inhibitor, orally bioavailable and brain penetrant | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
URMC-099 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using URMC-099 in Western blot experiments. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during their research.
Troubleshooting Guides
This section is designed to help you identify and solve specific problems you might encounter with your Western blot results when using URMC-099.
Issue 1: No or Weak Signal for Target Protein
Question: I am not seeing a band for my target protein, or the signal is very weak after treating my cells with URMC-099. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Protein Loading | Ensure you are loading an adequate amount of total protein per lane (typically 20-40 µg for cell lysates). Perform a protein concentration assay (e.g., BCA) to accurately determine the protein concentration of your samples.[1] |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage, especially for high or low molecular weight proteins. Ensure the transfer stack is assembled correctly with no air bubbles. |
| Primary Antibody Issues | The primary antibody may not be effective. Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C).[2] Ensure the antibody is validated for Western blotting and stored correctly. Include a positive control to confirm antibody activity. |
| Secondary Antibody Problems | The secondary antibody may have lost activity. Use a fresh dilution of the secondary antibody and ensure it is compatible with the primary antibody. Confirm that the secondary antibody's HRP conjugate is not inhibited by sodium azide.[2] |
| Substrate Inactivity | The ECL substrate may be expired or improperly prepared. Use fresh substrate and ensure it is mixed according to the manufacturer's instructions. For low abundance proteins, consider using a high-sensitivity substrate.[2] |
| URMC-099 Treatment Effect | URMC-099 may be causing a significant downregulation or degradation of your target protein. Perform a dose-response and time-course experiment to determine the optimal treatment conditions. |
Issue 2: High Background on the Western Blot
Question: My Western blot has a high background, making it difficult to see my specific bands. How can I reduce the background?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). Adding a small amount of Tween 20 (0.05-0.1%) to the blocking and wash buffers can also help.[2] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Ensure vigorous agitation during washes to effectively remove unbound antibodies.[1] |
| Membrane Drying Out | Ensure the membrane remains wet throughout the entire process, as drying can cause non-specific antibody binding. |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulates that can cause speckles and high background. |
Issue 3: Unexpected or Multiple Bands
Question: I am seeing multiple bands or bands at unexpected molecular weights. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-Specific Antibody Binding | Increase the stringency of your washes (e.g., increase Tween 20 concentration or add more salt). Dilute your primary antibody further. Ensure your blocking step is sufficient. |
| Protein Degradation | Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation. Handle samples on ice at all times. |
| Post-Translational Modifications | Your protein of interest may have various post-translational modifications (e.g., phosphorylation, glycosylation) that can cause it to run at a different molecular weight. Consult the literature for your specific target. |
| Splice Variants or Isoforms | The antibody may be recognizing different splice variants or isoforms of your target protein. Check the antibody datasheet for known cross-reactivities. |
| Dimerization or Multimerization | The protein may be forming dimers or multimers. Ensure your sample buffer contains a sufficient concentration of reducing agent (e.g., DTT or β-mercaptoethanol) and that samples are adequately heated before loading. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of URMC-099?
URMC-099 is a brain-penetrant, mixed-lineage kinase (MLK) inhibitor.[3] It primarily targets MLK1, MLK2, MLK3, and Dual Leucine Zipper Kinase (DLK).[3] Additionally, it has been shown to inhibit Leucine-rich repeat kinase 2 (LRRK2) and ABL1.[3] By inhibiting these kinases, URMC-099 can modulate downstream signaling pathways, including the JNK and p38 MAPK pathways, which are involved in inflammation and neuronal cell death.[4][5]
Q2: What are the IC50 values for URMC-099 against its primary targets?
The half-maximal inhibitory concentrations (IC50) for URMC-099 are as follows:
| Target | IC50 (nM) |
| MLK1 | 19 |
| MLK2 | 42 |
| MLK3 | 14 |
| DLK | 150 |
| LRRK2 | 11 |
| ABL1 | 6.8 |
Data sourced from Selleck Chemicals.[3]
Q3: How should I prepare and store URMC-099?
URMC-099 can be dissolved in DMSO to prepare a stock solution. For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] It is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[3]
Q4: I am not seeing a decrease in the phosphorylation of my target protein after URMC-099 treatment. What should I do?
First, confirm that your target protein is indeed downstream of the kinases inhibited by URMC-099 (MLKs, LRRK2, ABL1). The lack of effect could be due to several reasons:
-
Insufficient Dose or Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of URMC-099 treatment for your specific cell type and target.
-
Cell Permeability: While URMC-099 is known to be brain-penetrant, ensure it is effectively entering your specific cell type.[3]
-
Alternative Signaling Pathways: The phosphorylation of your target may be regulated by other kinases that are not inhibited by URMC-099.
Experimental Protocols
Standard Western Blot Protocol
-
Cell Lysis:
-
Treat cells with the desired concentration of URMC-099 for the appropriate time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is often recommended for better efficiency.[1]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: URMC-099 inhibits MLKs, LRRK2, and ABL1, blocking downstream signaling pathways.
Caption: A general workflow for performing a Western blot experiment.
Caption: A decision tree for troubleshooting common Western blot issues.
References
URMC-099 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of URMC-099 in experiments. Content includes troubleshooting guides for dose-response curve optimization, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is URMC-099 and what is its primary mechanism of action?
A1: URMC-099 is a brain-penetrant, orally bioavailable small-molecule inhibitor of mixed-lineage kinases (MLKs), with a primary inhibitory effect on MLK3 (IC50 of 14 nM).[1] It also demonstrates "broad-spectrum" activity by inhibiting other kinases such as MLK1, MLK2, DLK, LRRK2, and ABL1.[1][2] Its mechanism of action is centered on modulating the innate immune response, particularly by preventing pro-inflammatory microglial activation and protecting against neuronal damage.[3][4]
Q2: What signaling pathways does URMC-099 affect?
A2: URMC-099 primarily targets the MLK3-MAPK signaling cascade. MLK3 activation, often triggered by inflammatory stressors, leads to the phosphorylation of downstream kinases MKK3, MKK4, MKK6, and MKK7.[5] These, in turn, activate p38 MAPK and c-Jun N-terminal kinase (JNK), which are key drivers of inflammatory responses and neuronal cell death.[5] By inhibiting MLK3, URMC-099 effectively dampens this pro-inflammatory signaling pathway.[5]
Q3: What are the common applications of URMC-099 in research?
A3: URMC-099 is predominantly used in preclinical models of neurodegenerative and neuroinflammatory diseases. Research has demonstrated its efficacy in models of HIV-1-associated neurocognitive disorders (HAND), Alzheimer's disease, multiple sclerosis, and perioperative neurocognitive disorders (PND).[2][4][5][6] It is used to study the role of microglial activation in disease pathology, promote amyloid-beta clearance, and investigate neuroprotective strategies.[5]
Q4: How should URMC-099 be prepared for in vitro and in vivo experiments?
A4: For in vitro experiments, a 1000x stock solution (e.g., 100 µM) in sterile dimethylsulfoxide (DMSO) is typically prepared.[6] For in vivo intraperitoneal (i.p.) injections, URMC-099 can be dissolved in DMSO and then diluted in a mixture of polyethylene glycol 400 (PEG400) and sterile saline. A common final formulation is 5% DMSO, 40% PEG400, and 55% saline to achieve a concentration of 2 mg/mL.[2][3]
URMC-099 Signaling Pathway
Caption: URMC-099 inhibits MLK3, blocking the downstream MAPK/JNK signaling cascade.
Troubleshooting Guide: Dose-Response Curve Optimization
Q1: I am not observing a clear sigmoidal dose-response curve. What could be the issue?
A1: A lack of a clear sigmoidal curve can stem from several factors. First, ensure your concentration range is appropriate. If the curve is flat, your concentrations may be too low (sub-therapeutic) or too high (saturating effect or causing toxicity). A typical approach is to use half-log (approximately 3-fold) dilutions across a wide range (e.g., 1 nM to 10 µM) to capture the full dynamic range.[7] Also, verify the stability and solubility of URMC-099 in your assay medium. Poor solubility can lead to inaccurate concentrations.
Q2: The dose-response curve is very steep. How should I interpret this?
A2: A steep dose-response curve, where a small change in concentration leads to a large change in response, can sometimes indicate non-stoichiometric inhibition, such as compound aggregation at higher concentrations.[8] It can also occur if the inhibitor concentration is close to the enzyme concentration in the assay.[8] To investigate this, consider running the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01-0.1% Triton X-100) to disrupt aggregates. A leftward shift in the IC50 curve in the presence of detergent suggests aggregation was a factor.[7]
Q3: I am observing toxicity or off-target effects at higher concentrations. How can I optimize my experiment?
A3: High concentrations of any small molecule can lead to non-specific effects or cytotoxicity, confounding your results. The goal is to find the "therapeutic window" for your specific model system.[9] If you observe toxicity, it is crucial to narrow your concentration range to doses below the toxic threshold. Always include a cell viability assay (e.g., MTT or LDH release) in parallel with your primary functional assay to distinguish between specific inhibition and general toxicity. The optimal dose will elicit a specific biological response without significantly impacting cell viability.
Q4: My IC50 value for URMC-099 is different from what is reported in the literature. Why?
A4: IC50 values are highly dependent on experimental conditions.[10] Discrepancies can arise from differences in:
-
Cell Type: Different cell lines or primary cells can have varying sensitivities.
-
ATP Concentration: For kinase assays, the concentration of ATP is critical. Since URMC-099 is an ATP-competitive inhibitor, a higher ATP concentration in your assay will lead to a higher apparent IC50.[10]
-
Incubation Time: The duration of exposure to the inhibitor can affect the measured potency.
-
Assay Readout: The specific endpoint being measured (e.g., cytokine release, protein phosphorylation) can influence the result. It is always recommended to establish a dose-response curve for your particular model system rather than relying solely on literature values.[11]
Experimental Workflow for Dose-Response Optimization
Caption: A stepwise workflow for optimizing URMC-099 dose-response experiments.
Data Presentation: Reported Dosages of URMC-099
| Experimental Model | Concentration / Dose | Application / Context | Reference |
| In Vitro | |||
| BV-2 Microglial Cells | 100 nM | Inhibition of HIV-1 Tat-induced cytokine production | [6] |
| Primary Neuronal Cultures | 100 nM - 300 nM | Protection against growth factor deprivation-induced apoptosis | [3] |
| Aβ42-Treated Microglia | Not specified, but used | Reduction of pro-inflammatory mediators (TNFα, IL-1β) | [5] |
| LPS-Stimulated Microglia | Not specified, but used | Inhibition of TNFα release | [1] |
| In Vivo | |||
| HIV-1 Tat-Exposed Mice | 10 mg/kg, i.p. (twice daily) | Reduction of inflammatory cytokines and neuroprotection | [1] |
| APP/PS1 AD Model Mice | 10 mg/kg, i.p. (daily for 3 weeks) | Reduction of JNK pathway activation and Aβ clearance | [5] |
| EAE Mouse Model (MS) | 10 mg/kg, i.p. (twice daily) | Preservation of excitatory synapses | [3] |
| Orthopedic Surgery Mouse Model (PND) | 10 mg/kg, i.p. (3-5 doses, 12h apart) | Prevention of microgliosis and cognitive decline | [2] |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation Assay
-
Cell Culture: Plate BV-2 microglial cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of URMC-099 (e.g., 0, 10, 30, 100, 300, 1000 nM) prepared from a DMSO stock. Include a vehicle control (DMSO only). Incubate for 1 hour.
-
Stimulation: Add the inflammatory stimulus (e.g., HIV-1 Tat at 0.5 µg/mL or LPS at 100 ng/mL) to the wells.[6]
-
Incubation: Incubate the cells for a predetermined time period (e.g., 4, 8, or 12 hours for mRNA analysis; 24 hours for protein analysis in supernatant).[6]
-
Endpoint Analysis:
-
Cytokine mRNA: Harvest cells, extract RNA, and perform qRT-PCR to measure the relative expression of genes like Tnf, Il6, and Il1b, normalized to a housekeeping gene.
-
Cytokine Protein: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNFα, IL-6) using an ELISA or multiplex bead-based assay.
-
Parallel Viability Assay: In a separate plate, treat cells identically and assess viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.
-
Protocol 2: In Vivo Mouse Model of Neuroinflammation
-
Animal Model: Use an appropriate mouse model, such as APP/PS1 transgenic mice for Alzheimer's disease research.[5]
-
URMC-099 Preparation: Prepare URMC-099 for intraperitoneal (i.p.) injection at a concentration of 2 mg/mL in a vehicle of 5% DMSO, 40% PEG400, and 55% sterile saline.[3]
-
Dosing Regimen: Administer URMC-099 via i.p. injection. A common dose is 10 mg/kg. The frequency and duration will depend on the model. For example, in the APP/PS1 model, daily injections for 3 weeks have been used.[5] A vehicle-treated group should always be included as a control.
-
Behavioral Testing (Optional): Perform relevant behavioral tests to assess cognitive function before, during, or after the treatment period.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse with saline. Harvest brain tissue for analysis.
-
Endpoint Analysis:
-
Immunohistochemistry: Analyze brain sections for markers of microglial activation (e.g., Iba1), synaptic integrity (e.g., PSD95), and pathology (e.g., amyloid-beta plaques).
-
Western Blotting: Prepare protein lysates from brain homogenates to measure the phosphorylation status of key signaling proteins in the MLK3-MAPK pathway (e.g., p-JNK, p-p38).
-
ELISA/qRT-PCR: Measure levels of inflammatory cytokines in brain homogenates.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How do dose-response relationships guide dosing decisions? [synapse.patsnap.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Interpret Dose-Response Curves [sigmaaldrich.cn]
Cell line specific responses to URMC-099
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with URMC-099. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is URMC-099 and what is its primary mechanism of action?
URMC-099 is a brain-penetrant, small-molecule inhibitor of mixed-lineage kinase 3 (MLK3)[1][2]. As a broad-spectrum kinase inhibitor, it also shows activity against other kinases such as MLK1, MLK2, dual leucine zipper kinase (DLK), and leucine-rich repeat kinase 2 (LRRK2)[3][4]. Its primary mechanism of action involves the inhibition of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are downstream of MLK3[5]. This inhibition modulates the inflammatory response, particularly in immune cells like microglia[1][5].
Q2: In which cell lines or primary cells has URMC-099 been shown to be effective?
URMC-099 has demonstrated effects in a variety of cell types, primarily in the context of neuroinflammation and neurodegeneration research. These include:
-
Microglia (murine and human): Reduces pro-inflammatory cytokine production (e.g., TNFα, IL-1β, IL-6) and promotes an anti-inflammatory phenotype (e.g., IL-4, IL-13)[5][6][7]. It also facilitates the phagocytosis and degradation of amyloid-β[6][7].
-
Human Monocytes: Reduces HIV-1 Tat-induced cytokine release[4].
-
Neurons: Protects against neuronal and synaptic damage in various disease models[1][3].
-
T-cells: Can increase autophagy in activated primary T-cells and upregulate T-cell activation and cytotoxicity[8][9].
-
Glioblastoma cell lines (U-87 MG, U-118 MG, U-251 MG, U-343 MG): Shows synergistic inhibitory effects on proliferation when combined with PI3K inhibitors[10].
Q3: What are the known off-target effects or unexpected outcomes of URMC-099 treatment?
While generally showing neuroprotective and anti-inflammatory effects, some studies have reported other activities:
-
Broad-spectrum kinase inhibition: URMC-099 inhibits multiple kinases beyond MLK3, which could lead to a range of cellular effects[5].
-
Increased brain metastasis: In a mouse xenograft model of breast cancer (MDA-MB-231 BR cells), URMC-099 treatment significantly increased the total number of brain metastases[2].
-
Modulation of T-cell function: It has been shown to increase T-cell activation and cytotoxicity, which could be beneficial or detrimental depending on the context[9].
Troubleshooting Guide
Problem 1: I am not observing the expected anti-inflammatory effect in my microglial cell culture.
-
Possible Cause 1: Suboptimal concentration.
-
Solution: The effective concentration of URMC-099 can vary between cell lines and experimental conditions. A dose-response experiment is recommended. In vitro studies have used concentrations ranging from 100 nM to higher micromolar ranges[10][11]. For example, 100 nM URMC-099 has been used to effectively inhibit MLK3 signaling in BV-2 microglial cells[11].
-
-
Possible Cause 2: Cell line-specific differences.
-
Solution: The signaling pathways and responses to inhibitors can differ between immortalized cell lines and primary cells. If using a cell line, consider validating key findings in primary microglia.
-
-
Possible Cause 3: Timing of treatment.
-
Solution: The timing of URMC-099 administration relative to the inflammatory stimulus is crucial. Pre-treatment with URMC-099 for at least one hour before applying the stimulus is a common and effective protocol[11].
-
Problem 2: I am observing unexpected cytotoxicity or a decrease in cell viability.
-
Possible Cause 1: High concentration of URMC-099.
-
Solution: While often used at nanomolar concentrations for its anti-inflammatory effects, higher micromolar concentrations have been used in cancer cell lines and may induce cytotoxicity[10]. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
-
Possible Cause 2: Synergistic effects with other media components.
-
Solution: Review all components of your cell culture media. Some growth factors or supplements could potentially interact with the signaling pathways affected by URMC-099, leading to unexpected outcomes.
-
-
Possible Cause 3: Off-target kinase inhibition.
-
Solution: Due to its broad-spectrum nature, URMC-099 may inhibit kinases essential for the survival of your specific cell type. Consider using a more selective MLK3 inhibitor if available and compare the results to determine if the cytotoxicity is due to off-target effects.
-
Problem 3: URMC-099 is not preventing neuronal cell death in my co-culture model.
-
Possible Cause 1: The cell death mechanism is independent of MLK3 signaling.
-
Solution: URMC-099 is most effective against neurotoxicity driven by neuroinflammation and MLK3-JNK/p38 MAPK pathways[5]. If the neurotoxic stimulus in your model acts through a different pathway, URMC-099 may not be effective. Confirm the involvement of the MLK3 pathway in your model using techniques like western blotting for phosphorylated JNK or p38.
-
-
Possible Cause 2: Insufficient penetration or stability in the co-culture system.
-
Solution: Ensure that URMC-099 can reach the target cells at an effective concentration. In complex co-culture systems, the compound may be metabolized or sequestered. Consider measuring the concentration of URMC-099 in the culture medium over time.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of URMC-099 against various kinases.
| Kinase | IC50 (nM) |
| MLK1 | 19 |
| MLK2 | 42 |
| MLK3 | 14 |
| DLK | 150 |
| LRRK2 | 11 |
| ABL1 | 6.8 |
| Data sourced from Selleck Chemicals product information[4]. |
Table 2: Summary of URMC-099 Effects in Different Cell Models.
| Cell Type | Model/Stimulus | Key Effect of URMC-099 | Reference |
| Murine Microglia | Amyloid-β42 | Reduced pro-inflammatory cytokines, enhanced phagocytosis | [6][7] |
| BV-2 Microglia | HIV-1 Tat | Reduced inflammatory cytokine production | [1][11] |
| Human Monocytes | HIV-1 Tat | Reduced cytokine release | [4] |
| Primary T-cells | - | Increased autophagy | [8] |
| Glioblastoma Cells | - | Synergistic anti-proliferative effect with PI3K inhibitors | [10] |
| Breast Cancer Cells | In vivo xenograft | Increased brain metastasis | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Effects in Microglia
-
Cell Plating: Plate murine or human microglial cells (e.g., BV-2 or primary microglia) in a suitable culture vessel and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with URMC-099 at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Amyloid-β oligomers, or HIV-1 Tat protein) to the culture medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours).
-
Analysis:
-
Cytokine Measurement: Collect the culture supernatant and measure the levels of pro-inflammatory (TNFα, IL-1β, IL-6) and anti-inflammatory (IL-10, IL-4, IL-13) cytokines using ELISA or a multiplex bead array.
-
Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to analyze the gene expression of inflammatory mediators.
-
Signaling Pathway Analysis: Prepare cell lysates at earlier time points (e.g., 15, 30, 60 minutes) post-stimulation to analyze the phosphorylation status of JNK and p38 MAPK by Western blotting.
-
Protocol 2: In Vivo Administration in a Mouse Model of Neuroinflammation
-
Animal Model: Utilize a relevant mouse model, such as intraperitoneal (i.p.) injection of LPS or a transgenic model of Alzheimer's disease.
-
URMC-099 Preparation: Dissolve URMC-099 in a suitable vehicle for in vivo use (e.g., a mixture of DMSO, PEG300, Tween80, and saline)[4].
-
Dosing Regimen: Administer URMC-099 via i.p. injection. A common dosage is 10 mg/kg, administered once or twice daily[2][12][13]. The treatment can be prophylactic (before the inflammatory insult) or therapeutic (after the onset of pathology).
-
Behavioral and Tissue Analysis:
-
Perform behavioral tests to assess cognitive function or motor deficits.
-
At the end of the experiment, perfuse the animals and collect brain tissue.
-
Analyze the brain tissue for markers of neuroinflammation (e.g., microgliosis, astrogliosis by immunohistochemistry), neuronal damage, and levels of inflammatory cytokines.
-
Visualizations
Caption: URMC-099 inhibits MLK3, blocking downstream JNK and p38 MAPK signaling.
Caption: Workflow for in vitro testing of URMC-099's anti-inflammatory effects.
Caption: Troubleshooting logic for lack of URMC-099 efficacy.
References
- 1. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Investigation into the Effects of URMC-099 on Peripheral Immune Cells in Neuroinflammatory Disease Models - ProQuest [proquest.com]
- 9. pnas.org [pnas.org]
- 10. Synergism between the phosphatidylinositol 3-kinase p110β isoform inhibitor AZD6482 and the mixed lineage kinase 3 inhibitor URMC-099 on the blockade of glioblastoma cell motility and focal adhesion formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
URMC-099 Technical Support Center: Astrocyte Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing URMC-099 in astrocyte cultures. The information is presented in a question-and-answer format to directly address potential issues and inquiries during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is URMC-099 and what is its primary mechanism of action in astrocytes?
A1: URMC-099 is a broad-spectrum, brain-penetrant small molecule inhibitor of mixed-lineage kinase 3 (MLK3). Its primary mechanism of action in astrocytes involves the inhibition of the MLK3 signaling cascade. MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1] By inhibiting MLK3, URMC-099 effectively suppresses the activation of these downstream pathways, which are critically involved in inflammatory responses in astrocytes. This leads to a reduction in the production and release of pro-inflammatory mediators such as nitric oxide (NO) and interleukin-6 (IL-6).[1]
Q2: What are the expected effects of URMC-099 on astrocyte activation and inflammatory responses?
A2: URMC-099 is expected to attenuate astrocyte activation and reduce inflammatory responses. Astrocytes treated with pro-inflammatory stimuli (e.g., lipopolysaccharide [LPS], amyloid-β) typically exhibit increased expression of glial fibrillary acidic protein (GFAP), a marker of astrogliosis, and release inflammatory molecules.[2][3][4][5] By inhibiting the JNK and p38 MAPK pathways, URMC-099 can mitigate these effects. Specifically, it is anticipated to decrease the production of nitric oxide and pro-inflammatory cytokines like IL-6.[1][6]
Q3: What is the recommended working concentration range for URMC-099 in astrocyte cultures?
A3: The optimal working concentration of URMC-099 should be determined empirically for each specific experimental setup. However, based on its potent inhibition of MLK3 (IC50 = 14 nM) and its effects in other glial cell types, a starting concentration range of 10 nM to 1 µM is recommended for in vitro astrocyte experiments.[7] It is advisable to perform a dose-response curve to identify the most effective concentration for your specific application.
Q4: How should I prepare and store URMC-099 for cell culture experiments?
A4: URMC-099 is soluble in dimethyl sulfoxide (DMSO).[7][8] Prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in your astrocyte culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed after URMC-099 treatment. | 1. URMC-099 concentration is too high.2. High DMSO concentration in the final culture medium.3. Poor cell health prior to treatment. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of URMC-099.2. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration.3. Ensure astrocytes are healthy and in the logarithmic growth phase before treatment. |
| No observable effect of URMC-099 on astrocyte activation. | 1. URMC-099 concentration is too low.2. Inadequate stimulation of astrocytes.3. URMC-099 degradation. | 1. Increase the concentration of URMC-099. A concentration range of 10 nM to 1 µM is a good starting point.2. Confirm that your pro-inflammatory stimulus (e.g., LPS) is potent and used at an effective concentration to induce a measurable response.3. Use freshly prepared dilutions of URMC-099 from a properly stored stock solution. |
| Variability in results between experiments. | 1. Inconsistent cell culture conditions.2. Presence of contaminating microglia in astrocyte cultures. | 1. Maintain consistent cell seeding densities, media composition, and incubation times.2. Assess the purity of your astrocyte cultures using immunocytochemistry for astrocyte (GFAP) and microglial (Iba1) markers. Implement purification steps if significant microglial contamination is present.[9][10][11][12] |
| Precipitation of URMC-099 in culture medium. | 1. Poor solubility of URMC-099 at the working concentration.2. Interaction with components in the serum or medium. | 1. Ensure the DMSO stock is fully dissolved before diluting in the medium. Vortex briefly after dilution. 2. Consider using a lower concentration of serum during the treatment period, if compatible with your experimental design. |
Experimental Protocols
Protocol 1: Primary Astrocyte Isolation and Culture
This protocol is adapted from established methods for isolating primary mouse astrocytes.[10]
Materials:
-
P1-P3 mouse pups
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
Astrocyte culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated T75 flasks
Procedure:
-
Euthanize P1-P3 mouse pups and dissect the cortices in cold HBSS.
-
Carefully remove the meninges to prevent fibroblast contamination.[10]
-
Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Add DNase I and gently triturate the tissue to obtain a single-cell suspension.
-
Plate the cells in Poly-D-lysine coated T75 flasks with astrocyte culture medium.
-
After 7-8 days, when the culture is confluent, shake the flasks on an orbital shaker (180 rpm for 30 minutes) to remove microglia.[10]
-
For higher purity, additional purification steps to remove contaminating microglia and oligodendrocyte precursor cells (OPCs) may be necessary.[9][10][11][12]
-
The remaining adherent cells are highly enriched astrocytes. Passage the astrocytes for experiments.
Protocol 2: URMC-099 Treatment and Analysis of Nitric Oxide Production
Materials:
-
Primary astrocyte cultures
-
URMC-099 stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
Procedure:
-
Plate primary astrocytes in 24-well plates and allow them to adhere and reach the desired confluency.
-
Pre-treat the astrocytes with varying concentrations of URMC-099 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the astrocytes with LPS (e.g., 100 ng/mL) for 24 hours. Include a non-stimulated control group.
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of nitrite, a stable product of NO, in the supernatants using the Griess Reagent System according to the manufacturer's instructions.
-
Normalize the nitrite concentration to the total protein content of the cells in each well.
Protocol 3: URMC-099 Treatment and Analysis of IL-6 Secretion
Materials:
-
Primary astrocyte cultures
-
URMC-099 stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
IL-6 ELISA Kit (Mouse or Rat, as appropriate)
Procedure:
-
Follow steps 1-3 from Protocol 2.
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Quantify the amount of secreted IL-6 in the supernatants using a commercially available IL-6 ELISA kit, following the manufacturer's protocol.
-
Normalize the IL-6 concentration to the total protein content of the cells in each well.
Quantitative Data Summary
The following tables summarize expected outcomes based on the known effects of MLK inhibitors on glial cells. Specific values for URMC-099 in astrocytes should be determined experimentally.
Table 1: Expected Effect of URMC-099 on Nitric Oxide Production in LPS-Stimulated Astrocytes
| Treatment | Expected Nitrite Concentration (Relative to LPS-stimulated control) |
| Vehicle Control | Baseline |
| LPS + Vehicle | 100% |
| LPS + URMC-099 (10 nM) | Reduced |
| LPS + URMC-099 (100 nM) | Significantly Reduced |
| LPS + URMC-099 (1 µM) | Strongly Reduced |
Table 2: Expected Effect of URMC-099 on IL-6 Secretion in LPS-Stimulated Astrocytes
| Treatment | Expected IL-6 Concentration (Relative to LPS-stimulated control) |
| Vehicle Control | Baseline |
| LPS + Vehicle | 100% |
| LPS + URMC-099 (10 nM) | Reduced |
| LPS + URMC-099 (100 nM) | Significantly Reduced |
| LPS + URMC-099 (1 µM) | Strongly Reduced |
Visualizations
Caption: URMC-099 inhibits the MLK3-JNK/p38 MAPK signaling pathway in astrocytes.
Caption: Experimental workflow for assessing URMC-099 effects on astrocytes.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. P38K and JNK pathways are induced by amyloid-β in astrocyte: Implication of MAPK pathways in astrogliosis in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endothelin-1 Regulates Astrocyte Proliferation and Reactive Gliosis via a JNK/c-Jun Signaling Pathway | Journal of Neuroscience [jneurosci.org]
- 5. INVOLVEMENT OF P38 MAPK IN REACTIVE ASTROGLIOSIS INDUCED BY ISCHEMIC STROKE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein tyrosine kinase inhibitors suppress the production of nitric oxide in mixed glia, microglia-enriched or astrocyte-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Culture of Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of primary astrocyte cultures devoid of contaminating microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
URMC-099 & Peripheral Immune Cells: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of URMC-099 in experiments involving peripheral immune cells.
Frequently Asked Questions (FAQs)
Q1: What is URMC-099 and what is its primary mechanism of action? A1: URMC-099 is a broad-spectrum, brain-penetrant, small-molecule inhibitor of mixed-lineage kinases (MLKs), with preferential activity towards MLK3 (MAP3K11).[1] Its primary mechanism involves inhibiting the upstream activation of MAPK signaling cascades, particularly the JNK and p38 MAPK pathways, which are key regulators of inflammatory responses and neuronal cell death.[1] URMC-099 also shows inhibitory activity against other kinases such as LRRK2 and DLK.[2]
Q2: Is URMC-099 a general immunosuppressant? A2: No, URMC-099 is better described as an immunomodulator rather than a general immunosuppressant. Its effects are highly dependent on the immune cell type and the context of the inflammatory stimulus.[3] For example, while it typically dampens pro-inflammatory responses in myeloid cells like macrophages and microglia, it has been shown to promote the activation and cytotoxicity of T cells in other contexts.[2][4]
Q3: What is the expected effect of URMC-099 on macrophages and monocytes? A3: URMC-099 generally exerts an anti-inflammatory effect on macrophages and monocytes. In vitro, it has been shown to reduce the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1 in response to stimuli like Lipopolysaccharide (LPS) or HIV-1 Tat protein.[2][5][6] It can also promote autophagy in macrophages, which may enhance the efficacy of other therapeutics.[3][7]
Q4: How does URMC-099 affect T lymphocytes? A4: Contrary to its effect on macrophages, studies have shown that pharmacological inhibition of MLK3 by URMC-099 can promote the activation and cytotoxic function of T cells, particularly CD8+ T cells.[4][8][9] This is mediated through a distinct signaling pathway involving the regulation of NFATc1 (nuclear factor of activated T cells 1) nuclear translocation.[8][9] In some models, this has been associated with an increase in Granzyme B-positive CD8+ T cells.[8]
Q5: Will URMC-099 impact the recruitment of peripheral immune cells to a site of inflammation? A5: The impact on immune cell recruitment appears to be model-dependent. For instance, in a mouse model of HIV-1 Tat-induced neuroinflammation, URMC-099 did not prevent the infiltration of peripheral monocytes and neutrophils into the central nervous system (CNS).[10] Similarly, in a model of perioperative neurocognitive disorders (PND) following surgery, prophylactic URMC-099 treatment had no significant effect on the mobilization of the peripheral innate immune response.[11][12] However, it has been shown to reduce fMLP-induced chemotaxis of neutrophils in vitro.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of URMC-099 on cytokine production in my in vivo model. | Model-Specific Response: In some models, such as orthopedic surgery-induced PND, URMC-099's primary impact is on central neuroinflammation rather than the acute peripheral immune response.[11][12] | Confirm that the experimental endpoint aligns with the compound's known activity. Analyze CNS-resident immune cells (microglia) for changes in activation state. Consider that the therapeutic effect may be independent of peripheral cytokine modulation in your model. |
| Dosing or Timing: The dose (typically 10 mg/kg i.p. in mice) or the timing of administration relative to the inflammatory insult may be suboptimal.[11][13] | Review published protocols for similar models. Consider a dose-response study. For prophylactic effects, ensure administration occurs prior to the inflammatory stimulus as described in PND models.[11] | |
| URMC-099 is increasing T-cell activation markers, which was unexpected. | Cell-Specific Mechanism: This is an expected, although counterintuitive, effect. URMC-099's inhibition of MLK3 in T-cells leads to enhanced activation and cytotoxicity.[4][8] | This is not an experimental artifact. This dual activity is a key feature of the compound. Leverage this effect in immuno-oncology models or be aware of it in neuroinflammatory models where T-cell infiltration is a factor. |
| Inconsistent results in in vitro macrophage stimulation assays. | Compound Concentration: The effective concentration can vary. 100 nM is often cited to achieve complete MLK3 blockade in vitro.[10] | Perform a dose-response curve (e.g., 10 nM - 1 µM) to determine the optimal concentration for your specific cell type and stimulus. |
| Vehicle Control: URMC-099 is typically dissolved in DMSO for in vitro use. High concentrations of DMSO can be toxic or have independent effects on immune cells. | Ensure the final DMSO concentration is consistent across all conditions (including "untreated" controls) and is typically below 0.1%. | |
| Difficulty observing effects on Dendritic Cell (DC) populations in vivo. | Dose-Dependency: While URMC-099 can inhibit DC development in vitro, therapeutic dosages used in in vivo neuroinflammation models have not shown a significant impact on DC development or activation.[3] | This appears to be a limitation of the compound at standard therapeutic doses. Higher doses may be required to impact DCs, but toxicity and off-target effects should be evaluated. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of URMC-099
| Kinase Target | IC50 Value (nM) | Reference |
| MLK1 | 19 | [2] |
| MLK2 | 42 | [2] |
| MLK3 | 14 | [2] |
| DLK | 150 | [2] |
| LRRK2 | 11 | [2] |
| ABL1 | 6.8 | [2] |
Table 2: Summary of URMC-099 Effects on Peripheral Immune Cells
| Cell Type | Model System | Key Observed Effect | Reference |
| Macrophages / Monocytes | LPS/Lipotoxic stimulation (in vitro) | Decreased TNF-α, IL-1β, MCP-1 | [6] |
| HIV-1 Tat stimulation (in vitro) | Decreased TNF-α, IL-6, MCP-1 | [10] | |
| HIV-infected humanized mice | Increased Autophagy | [7] | |
| T-Cells | Splenocytes (in vitro / ex vivo) | Increased Activation (CD69+, CD38+) | [4] |
| Breast Cancer Model (in vivo) | Increased Cytotoxic CD8+ T-cells | [8][9] | |
| Neutrophils | fMLP stimulation (in vitro / in vivo) | Decreased Chemotaxis | [2] |
| Peripheral Immune System (Overall) | Orthopedic Surgery (in vivo) | No significant change in acute cytokine/chemokine profile or cell mobilization | [11] |
| Peripheral Immune System (Overall) | HIV-1 Tat CNS injection (in vivo) | No significant change in immune cell recruitment to the CNS | [10] |
Experimental Protocols
Protocol 1: In Vitro Macrophage/Microglia Stimulation Assay
This protocol is adapted from studies assessing the anti-inflammatory effects of URMC-099 on myeloid cells.[10]
-
Cell Plating: Plate BV-2 microglial cells or bone marrow-derived macrophages (BMDMs) in a suitable culture plate and allow them to adhere overnight.
-
Pre-treatment: One hour prior to stimulation, replace the medium with fresh medium containing either URMC-099 (e.g., 100 nM) or vehicle control (e.g., 0.1% DMSO).
-
Stimulation: Add the inflammatory stimulus (e.g., HIV-1 Tat at 0.5 µg/ml or LPS at 100 ng/ml) to the wells.
-
Incubation: Incubate the cells for a desired time course (e.g., 4, 8, or 12 hours for mRNA analysis; 24 hours for protein analysis).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines/chemokines via ELISA or Luminex assay.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate buffer (e.g., RIPA buffer for Western blot, or a lysis buffer from an RNA extraction kit).
-
-
Analysis:
-
Gene Expression: Analyze mRNA levels of inflammatory genes (e.g., Tnf, Il6, Mcp1) using qRT-PCR. Normalize to a housekeeping gene like 18S rRNA.
-
Protein Expression: Analyze protein levels in the supernatant via ELISA or in the cell lysate for signaling pathway components (e.g., phospho-JNK) via Western blot.
-
Protocol 2: Analysis of Peripheral Immune Response in a Surgical Mouse Model
This protocol is based on the methodology used to assess the peripheral immune response in a PND model.[11][14]
-
Animal Model: Use adult C57BL/6 mice.
-
URMC-099 Administration: Administer URMC-099 (10 mg/kg, i.p.) or vehicle prophylactically. A typical regimen involves three injections spaced 12 hours apart, with the final dose given one hour before surgery.[11]
-
Surgical Procedure: Perform an open tibial fracture with intramedullary fixation under general anesthesia. Include a sham control group that undergoes anesthesia and a skin incision but no fracture.
-
Blood Collection: At a defined time point post-surgery (e.g., 6 hours), collect blood via retro-orbital sinus or cardiac puncture into EDTA-coated tubes.
-
Sample Processing:
-
Centrifuge the blood to separate plasma from the cellular fraction. Store plasma at -80°C.
-
Lyse red blood cells from the cellular fraction using an RBC lysis buffer.
-
-
Analysis:
-
Cytokine/Chemokine Profiling: Analyze the plasma using a multiplex array (e.g., Proteome Profiler mouse cytokine array) to quantify changes in circulating inflammatory mediators.[11]
-
Flow Cytometry: Stain the remaining white blood cells with a panel of fluorescently-conjugated antibodies to identify and quantify different immune cell populations (e.g., neutrophils, monocytes, lymphocytes).
-
Mandatory Visualizations
Caption: URMC-099's differential impact on immune cell signaling.
Caption: Core MLK3-JNK signaling pathway inhibited by URMC-099.
Caption: General experimental workflow for in vivo URMC-099 studies.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. selleckchem.com [selleckchem.com]
- 3. An Investigation into the Effects of URMC-099 on Peripheral Immune Cells in Neuroinflammatory Disease Models - ProQuest [proquest.com]
- 4. pnas.org [pnas.org]
- 5. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mixed Lineage Kinase-3 Inhibitor URMC-099 Improves Therapeutic Outcomes for Long-Acting Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mixed lineage kinase 3 inhibition induces T cell activation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
URMC-099: A Comparative Guide for Mixed-Lineage Kinase Inhibitors in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of URMC-099 with other mixed-lineage kinase (MLK) inhibitors, supported by experimental data. It is designed to assist researchers in making informed decisions for their studies in neuroinflammation, neurodegeneration, and other related fields.
Introduction to Mixed-Lineage Kinase Inhibitors
Mixed-lineage kinases (MLKs) are a family of serine/threonine kinases that act as key regulators of mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[1] Dysregulation of MLK activity has been implicated in a variety of pathological processes, including neuronal apoptosis, inflammation, and cancer.[1][2] Consequently, small molecule inhibitors of MLKs have emerged as promising therapeutic candidates for a range of diseases.
URMC-099 is a potent, orally bioavailable, and brain-penetrant MLK inhibitor.[3] This guide compares the performance of URMC-099 with other notable MLK inhibitors, focusing on their kinase selectivity and cellular activity.
Quantitative Comparison of MLK Inhibitors
The following table summarizes the in vitro kinase inhibitory activity (IC50) of URMC-099 and other selected mixed-lineage kinase inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | MLK1 (IC50, nM) | MLK2 (IC50, nM) | MLK3 (IC50, nM) | Other Notable Kinase Targets (IC50, nM) |
| URMC-099 | 19 | 42 | 14 | DLK (150), LRRK2 (11), ABL1 (6.8) |
| CEP-1347 | 38-61 | 51-82 | 23-39 | JNK (20) |
| CLFB-1134 | Not Reported | Not Reported | 42 | Highly selective for MLK3 |
| Lestaurtinib (CEP-701) | Not a primary target | Not a primary target | Not a primary target | FLT3 (2-3), JAK2 (0.9), TrkA (<25) |
Key Performance Characteristics
URMC-099 distinguishes itself through its broad-spectrum inhibition of the core MLK family members (MLK1, MLK2, and MLK3) at low nanomolar concentrations.[4] Notably, it also potently inhibits Dual Leucine Zipper Kinase (DLK), another member of the MLK family, and Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research.[3] This polypharmacology may contribute to its robust neuroprotective and anti-inflammatory effects observed in preclinical models.[2]
CEP-1347 is another well-characterized pan-MLK inhibitor with comparable potency to URMC-099 against MLK1, MLK2, and MLK3.[2][5] However, studies have suggested that CEP-1347 has poor brain penetrance, which may limit its efficacy in central nervous system (CNS) disorders.[1]
CLFB-1134 is a second-generation MLK3 inhibitor designed for improved potency and selectivity.[1] While it shows potent inhibition of MLK3, its activity against other MLK family members has not been extensively reported.[1] Its high selectivity may be advantageous for studies focused specifically on the role of MLK3.
Lestaurtinib (CEP-701) is a multi-kinase inhibitor that is not a specific MLK inhibitor but is included here for comparative purposes as it has been investigated in similar therapeutic areas. Its primary targets are FLT3, JAK2, and Trk kinases.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. The second generation mixed-lineage kinase-3 (MLK3) inhibitor CLFB-1134 protects against neurotoxin-induced nigral dopaminergic neuron loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GW 806742X (T0446) | MLKL inhibitor, PINK1-Parkin activator | Probechem Biochemicals [probechem.com]
A Comparative Analysis of URMC-099 and CEP-1347 in Neuroprotection
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroprotective agent development, mixed lineage kinase (MLK) inhibitors have emerged as a promising therapeutic strategy. These enzymes play a pivotal role in neuronal stress and apoptotic pathways, making them attractive targets for intervention in a range of neurodegenerative disorders. This guide provides a detailed comparison of two notable MLK inhibitors: URMC-099 and CEP-1347. By presenting their performance, supporting experimental data, and detailed methodologies, we aim to equip researchers with the necessary information to make informed decisions in their neuroprotection studies.
Data Presentation: At a Glance
The following tables summarize the key characteristics and quantitative data for URMC-099 and CEP-1347, offering a direct comparison of their biochemical and physiological properties.
Table 1: General Properties and Kinase Selectivity
| Feature | URMC-099 | CEP-1347 |
| Primary Target Family | Mixed Lineage Kinases (MLKs) | Mixed Lineage Kinases (MLKs) |
| Mechanism of Action | Broad-spectrum kinase inhibitor, primarily targeting MLKs to suppress downstream JNK and p38 MAPK signaling.[1][2] | Inhibitor of the JNK/SAPK pathway by blocking MLK family activation.[1] |
| IC₅₀ (MLK1) | 19 nM | 38-61 nM |
| IC₅₀ (MLK2) | 42 nM | 51-82 nM |
| IC₅₀ (MLK3) | 14 nM | 23-39 nM |
| IC₅₀ (DLK) | 150 nM | Not widely reported |
| Other Notable Targets | LRRK2 (IC₅₀ = 11 nM), ABL1 (IC₅₀ = 6.8 nM), and >90% inhibition of a wide range of other kinases at 1µM.[1] | Also identified as an inhibitor of MDM4.[1] |
| Blood-Brain Barrier | Brain-penetrant with excellent brain-to-plasma ratios.[3][4] | Brain-penetrant, but with significantly lower plasma and brain levels compared to URMC-099.[3] |
| Oral Bioavailability | Yes (F=41% in mice).[3][4] | Yes.[5] |
Table 2: Comparative Efficacy in Preclinical Neuroprotection Models
| Model | URMC-099 | CEP-1347 |
| HIV-1 Tat-induced Neurotoxicity | Reduces inflammatory cytokine production (TNFα, IL-6, MCP-1) in microglia and protects neuronal architecture in vivo.[6][7] | Attenuates dose-dependent neurotoxicity in rodent cortical neurons and reduces secreted pro-inflammatory cytokines in HIV-1-infected human macrophages.[8] |
| Parkinson's Disease (PD) Models | Prevents dopaminergic neuron loss in rodent models of PD.[1] | Showed neuroprotective effects in MPTP models in rodents and monkeys, but failed to show efficacy in a Phase 2/3 clinical trial for early-stage PD.[9][10][11] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Prevents loss of postsynaptic structures and shifts microglia to a less inflammatory phenotype.[12][13] | Not extensively reported in this model. |
| Perioperative Neurocognitive Disorders (PND) | Prevents surgery-induced microgliosis and cognitive impairment in a mouse model.[14][15] | Not reported in this model. |
| Alzheimer's Disease (AD) Models | Reduces pro-inflammatory mediators and promotes phagocytic uptake of Aβ by microglia in vitro; reduces JNK pathway activation and shifts microglia to a protective M2 subtype in APP/PS1 mice.[1] | Blocks Aβ-induced cortical neuron apoptosis (EC₅₀ ~51 nM).[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of MLK Inhibition
Caption: Simplified signaling cascade of MLK3 activation by various stressors, leading to neuroinflammation and apoptosis, and its inhibition by URMC-099 and CEP-1347.
Experimental Workflow: In Vivo Neuroprotection Study
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. UC Davis - Morris Water Maze [protocols.io]
- 3. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vivo Microdialysis Sampling of Cytokines from Rat Hippocampus: Comparison of Cannula Implantation Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective activities of CEP-1347 in models of neuroAIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of cognitive function by the Morris water maze test [bio-protocol.org]
- 10. Mixed lineage kinase inhibitor CEP-1347 fails to delay disability in early Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis | eNeuro [eneuro.org]
- 14. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming URMC-099 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of URMC-099, a broad-spectrum mixed-lineage kinase (MLK) inhibitor, with other alternatives for in vivo target engagement. The information is supported by experimental data to assist researchers in making informed decisions for their preclinical studies.
Introduction to URMC-099
URMC-099 is a brain-penetrant small molecule inhibitor with potent activity against several mixed-lineage kinases (MLKs), including MLK1, MLK2, and MLK3, as well as other kinases like dual leucine zipper kinase (DLK), leucine-rich repeat kinase 2 (LRRK2), and Abelson murine leukemia viral oncology homolog 1 (ABL1)[1]. Its ability to modulate multiple signaling pathways involved in neuroinflammation and neuronal cell death has made it a compound of interest in various neurodegenerative and neuroinflammatory disease models. In vivo studies have demonstrated its efficacy in reducing inflammatory cytokine production, protecting neuronal structures, and improving cognitive function[1][2].
Comparison of In Vivo Efficacy
This section compares the in vivo performance of URMC-099 with a highly selective MLK3 inhibitor, CLFB1134, and other relevant kinase inhibitors, CEP-1347 and Bosutinib. The data is summarized from studies in various animal models of neurological disorders.
Table 1: In Vivo Neuroprotective and Anti-inflammatory Effects
| Compound | Target(s) | Animal Model | Key In Vivo Effects | Quantitative Data (where available) |
| URMC-099 | MLK1, MLK2, MLK3, DLK, LRRK2, ABL1 | Experimental Autoimmune Encephalomyelitis (EAE) | - Prevents loss of postsynaptic structures (PSD95-positive puncta) - Modulates microglial activation towards a less inflammatory phenotype - Reverses deficits in contextual fear conditioning | - Restored PSD95-positive puncta counts to 1.01 ± 0.08 relative to controls (compared to 0.76 ± 0.04 in vehicle-treated EAE mice)[3] |
| Alzheimer's Disease (APP/PS1 mice) | - Inhibited MAP kinase activation - Attenuated β-amyloidosis - Restored synaptic integrity and hippocampal neurogenesis | - Reduced phosphorylation of p38, p46-JNK, and p54-JNK by 21.5%, 17.3%, and 23.7% respectively[4] | ||
| HIV-1 Tat-induced Neuroinflammation | - Reduced production of pro-inflammatory cytokines (TNFα, IL-6) | - Normalized levels of TNFα and IL-6[4] | ||
| CLFB1134 | Highly selective for MLK3 | EAE | - Did not protect synapses | - PSD95-positive puncta reduced to 0.83 ± 0.09 of control levels (similar to vehicle-treated)[3] |
| CEP-1347 | MLK1, MLK2, MLK3 | MPTP-induced Parkinson's Disease model | - Attenuated the loss of dopaminergic terminals and cell bodies | - Ameliorated the loss of dopaminergic cell bodies by 50% in a high-dose MPTP model[5] |
| HIV-1 Encephalitis (HIVE) mice | - Dose-dependent reduction in microgliosis - Sustained dendritic integrity and prevented neuronal loss | - Specific quantitative data on the percentage reduction of microgliosis is not readily available in the searched literature.[6] | ||
| Bosutinib | Src/Abl tyrosine kinases | Sepsis-induced neuroinflammation | - Reduced leukocyte-endothelium interactions in cerebral microvasculature - Increased functional capillary density and blood perfusion in the brain | - Specific quantitative data on cytokine reduction in this neuroinflammation model is not detailed in the provided search results.[7] |
| Intracerebral Hemorrhage (ICH) | - Attenuated brain injury and inflammation | - Decreased neuroinflammation, but specific quantitative data on microglial numbers or cytokine levels are not provided in the abstract.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Stereological Analysis of Microglia
Objective: To quantify the number and activation state of microglia in brain tissue.
Protocol:
-
Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned coronally at a thickness of 30-40 µm using a cryostat or vibratome. Sections are collected serially to ensure unbiased sampling.
-
Immunohistochemistry: Sections are stained with primary antibodies against microglial markers such as Iba1 or F4/80. For assessing activation, co-staining with markers like CD68 can be performed.
-
Stereological Counting: Unbiased stereology is performed using a microscope equipped with a motorized stage and stereology software (e.g., Stereo Investigator).
-
The region of interest (e.g., hippocampus) is delineated at low magnification.
-
A systematic random sampling grid is applied across the delineated region.
-
At high magnification, an optical dissector probe is used to count the number of Iba1-positive cells within a defined counting frame, avoiding bias from section thickness and cell size.
-
The total number of microglia is estimated using the optical fractionator method.
-
-
Morphological Analysis: To quantify microglial activation, morphological parameters such as soma size, process length, and ramification can be analyzed using software like ImageJ or specialized plugins.
Contextual Fear Conditioning
Objective: To assess hippocampus-dependent learning and memory.
Protocol:
-
Apparatus: A conditioning chamber with a grid floor connected to a shock generator and a camera for recording.
-
Habituation: On day 1, mice are placed in the conditioning chamber and allowed to explore freely for a set period (e.g., 2-3 minutes) without any stimuli.
-
Training (Conditioning): On day 2, mice are returned to the same chamber. After an initial exploration period, they receive a series of foot shocks (e.g., 2-3 shocks of 0.5-0.7 mA for 1-2 seconds) with a defined inter-shock interval.
-
Contextual Memory Test: On day 3 (24 hours after training), mice are placed back into the conditioning chamber without any shocks. Freezing behavior (complete immobility except for respiration) is recorded and quantified for a set period (e.g., 5 minutes). The percentage of time spent freezing is used as a measure of fear memory.
-
Data Analysis: Freezing behavior is typically scored automatically by video analysis software or manually by a blinded observer.
Visualizing Pathways and Workflows
The following diagrams illustrate the signaling pathways modulated by URMC-099 and a typical experimental workflow for evaluating its in vivo target engagement.
Signaling Pathway of URMC-099 Action
Caption: URMC-099 inhibits multiple MLKs, blocking downstream JNK and p38 MAPK signaling.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for assessing URMC-099's in vivo efficacy and target engagement.
Conclusion
URMC-099 demonstrates significant in vivo efficacy in mitigating neuroinflammation and neurodegeneration in various animal models. Its broad-spectrum kinase inhibition appears to offer an advantage over highly selective MLK3 inhibitors like CLFB1134, suggesting that targeting multiple nodes in the inflammatory and apoptotic signaling cascades may be a more effective therapeutic strategy. Further studies with direct, head-to-head comparisons using standardized protocols will be crucial to fully elucidate the relative efficacy of URMC-099 against other kinase inhibitors. The data and protocols presented in this guide are intended to provide a solid foundation for researchers designing and interpreting in vivo studies of URMC-099 and related compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. URMC-099 facilitates amyloid-β clearance in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. CEP-1347/KT-7515, an inhibitor of c-jun N-terminal kinase activation, attenuates the 1-methyl-4-phenyl tetrahydropyridine-mediated loss of nigrostriatal dopaminergic neurons In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective activities of CEP-1347 in models of neuroAIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bosutinib attenuates inflammation via inhibiting salt-inducible kinases in experimental model of ICH on mice - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Antiretroviral Efficacy: A Comparative Analysis of URMC-099 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The advent of antiretroviral therapy (ART) has transformed HIV-1 infection from a fatal to a manageable chronic condition. However, challenges such as drug adherence, long-term toxicity, and the inability of ART to completely eradicate the virus from reservoirs, including the central nervous system (CNS), persist. The development of adjunctive therapies to enhance the efficacy of ART, particularly in the context of long-acting formulations and the treatment of HIV-associated neurocognitive disorders (HAND), is a critical area of research. This guide provides a comparative analysis of URMC-099, a mixed-lineage kinase 3 (MLK3) inhibitor, in combination with nanoformulated antiretrovirals (nanoART), and evaluates its performance against other therapeutic alternatives.
Performance of URMC-099 in Combination with Nanoformulated Antiretrovirals
URMC-099 is a brain-penetrant small molecule that has been shown to potentiate the effects of long-acting nanoformulated antiretrovirals.[1][2] When co-administered with ritonavir-boosted atazanavir nanoformulations (nanoATV/r), URMC-099 significantly enhances viral suppression and reduces the number of HIV-1 infected cells in lymphoid tissues of humanized mice compared to either treatment alone.[1][2][3] The mechanism of this synergy involves the induction of autophagy and the modulation of phagolysosomal pathways, leading to increased intracellular drug accumulation and prolonged half-life of the antiretroviral agents.[1][4]
Quantitative Analysis of Therapeutic Efficacy
The following tables summarize the key quantitative data from preclinical studies evaluating the combination of URMC-099 and nanoformulated atazanavir (nanoATV).
Table 1: In Vitro Suppression of HIV-1 p24 Antigen in Monocyte-Derived Macrophages (MDM)
| Treatment Group | HIV-1 p24 Suppression (%) | Enhancement with URMC-099 (%) |
| NanoATV (1 µM) | 90.8 | - |
| NanoATV (10 µM) | 94.2 | - |
| NanoATV (100 µM) | 95.7 | - |
| NanoATV (1-100 µM) + URMC-099 (0.1 ng/ml) | - | 63.8 |
| NanoATV (1-100 µM) + URMC-099 (1 ng/ml) | - | 81.7 |
| NanoATV (1-100 µM) + URMC-099 (10 ng/ml) | - | 87.8 |
| NanoATV (1-100 µM) + URMC-099 (100 ng/ml) | - | 91.3 |
Data adapted from Zhang et al.[5]
Table 2: In Vivo Efficacy in HIV-1 Infected Humanized NOD/SCID/IL2Rγc-/- Mice
| Treatment Group | Outcome Measure | Result |
| Untreated Control | Viral Load (HIV-1 p24) | High |
| Untreated Control | HIV-1 infected CD4+ T-cells in lymphoid tissue | High |
| NanoATV/r alone | Viral Load (HIV-1 p24) | Reduced |
| NanoATV/r alone | HIV-1 infected CD4+ T-cells in lymphoid tissue | Reduced |
| URMC-099 alone | Viral Load (HIV-1 p24) | No significant reduction |
| URMC-099 alone | HIV-1 infected CD4+ T-cells in lymphoid tissue | No significant reduction |
| NanoATV/r + URMC-099 | Viral Load (HIV-1 p24) | Significantly greater reduction than either drug alone |
| NanoATV/r + URMC-099 | HIV-1 infected CD4+ T-cells in lymphoid tissue | Significantly greater reduction than either drug alone |
Qualitative summary based on findings from Zhang et al.[1][2][3]
Comparison with Alternative Adjunctive Therapies for HAND
While URMC-099 shows promise as an adjunctive therapy to enhance ART efficacy and potentially mitigate HAND, several other agents have been investigated for this purpose. However, most have demonstrated limited success in clinical trials.
Table 3: Comparison of Adjuvant Therapies for HIV-Associated Neurocognitive Disorders (HAND)
| Therapeutic Agent | Mechanism of Action | Clinical Trial Outcomes for Cognitive Function |
| URMC-099 | Mixed-lineage kinase 3 (MLK3) inhibitor | Preclinical data shows neuroprotective effects and enhanced ART efficacy.[6] No human clinical trial data for cognitive function available. |
| Minocycline | Tetracycline antibiotic with anti-inflammatory properties | Negligible benefit in improving cognitive function.[1][7] |
| Memantine | NMDA receptor antagonist | Negligible benefit in improving cognitive function.[1][7] |
| Selegiline | MAO-B inhibitor | Negligible benefit in improving cognitive function.[1][7] |
| Citalopram | Selective serotonin reuptake inhibitor (SSRI) | Proposed for pilot feasibility trial to assess improvement in neurocognitive functioning.[8] |
Experimental Protocols
In Vivo Efficacy in Humanized Mice
A key experimental model for evaluating URMC-099 combination therapy is the humanized NOD/SCID/IL2Rγc-/- (NSG) mouse model.[1][2][3]
-
Animal Model: NOD/SCID/IL2Rγc-/- mice are reconstituted with human CD34+ hematopoietic stem cells to create a human immune system.[9][10]
-
Infection: Humanized mice are infected with HIV-1.[9]
-
Treatment Regimen:
-
Control group: No treatment.
-
URMC-099 alone: Administered intraperitoneally (i.p.).
-
Nanoformulated ART (e.g., nanoATV/r) alone: Administered via an appropriate route.
-
Combination therapy: Co-administration of URMC-099 and nanoformulated ART.
-
-
Outcome Measures:
-
Viral Load: Plasma and lymphoid tissue levels of HIV-1 p24 antigen are quantified using ELISA.[11][12][13]
-
CD4+ T-cell Counts: The number of HIV-1 infected CD4+ T-cells in lymphoid tissues is determined by flow cytometry or immunohistochemistry.
-
Drug Concentration: The concentration of the antiretroviral drug in plasma and tissues is measured by techniques such as high-performance liquid chromatography (HPLC).
-
Experimental workflow for in vivo studies.
HIV-1 p24 Antigen Capture Assay
This assay is used to quantify the amount of HIV-1 p24 core protein, a marker of viral replication.[11][12][13]
-
Sample Preparation: Plasma or tissue homogenates are collected from the experimental animals. Samples may require dilution to fall within the assay's detection range.[11]
-
Plate Coating: Microtiter plates are coated with a capture antibody specific for HIV-1 p24.
-
Incubation: Samples and standards are added to the wells and incubated to allow the p24 antigen to bind to the capture antibody.
-
Detection: A peroxidase-conjugated anti-p24 detection antibody is added, which binds to the captured p24 antigen.
-
Substrate Addition: A substrate solution is added, which reacts with the peroxidase to produce a color change.
-
Quantification: The absorbance of the color is measured using a microplate reader, and the concentration of p24 is determined by comparison to a standard curve.
Signaling Pathway of URMC-099
URMC-099 exerts its effects primarily through the inhibition of Mixed-Lineage Kinase 3 (MLK3), a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[14][15][16] These pathways are involved in cellular stress responses, inflammation, and apoptosis. In the context of HIV infection, viral proteins like Tat can activate these pathways in microglia, leading to neuroinflammation and neuronal damage.[6] By inhibiting MLK3, URMC-099 blocks the downstream activation of JNK and p38, thereby reducing the production of pro-inflammatory cytokines and protecting neurons from damage.[6]
URMC-099 signaling pathway.
Conclusion
URMC-099, in combination with nanoformulated antiretrovirals, represents a promising strategy to enhance the efficacy of HIV-1 therapy. Preclinical data demonstrates a significant improvement in viral suppression compared to nanoART alone. The neuroprotective and anti-inflammatory properties of URMC-099, mediated through the inhibition of the MLK3-JNK/p38 MAPK pathway, also suggest its potential as a therapeutic for HAND. In comparison to other adjunctive therapies that have shown limited clinical success, the unique mechanism of URMC-099 in potentiating ART efficacy warrants further investigation and clinical development. Future studies should focus on comprehensive dose-response characterizations, long-term safety profiles, and the translation of these promising preclinical findings into human clinical trials.
References
- 1. Adjuvant therapies for HIV-associated neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mixed lineage kinase-3 inhibitor URMC-099 improves therapeutic outcomes for long-acting antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mixed Lineage Kinase-3 Inhibitor URMC-099 Improves Therapeutic Outcomes for Long-Acting Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Treatment Options and Randomized Clinical Trials for Neurocognitive Complications of HIV Infection: Combination Antiretroviral Therapy, Central Nervous System Penetration Effectiveness, and Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HIV Associated Neurocognitive Disorders Subsidence Through Citalopram Addition in Anti-retroviral Therapy (HANDS-CARE): A Concept Note [frontiersin.org]
- 9. An Efficient Humanized Mouse Model for Oral Anti-Retroviral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Humanized mice: Models for evaluating NeuroHIV and cure strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ablinc.com [ablinc.com]
- 12. biochain.com [biochain.com]
- 13. immunodx.com [immunodx.com]
- 14. Adjuvant therapies for HIV-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
URMC-099: A Cross-Validated Neuroprotective Agent in Diverse Disease Models
A Comparative Guide for Researchers and Drug Development Professionals
URMC-099, a brain-penetrant, broad-spectrum mixed-lineage kinase (MLK) inhibitor, has demonstrated significant therapeutic potential across a range of preclinical disease models. Developed at the University of Rochester Medical Center, this small molecule has shown consistent anti-inflammatory and neuroprotective effects, making it a compelling candidate for further investigation in neurodegenerative and neuroinflammatory disorders. This guide provides a comparative overview of URMC-099's efficacy, supported by experimental data, and details the key protocols used in its validation.
Mechanism of Action: Targeting Key Inflammatory Pathways
URMC-099 primarily exerts its effects by inhibiting mixed-lineage kinase 3 (MLK3) and other kinases, such as leucine-rich repeat kinase 2 (LRRK2).[1][2] This inhibition modulates downstream signaling cascades, most notably the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3][4] These pathways are crucial regulators of inflammatory responses and apoptosis. By dampening these signaling cascades, URMC-099 effectively reduces the production of pro-inflammatory cytokines and protects neurons from damage.[3][5]
References
- 1. An Automated Method to Quantify Microglia Morphology and Application to Monitor Activation State Longitudinally In Vivo | PLOS One [journals.plos.org]
- 2. Different Methods for Evaluating Microglial Activation Using Anti-Ionized Calcium-Binding Adaptor Protein-1 Immunohistochemistry in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An automated method to quantify microglia morphology and application to monitor activation state longitudinally in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
URMC-099: A Comparative Analysis of a Broad-Spectrum Kinase Inhibitor in Neuroinflammation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental findings related to URMC-099, a brain-penetrant, mixed-lineage kinase inhibitor. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective assessment of its therapeutic potential and reproducibility across various preclinical models of neurological disorders.
Developed by the University of Rochester Medical Center, URMC-099 has emerged as a significant research tool for investigating neuroinflammatory and neurodegenerative processes. Its primary mechanism of action involves the inhibition of mixed-lineage kinase 3 (MLK3), a key regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are critically involved in cellular stress responses, inflammation, and apoptosis.[1][2] Notably, URMC-099 exhibits a broad-spectrum activity, inhibiting multiple kinases, which may contribute to its pleiotropic effects in mitigating neuropathology.[1][3]
Quantitative Comparison of URMC-099 Efficacy
The following tables summarize the quantitative findings from various preclinical studies, offering a comparative overview of URMC-099's effects on key pathological markers.
Table 1: Inhibition of Pro-inflammatory Cytokines by URMC-099
| Model System | Stimulus | Cytokine | URMC-099 Concentration/Dose | % Reduction (relative to stimulus) | Reference |
| Murine Microglia (in vitro) | Amyloid-β42 | IL-1β | Not Specified | 84.8% (gene expression) | [4] |
| Murine Microglia (in vitro) | Amyloid-β42 | IL-6 | Not Specified | 85.9% (gene expression) | [4] |
| Murine Microglia (in vitro) | Amyloid-β42 | TNF-α | Not Specified | 97.4% (gene expression) | [4] |
| BV-2 Microglial Cells (in vitro) | HIV-1 Tat | TNF-α | 100 nM | Significant decrease | [2] |
| BV-2 Microglial Cells (in vitro) | HIV-1 Tat | IL-6 | 100 nM | Significant decrease | [2] |
| HIV-1 Tat Infected Mice (in vivo) | HIV-1 Tat | TNF-α | 10 mg/kg i.p. | Normalized to control | [1][2] |
| HIV-1 Tat Infected Mice (in vivo) | HIV-1 Tat | IL-6 | 10 mg/kg i.p. | Normalized to control | [1][2] |
Table 2: Neuroprotective Effects of URMC-099
| Model System | Pathological Feature | URMC-099 Dose | Outcome | % Improvement/Protection | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) Mice | Excitatory Synapse Loss (PSD95 puncta) | Not Specified | Restored to control levels | ~32% increase vs. EAE-vehicle | [5] |
| HIV-1 Tat Infected Mice | Dendritic Spine Loss | 10 mg/kg i.p. | Reduced loss | Not Quantified | [1] |
| APP/PS1 AD Model Mice | Synapse Loss | 10 mg/kg i.p. daily for 3 weeks | Reduced loss | Not Quantified | [1] |
| Mouse Model of Perioperative Neurocognitive Disorders | Cognitive Impairment | 10 mg/kg i.p. (3x prior to surgery) | Preserved cognitive function | Significant improvement in memory tasks | [1][3] |
Table 3: Kinase Inhibition Profile of URMC-099
| Kinase | IC50 | Reference |
| MLK1 | 19 nM | [6] |
| MLK2 | 42 nM | [6] |
| MLK3 | 14 nM | [1][6] |
| DLK | 150 nM | [6] |
| LRRK2 | 11 nM | [6] |
| ABL1 | 6.8 nM | [6] |
Key Experimental Protocols
Reproducibility of experimental findings is contingent on detailed methodological reporting. Below are summaries of key experimental protocols employed in URMC-099 research.
In Vitro Microglial Activation Assay:
-
Cell Culture: Primary murine microglia or BV-2 immortalized microglial cells are cultured in appropriate media.[2]
-
Stimulation: Cells are pre-treated with URMC-099 (e.g., 100 nM for 1 hour) before being exposed to a pro-inflammatory stimulus such as lipopolysaccharide (LPS), HIV-1 Tat protein, or aggregated Amyloid-β peptides for a specified duration (e.g., 30 minutes to 24 hours).[2][6]
-
Endpoint Analysis:
-
Cytokine Measurement: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using ELISA or multiplex bead-based assays. Gene expression levels can be assessed by qRT-PCR.[2][4]
-
Western Blotting: Cell lysates are analyzed by Western blotting to measure the phosphorylation status of key signaling proteins in the MAPK pathway, such as JNK and p38, to confirm target engagement by URMC-099.[2]
-
In Vivo Models of Neuroinflammation:
-
Animal Models: Various rodent models are utilized, including:
-
HIV-1 Associated Neurocognitive Disorders (HAND): Intracerebral injection of HIV-1 Tat protein in mice.[1][2]
-
Alzheimer's Disease (AD): APP/PS1 transgenic mice, which develop amyloid plaques.[1]
-
Perioperative Neurocognitive Disorders (PND): Surgical procedures, such as tibia fracture, are performed on mice to induce a systemic inflammatory response leading to neuroinflammation.[3][7]
-
Experimental Autoimmune Encephalomyelitis (EAE): A mouse model of multiple sclerosis induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide.[5]
-
-
Drug Administration: URMC-099 is typically administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.[1][3] The dosing regimen (e.g., daily, pre-treatment) varies depending on the specific model and study objectives.
-
Behavioral and Histological Analysis:
-
Cognitive Function: Assessed using tasks such as the "What-Where-When" and Memory Load Object Discrimination tasks.[3][7]
-
Immunohistochemistry: Brain tissue is analyzed for markers of microglial activation (e.g., Iba1, F4/80), synapse density (e.g., PSD95), and neuronal damage.[3][5]
-
Biochemical Analysis: Brain homogenates are used to measure cytokine levels and the phosphorylation state of signaling proteins.[3]
-
Signaling Pathways and Experimental Workflows
URMC-099 Mechanism of Action
The following diagram illustrates the primary signaling pathway modulated by URMC-099. Inflammatory stimuli activate MLK3, which in turn phosphorylates and activates downstream kinases in the MAPK cascade, leading to the activation of transcription factors that drive the expression of pro-inflammatory genes and contribute to neuronal apoptosis. URMC-099 acts as an inhibitor of MLK3, thereby blocking these downstream effects.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
URMC-099: A Comparative Analysis for Neuroinflammation and Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of URMC-099, a mixed-lineage kinase (MLK) inhibitor, with other relevant kinase inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in evaluating its potential for neuroinflammation and neurodegenerative disease studies.
Executive Summary
URMC-099 is a brain-penetrant, orally bioavailable small molecule inhibitor targeting mixed-lineage kinases, with a notable potency for MLK3.[1][2] Its mechanism of action centers on the modulation of downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAP kinase (p38 MAPK) pathways, which are critically involved in inflammatory and apoptotic processes.[2] Preclinical studies have demonstrated its efficacy in reducing neuroinflammation, protecting neurons from various insults, and improving cognitive function in animal models of diseases such as HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, and perioperative neurocognitive disorders (PND).[3][4][5] This guide compares URMC-099 to other kinase inhibitors with overlapping targets or therapeutic indications, namely CEP-1347, K252a, and Lestaurtinib.
Data Presentation
Table 1: Kinase Inhibition Profile (IC50 values in nM)
| Kinase | URMC-099 | CEP-1347 | K252a | Lestaurtinib |
| MLK1 | 19[1] | 38-61 | Inhibits | - |
| MLK2 | 42[1] | 51-82 | Inhibits | - |
| MLK3 | 14[1][2] | 23-39 | Inhibits | - |
| DLK | 150[1] | - | - | - |
| LRRK2 | 11[1] | - | - | - |
| ABL1 | 6.8[1] | - | - | - |
| FLT3 | - | - | Inhibits | 3[6] |
| TrkA | - | - | 3[7] | < 25[6] |
| TrkB | - | - | Inhibits | - |
| TrkC | - | - | Inhibits | - |
| JAK2 | - | - | - | 0.9[6] |
| PKC | - | - | 32.9[8] | - |
| PKA | - | - | 140[7] | - |
| CaMKII | - | - | 270[7] | - |
| Aurora A | - | - | - | 8.1[6] |
| Aurora B | - | - | - | 2.3[6] |
Table 2: Comparison of In Vitro and In Vivo Effects
| Feature | URMC-099 | CEP-1347 | K252a | Lestaurtinib |
| Primary Target Family | Mixed-Lineage Kinases (MLKs) | Mixed-Lineage Kinases (MLKs) | Broad Spectrum Kinase Inhibitor | Multi-kinase inhibitor (Trk, JAK2, FLT3) |
| Key Cellular Effects | Reduces pro-inflammatory cytokine (TNFα, IL-6) release from microglia.[3][4] Protects neurons from apoptosis and synaptic damage.[9] | Reduces pro-inflammatory cytokine and chemokine secretion. Attenuates neuronal toxicity.[10] | Blocks neuronal apoptosis induced by Aβ.[11] Inhibits Trk-mediated signaling.[12] | Inhibits growth of neuroblastoma cells.[1] Suppresses JAK2/STAT5 signaling.[13] |
| In Vivo Efficacy | Reduces neuroinflammation and microgliosis in models of HAND, AD, and PND.[3][4][5] Improves cognitive function in PND models.[5][14] | Reduces microgliosis and prevents neuronal loss in a model of HIV encephalitis.[10] Failed to show efficacy in a clinical trial for Parkinson's disease.[15] | Demonstrates neuroprotective effects in a model of global brain ischemia. Shows beneficial effects in an experimental autoimmune encephalomyelitis (EAE) model. | Inhibits tumor growth in neuroblastoma xenograft models.[1][2] Shows efficacy in models of myeloproliferative disorders.[13] |
| Blood-Brain Barrier Penetration | Yes[1] | Yes | - | - |
| Oral Bioavailability | Yes[1] | Yes | - | Yes |
Experimental Protocols
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a panel of kinases.
-
Reagents and Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (URMC-099 and alternatives) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
LPS-Induced TNF-α Release in Microglia
This protocol outlines a method to assess the anti-inflammatory effects of test compounds on microglia.
-
Cell Culture:
-
Culture murine microglial cells (e.g., BV-2 cell line) in DMEM supplemented with 10% FBS and antibiotics.
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds (URMC-099 and alternatives) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include a vehicle-treated, unstimulated control group.
-
Incubate the cells for a specified time (e.g., 6-24 hours).
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Normalize the TNF-α levels to the total protein concentration in the corresponding cell lysates.
-
-
Data Analysis:
-
Compare the TNF-α levels in the compound-treated groups to the LPS-stimulated control group to determine the percent inhibition.
-
In Vivo Neuroinflammation Mouse Model
This protocol describes a general procedure for inducing and evaluating neuroinflammation in mice.
-
Animals:
-
Use adult male C57BL/6 mice. House them under standard laboratory conditions.
-
-
Induction of Neuroinflammation:
-
Induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
-
Drug Administration:
-
Administer the test compounds (e.g., URMC-099) via a suitable route (e.g., i.p. or oral gavage) at a specified time point relative to the LPS injection (e.g., 30 minutes prior).
-
-
Tissue Collection and Analysis:
-
At a predetermined time after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue.
-
Homogenize the brain tissue for cytokine analysis (e.g., using ELISA or multiplex bead array) or fix the brains for immunohistochemical analysis.
-
For immunohistochemistry, stain brain sections with antibodies against markers of microglial activation (e.g., Iba1) and astrocytes (e.g., GFAP).
-
Quantify the levels of pro-inflammatory cytokines and the extent of glial activation.
-
Mandatory Visualization
Caption: URMC-099 inhibits MLK3, blocking downstream JNK and p38 MAPK pathways.
Caption: Workflow for assessing the anti-inflammatory effects of URMC-099 in vitro.
Caption: URMC-099's inhibition of MLK leads to neuroprotection.
References
- 1. bioradiations.com [bioradiations.com]
- 2. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - ZA [thermofisher.com]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Lipopolysaccharide Preconditioning Induces an Anti-inflammatory Phenotype in BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
Independent Validation of URMC-099's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of URMC-099, a brain-penetrant, mixed-lineage kinase (MLK) inhibitor, against alternative strategies in preclinical models of neuroinflammatory and neurodegenerative diseases. The information is intended to support researchers, scientists, and drug development professionals in evaluating the compound's efficacy and mechanism of action. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Overview of URMC-099
URMC-099 is an orally bioavailable small molecule that acts as a broad-spectrum inhibitor of mixed-lineage kinases, with potent activity against MLK1, MLK2, and MLK3.[1] It also demonstrates inhibitory activity against other kinases, including Dual Leucine Zipper Kinase (DLK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Abelson murine leukemia viral oncogene homolog 1 (ABL1).[1] Its ability to cross the blood-brain barrier makes it a promising candidate for treating neurological disorders characterized by neuroinflammation.[1] Preclinical studies have demonstrated its neuroprotective and anti-inflammatory effects in models of HIV-associated neurocognitive disorders (HAND), Alzheimer's disease, multiple sclerosis, and perioperative neurocognitive disorders (PND).[2][3][4][5]
Mechanism of Action: Modulating Inflammatory Signaling Pathways
URMC-099 exerts its therapeutic effects by inhibiting MLK3, a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are activated by inflammatory stimuli and cellular stress, leading to the production of pro-inflammatory cytokines and neuronal apoptosis.[6] By inhibiting MLK3, URMC-099 effectively dampens these downstream inflammatory cascades. Evidence also suggests that URMC-099 can modulate microglial activation, shifting them towards a more protective, anti-inflammatory phenotype and enhancing the phagocytic clearance of pathological proteins like amyloid-β.[7]
Comparative Efficacy of URMC-099
The therapeutic potential of URMC-099 has been evaluated against more selective inhibitors, highlighting the potential advantage of its broad-spectrum activity.
URMC-099 vs. a Highly-Selective MLK3 Inhibitor (CLFB1134) in a Mouse Model of Multiple Sclerosis
A key study directly compared the efficacy of URMC-099 with CLFB1134, a highly-specific MLK3 inhibitor, in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis.[2] The results indicated that the broader kinase inhibition profile of URMC-099 was more effective in providing neuroprotection.
| Outcome Measure | Vehicle-treated EAE Mice | URMC-099-treated EAE Mice | CLFB1134-treated EAE Mice | Reference |
| Hippocampal Excitatory Synapse Density (PSD95-positive puncta relative to control) | 0.76 ± 0.04 | 1.01 ± 0.08 | 0.83 ± 0.09 | [2] |
Experimental Protocol: Evaluation of Synaptic Density in EAE Mice
-
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) was induced in mice.
-
Drug Administration: Mice were treated with URMC-099 (10 mg/kg, i.p.), CLFB1134, or vehicle beginning at the onset of motor deficits.[2]
-
Tissue Processing: Following treatment, mice were euthanized, and brain tissue was collected and processed for immunohistochemistry.
-
Immunohistochemistry: Hippocampal sections were stained for the postsynaptic density protein 95 (PSD95), a marker for excitatory synapses.
-
Imaging and Analysis: Confocal microscopy was used to capture images of the CA1 region of the hippocampus. The density of PSD95-positive puncta was quantified using image analysis software.
-
Statistical Analysis: Comparisons between groups were performed using a one-way ANOVA followed by Sidak post hoc tests for pairwise comparisons.[2]
In Vitro Anti-Inflammatory and Neuroprotective Effects
URMC-099 has demonstrated potent anti-inflammatory and neuroprotective properties in various in vitro models.
Inhibition of Pro-inflammatory Cytokine Release
In microglial cell cultures, URMC-099 effectively reduces the release of pro-inflammatory cytokines induced by inflammatory stimuli such as lipopolysaccharide (LPS) and the HIV-1 Tat protein.[1][4]
| Cell Type | Stimulus | Treatment | Effect on TNFα Release | Reference |
| Microglial Cells | LPS | URMC-099 | Inhibition | [1] |
| Human Monocytes | HIV-1 Tat | URMC-099 | Inhibition | [1] |
| Microglial BV-2 Cells | HIV-1 Tat (0.5 µg/ml) | URMC-099 (100 nM) | Significant reduction in TNFα mRNA and protein levels | [8] |
Experimental Protocol: Measurement of Cytokine Release in Microglia
-
Cell Culture: BV-2 microglial cells were cultured in appropriate media.
-
Treatment: Cells were pre-treated with URMC-099 (100 nM) for a specified duration before being stimulated with HIV-1 Tat protein (0.5 µg/ml) for 4, 8, and 12 hours.[8]
-
RNA Isolation and qRT-PCR: Total RNA was extracted from the cells, and quantitative real-time PCR was performed to measure the mRNA expression levels of TNFα, normalized to a housekeeping gene (18S rRNA).[8]
-
Protein Measurement (ELISA): The concentration of TNFα protein in the cell culture supernatant was quantified using a Luminex-based ELISA method.[8]
-
Statistical Analysis: Data were analyzed for statistical significance, comparing the URMC-099 treated group to the Tat-stimulated group without treatment.
Protection of Neurons from Apoptosis and Axonal Destruction
URMC-099 has been shown to protect cultured neurons from apoptosis and prevent their destruction by activated microglia.
| In Vitro Model | Treatment | Outcome | Reference |
| NGF-deprived Neuronal Cultures | URMC-099 (100 or 300 nM) | Dose-dependent prevention of neuronal death and maintenance of healthy neurites | [2] |
| Co-culture of Neurons and HIV-1 Tat-activated Microglia | URMC-099 | Prevention of destruction and phagocytosis of neuronal axons by microglia | [1][4] |
Experimental Protocol: Neuronal Survival Assay
-
Cell Culture: Primary rat hippocampal neurons were cultured.
-
Induction of Apoptosis: Neuronal apoptosis was induced by withdrawing Nerve Growth Factor (NGF) from the culture medium.
-
Treatment: Cultures were treated with URMC-099 (100 or 300 nM) or vehicle at the time of NGF withdrawal.
-
Assessment of Neuronal Viability: Neuronal survival and neurite health were assessed at 24 and 48 hours post-NGF withdrawal using microscopy.
-
Statistical Analysis: The number of surviving neurons and neurite integrity were quantified and compared between treatment groups using a one-way ANOVA with Sidak post hoc tests.[2]
In Vivo Efficacy in a Model of Perioperative Neurocognitive Disorders (PND)
Prophylactic treatment with URMC-099 has been shown to prevent surgery-induced microgliosis and cognitive impairment in a mouse model of PND without affecting fracture healing.[3][9]
| Animal Model | Treatment Paradigm | Key Findings | Reference |
| Orthopedic Surgery (Tibial Fracture) in 9-month-old Mice | URMC-099 (10 mg/kg, i.p.) administered prophylactically (3 doses before and 2 doses after surgery) | Prevention of surgery-induced microgliosis and cognitive impairment | [3] |
Experimental Protocol: PND Mouse Model and Behavioral Testing
-
Animal Model: Orthopedic surgery (tibial fracture with intramedullary fixation) was performed on 9-month-old mice to induce a PND-like state.[3]
-
Drug Administration: A prophylactic dosing regimen of URMC-099 (10 mg/kg, i.p.) was administered, with three doses given 12 hours apart before surgery and two doses after surgery.[3]
-
Assessment of Neuroinflammation: Microgliosis was evaluated using unbiased stereology.
-
Behavioral Testing: Cognitive function was assessed using translationally relevant behavioral paradigms to measure memory.
-
Assessment of Fracture Healing: The effect of URMC-099 on bone healing was evaluated to ensure no adverse effects on the primary surgical outcome.
-
Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between URMC-099-treated and vehicle-treated surgical groups.
Conclusion
The available preclinical data strongly support the therapeutic potential of URMC-099 as a neuroprotective and anti-inflammatory agent for a range of neurological disorders. Its broad-spectrum kinase inhibition, particularly of the MLK3-MAPK pathway, appears to offer an advantage over more selective inhibitors in complex neuroinflammatory conditions. The compound's ability to modulate microglial function further enhances its therapeutic profile. Further investigation, including clinical trials, is warranted to validate these promising preclinical findings in human patients. It is important to note that while URMC-099 has a favorable safety profile in animal models, its long-term safety in humans has not yet been established.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News - Gelbard Lab - University of Rochester Medical Center [urmc.rochester.edu]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of URMC-099: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like URMC-099 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) containing detailed disposal instructions for URMC-099 is not publicly available, this guide provides a comprehensive framework for its proper disposal based on general best practices for hazardous chemical waste.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier of URMC-099 before handling or disposal. This document will contain specific hazard classifications, personal protective equipment (PPE) requirements, and environmental precautions that supersede the general guidance provided herein.
Core Principles of URMC-099 Disposal
The disposal of URMC-099, a potent mixed-lineage kinase (MLK) inhibitor, must be approached with the understanding that it is a biologically active research chemical with potential hazards. The primary objective is to prevent its release into the environment and to ensure the safety of all laboratory personnel. All waste generated, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is essential for the safe disposal of URMC-099.
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired URMC-099 powder in a dedicated, clearly labeled hazardous waste container. This container should be made of a material compatible with the chemical. Also, dispose of any lab debris contaminated with the solid compound, such as weighing papers, spatulas, and contaminated gloves, in this container.
-
Liquid Waste: Solutions containing URMC-099 should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. The container should have secondary containment to prevent spills.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with URMC-099 must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. This container must also be labeled as hazardous chemical waste.
-
-
Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling URMC-099 waste. This includes, but is not limited to, a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1][2][3] The specific type of glove material should be chosen based on the solvent used to dissolve URMC-099, as detailed in the compound's SDS.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "URMC-099," and the primary hazards associated with the compound (as identified in the SDS).
-
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[4] Do not attempt to dispose of URMC-099 down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes key quantitative information that would typically be found in the Safety Data Sheet (SDS) for URMC-099. This data is for illustrative purposes and must be verified with the official SDS.
| Parameter | Value | Source |
| GHS Hazard Classifications | To be determined from SDS | Supplier SDS |
| Permissible Exposure Limit (PEL) | To be determined from SDS | Supplier SDS |
| Recommended Glove Material | To be determined from SDS | Supplier SDS |
| Solubility in Common Solvents | e.g., DMSO, Ethanol | Supplier Product Information |
Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates the logical workflow from the experimental use of URMC-099 to the final disposal of the generated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
